5-(Methoxy-d3)-2-mercaptobenzimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(trideuteriomethoxy)-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFBRZWVWJCLGM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Methoxy-d3)-2-mercaptobenzimidazole chemical properties
An In-depth Technical Guide to 5-(Methoxy-d3)-2-mercaptobenzimidazole
Introduction
This compound is a deuterated isotopologue of 5-methoxy-2-mercaptobenzimidazole. The strategic incorporation of deuterium atoms into the methoxy group creates a heavier, stable isotope-labeled compound. This property makes it an invaluable tool in pharmaceutical research and development, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. Its primary application is as a reagent and intermediate in the synthesis of labeled bioactive molecules, most notably cyclooxygenase-2 (COX-2) inhibitors and proton pump inhibitors like Omeprazole.[1][2][3][4][5][6][7][8] This guide provides a detailed overview of its chemical properties, synthesis, analytical methods, and applications for researchers and drug development professionals.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. Data for the non-deuterated analogue is included for comparison where specific data for the deuterated compound is not available.
| Property | Value | Source |
| Analyte Name | This compound | [1][2] |
| CAS Number | 922730-86-7 | [1][2] |
| Molecular Formula | C₈H₅D₃N₂OS | [1][2][3] |
| Molecular Weight | 183.25 g/mol | [1][2][3] |
| Accurate Mass | 183.05 | [1][2] |
| Appearance | Light-Brown Solid | [7] |
| IUPAC Name | 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol | [1][2] |
| Melting Point | 253-262 °C (non-deuterated form) | [4][9] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, methanol, and 10% NaOH solution.[5][10] | |
| Storage Temperature | -20°C or 2-8°C | [1][2][7] |
Experimental Protocols
Synthesis of this compound
The synthesis of this labeled compound is a multi-step process that hinges on the initial preparation of a deuterated precursor followed by a cyclization reaction.
Objective: To synthesize this compound from deuterated precursors.
Methodology: The most direct approach involves the cyclization of 4-(methoxy-d3)-1,2-diaminobenzene with carbon disulfide.[11]
-
Precursor Synthesis: The critical starting material, 4-(methoxy-d3)-1,2-diaminobenzene, must be synthesized first. This is typically achieved by introducing the trideuteromethoxy (-OCD₃) group to a suitable aromatic precursor.
-
Reaction Setup: In a reaction vessel equipped for reflux, dissolve potassium hydroxide in ethanol.
-
Cyclization: Add carbon disulfide to the ethanolic potassium hydroxide solution. The reaction mixture is then cooled.
-
Addition of Precursor: Slowly add the pre-synthesized 4-(methoxy-d3)-1,2-diaminobenzene to the reaction mixture.
-
Reflux: The mixture is heated to reflux and stirred for several hours to ensure the completion of the cyclization reaction.[11]
-
Isolation: After reflux, the reaction mixture is cooled. The product is isolated by acidifying the mixture, which causes the desired compound to precipitate out of the solution.[11]
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield the final, high-purity this compound.[4]
Analytical Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, verifying the incorporation of the three deuterium atoms (183.25 g/mol ).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the structure of the molecule by analyzing the chemical shifts and integration of protons on the benzimidazole ring. The characteristic signal for the methoxy protons will be absent.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule, further confirming the overall structure.[12][13]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the key functional groups present in the molecule, such as the N-H and C=S bonds of the thioamide group within the benzimidazole ring system.[12]
-
High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound, typically reported as a percentage of the area under the curve.[6]
Applications in Drug Development & Biological Context
This compound is not typically used as a therapeutic agent itself but is a critical intermediate for creating labeled versions of active pharmaceutical ingredients (APIs).
Synthesis of Labeled COX-2 Inhibitors
The compound is explicitly described as a reagent for the synthesis of labeled COX-2 inhibitors.[1][2][3][6] COX-2 is an enzyme that plays a key role in the inflammatory pathway by converting arachidonic acid into prostaglandins. Labeled inhibitors are used in drug metabolism and pharmacokinetic (DMPK) studies to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.
Caption: Simplified COX-2 inflammatory pathway and point of inhibition.
Intermediate for Proton Pump Inhibitors (PPIs)
The non-deuterated analogue, 5-methoxy-2-mercaptobenzimidazole, is a well-established key intermediate in the industrial synthesis of omeprazole, lansoprazole, and rabeprazole.[5][8][10] These drugs are widely used to treat acid-reflux disorders. The use of the deuterated version allows for the creation of labeled PPIs for research purposes.
Derivatives and Potential Therapeutic Pathways
While the primary use is as an intermediate, the core benzimidazole scaffold is of significant interest in medicinal chemistry.[12] Research on derivatives of 5-methoxy-2-mercaptobenzimidazole has explored their potential as anticancer agents. These studies have shown that certain derivatives exhibit cytotoxic activity against breast cancer cell lines, potentially through the inhibition of the estrogen receptor-alpha (ERα) signaling pathway.[12]
Caption: Estrogen receptor-alpha (ERα) signaling in breast cancer.
Logical & Experimental Workflow
The overall process from acquiring starting materials to final application in a biological assay follows a structured workflow.
Caption: Workflow from synthesis to research application.
Conclusion
This compound is a specialized chemical reagent with significant utility in the field of drug development. Its role as a stable isotope-labeled intermediate enables crucial preclinical studies that define the metabolic fate and safety profile of new drug candidates, particularly within the classes of COX-2 inhibitors and proton pump inhibitors. The underlying 2-mercaptobenzimidazole scaffold continues to be a source of inspiration for the discovery of new therapeutic agents, highlighting the compound's dual importance as both a research tool and a building block for future medicines.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 5. sheetalchemicals.com [sheetalchemicals.com]
- 6. 5-Methoxy 2-Mercapto Benzimidazole - zebpharma [zebpharma.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. finornic.com [finornic.com]
- 9. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]
- 10. Seta Chemicals [setachemicals.com]
- 11. This compound | 922730-86-7 | Benchchem [benchchem.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE(37052-78-1) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 5-(Methoxy-d3)-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 5-(Methoxy-d3)-2-mercaptobenzimidazole, a key deuterated intermediate. The following sections detail the primary synthesis pathway, present quantitative data from various reported methodologies, and provide specific experimental protocols.
Introduction
This compound is the deuterated analog of 5-methoxy-2-mercaptobenzimidazole, a crucial intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Omeprazole and its derivatives.[1][2][3][4] The incorporation of deuterium at the methoxy position can offer advantages in drug metabolism and pharmacokinetics, making the synthesis of this isotopically labeled compound of significant interest to the pharmaceutical industry. The primary application of this compound is as a reagent in the synthesis of labeled COX-2 inhibitors.[5][6]
Core Synthesis Pathway
The most prevalent and direct synthetic route to this compound involves the cyclization of a deuterated diamine precursor with a thiocarbonyl source. The key steps are outlined below:
-
Preparation of the Deuterated Precursor: The synthesis commences with the preparation of 4-(methoxy-d3)-1,2-diaminobenzene. This is the critical step for introducing the deuterium label.[7]
-
Cyclization Reaction: The deuterated diamine is then reacted with a source for the mercapto group, such as carbon disulfide (CS₂) or an alkyl xanthate salt (e.g., potassium ethyl xanthate), in the presence of a base. This reaction leads to the formation of the benzimidazole ring.[1][7][8][9]
-
Work-up and Isolation: The final product is isolated from the reaction mixture, typically by acidification, which causes the product to precipitate.[7][8] Purification can be achieved through recrystallization.
The following diagram illustrates the general synthesis pathway:
Figure 1: General synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data reported in various literature for the synthesis of the non-deuterated analog, 5-methoxy-2-mercaptobenzimidazole, which is expected to have similar reaction efficiencies.
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity/Melting Point | Reference |
| 4-methoxy-o-phenylene diamine | CS₂, KOH | Ethanol/Water | Reflux for 4 hours | 63% | Not specified | [8] |
| 3,4-diaminoanisole dihydrochloride | Carbon Disulfide, KOH | Aqueous Ethanol | 75-80 °C for 2.5 hours | 72% | 253-254.2 °C | [1] |
| 3,4-diaminoanisole dihydrochloride | Alkali metal alkyl xanthate | Aqueous-alcoholic alkaline medium | 60-75 °C then boiling | 90-94% | 250-252 °C | [1] |
| o-phenylenediamine | Potassium ethyl xanthate | 95% Ethanol/Water | Reflux for 3 hours | 84-86.5% | 303-304 °C | [9] |
Detailed Experimental Protocols
This section provides detailed experimental methodologies based on published procedures for the synthesis of the non-deuterated analog. These protocols can be adapted for the synthesis of the deuterated compound by substituting 4-methoxy-o-phenylenediamine with 4-(methoxy-d3)-1,2-diaminobenzene.
Protocol 1: Synthesis using Carbon Disulfide
This protocol is adapted from the procedure for the synthesis of 5-methoxy-2-mercaptobenzimidazole.[8]
-
Reagents and Materials:
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Carbon disulfide (CS₂)
-
4-(methoxy-d3)-o-phenylenediamine
-
Methylene chloride (CH₂Cl₂)
-
Acid for pH adjustment (e.g., acetic acid)
-
-
Procedure:
-
Dissolve 3.8 g (0.067 mol) of potassium hydroxide in a mixture of 20 mL of ethanol and 7 mL of water.
-
To this solution, add 2.5 mL (3.09 g, 0.04 mol) of carbon disulfide.
-
Stir the reaction mixture for 30 minutes at ambient temperature.
-
Cool the mixture to 0 °C and slowly add 5.23 g (0.03 mol) of 4-(methoxy-d3)-o-phenylenediamine.
-
Stir the reaction mixture at reflux for 4 hours.
-
Allow the mixture to stir at ambient temperature overnight.
-
Evaporate the solvent in vacuo and dilute the residue with methylene chloride.
-
Add water to induce precipitation.
-
Suspend the precipitate in methylene chloride and acidify to a pH of 4.
-
Filter the suspension to obtain the crystalline product.
-
Protocol 2: High-Yield Synthesis using Alkyl Xanthate
This protocol is based on a patented method for producing 5-methoxy-2-mercaptobenzimidazole with high yield.[1]
-
Reagents and Materials:
-
3,4-diaminoanisole dihydrochloride (or its deuterated equivalent)
-
Alkali metal alkyl xanthate
-
Aqueous-alcoholic alkaline medium
-
Acetic acid
-
-
Procedure:
-
Combine 3,4-diaminoanisole dihydrochloride and the alkali metal alkyl xanthate in an aqueous-alcoholic alkaline medium.
-
Heat the mixture initially to 60-75 °C.
-
Subsequently, bring the mixture to a boil and maintain for a specified period.
-
Cool the filtrate to 20-25 °C.
-
With stirring, add 100 ml of acetic acid diluted with water (1:1) and 300 g of ice.
-
Cool the mixture to 5-10 °C and maintain under cooling for 4 hours.
-
Filter the precipitate, wash with water until the filtrate is colorless, and dry to obtain the final product.
-
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis and isolation of this compound.
Figure 2: Detailed experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established process, primarily involving the cyclization of a deuterated o-phenylenediamine with a thiocarbonyl source. While several variations of this method exist, they all follow the same fundamental reaction principle. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important deuterated intermediate.
References
- 1. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. scispace.com [scispace.com]
- 4. Novel process for omeprazole synthesis-Academax [academax.com]
- 5. scbt.com [scbt.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound | 922730-86-7 | Benchchem [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 5-(Methoxy-d3)-2-mercaptobenzimidazole: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Methoxy-d3)-2-mercaptobenzimidazole, a deuterated building block of significant interest in pharmaceutical research and development. This document details its primary applications, synthesis, and relevant experimental protocols, with a focus on its role in the preparation of isotopically labeled active pharmaceutical ingredients (APIs).
Core Applications: A Key Intermediate in Deuterated Drug Synthesis
This compound is primarily utilized as a crucial intermediate in the synthesis of deuterated pharmaceuticals. The introduction of deuterium atoms at the methoxy position can favorably alter the metabolic profile of a drug, a strategy known as "deuterium-reinforced" or "heavy" drug development. This modification can lead to a reduced rate of metabolism, potentially resulting in an improved pharmacokinetic profile, such as a longer half-life and lower effective dose, which can translate to enhanced safety and efficacy.
The main applications of this compound include:
-
Synthesis of Deuterated Proton Pump Inhibitors (PPIs): This compound is a key precursor for synthesizing deuterated analogs of widely used PPIs like omeprazole.[1] Deuterated omeprazole can be used as an internal standard in pharmacokinetic studies or developed as a new chemical entity with potentially improved properties.[2]
-
Preparation of Labeled COX-2 Inhibitors: It serves as a reagent in the synthesis of isotopically labeled cyclooxygenase-2 (COX-2) inhibitors.[3][4][5] These labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, allowing for precise tracking and quantification of the drug and its metabolites.
While the deuterated form is specific to isotopic labeling and drug metabolism studies, the non-deuterated parent compound, 5-methoxy-2-mercaptobenzimidazole, has a broader range of applications, including as a corrosion inhibitor and in coordination chemistry.[6] Furthermore, the 2-mercaptobenzimidazole scaffold is recognized for its diverse biological activities, including antimicrobial, antiviral, anti-tumor, and anti-inflammatory properties, making it a valuable pharmacophore in drug discovery.[7]
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C8H5D3N2OS | [3][4] |
| Molecular Weight | 183.25 g/mol | [3][4] |
| CAS Number | 922730-86-7 | [5] |
| Appearance | Light-Brown Solid | [5] |
| Storage Conditions | 2-8°C Refrigerator | [5] |
| Purity | Typically ≥99% (deuterated forms) | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound involves the cyclization of a deuterated precursor, 4-(methoxy-d3)-1,2-diaminobenzene, with a source of a thiocarbonyl group, typically carbon disulfide.[8] The general synthetic approach is outlined below.
Synthesis of this compound: A Representative Protocol
The following protocol is adapted from the synthesis of the non-deuterated analog and highlights the key steps for the preparation of the deuterated compound.
Reaction Scheme:
Experimental Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide. The reaction is typically stirred at ambient temperature for a short period.
-
Addition of the Deuterated Precursor: Cool the reaction mixture in an ice bath and slowly add 4-(methoxy-d3)-1,2-diaminobenzene.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours.
-
Work-up and Isolation: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then dissolved in water and acidified (e.g., with acetic acid) to precipitate the product.
-
Purification: The crude product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.
A similar synthesis for the non-deuterated 5-methoxy-2-mercaptobenzimidazole reported a yield of 63%.[9] Another method for the non-deuterated compound reported yields of 90-94% with a purity of 94-97%.[1]
Application in the Synthesis of Deuterated Omeprazole
This compound can be subsequently used in the synthesis of deuterated omeprazole. A general workflow for this process is depicted below.
This synthetic route typically involves the coupling of this compound with a suitably functionalized pyridine derivative, followed by an oxidation step to form the final sulfoxide structure of omeprazole.
Conclusion
This compound is a specialized yet highly valuable chemical entity for researchers and scientists in the field of drug development and medicinal chemistry. Its primary utility lies in its role as a key building block for the synthesis of deuterated pharmaceutical compounds, which are instrumental in modern drug discovery and development for their potential to offer improved pharmacokinetic and metabolic profiles. The synthetic pathways are well-established, and its application in the preparation of deuterated PPIs and COX-2 inhibitors underscores its importance in creating tools for advanced pharmaceutical research.
References
- 1. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Seta Chemicals [setachemicals.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. This compound | 922730-86-7 | Benchchem [benchchem.com]
- 9. prepchem.com [prepchem.com]
Structure Elucidation of 5-(Methoxy-d3)-2-mercaptobenzimidazole: A Technical Guide
Molecular and Spectroscopic Data
The structural confirmation of 5-(Methoxy-d3)-2-mercaptobenzimidazole, with the chemical formula C8H5D3N2OS and a molecular weight of 183.25, relies on a combination of spectroscopic techniques.[1][2][3] The data presented in the following tables are derived from the non-deuterated analog, 5-Methoxy-2-mercaptobenzimidazole (C8H8N2OS, Molecular Weight: 180.23 g/mol ), and serve as a reference for the expected spectral characteristics.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the most significant expected difference in the ¹H NMR spectrum compared to its non-deuterated counterpart would be the absence of a signal corresponding to the methoxy protons. The ¹³C NMR spectrum would show a characteristic triplet for the deuterated methoxy carbon due to spin-spin coupling with deuterium.
Table 1: ¹H NMR Spectroscopic Data of 5-Methoxy-2-mercaptobenzimidazole
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Not available in search results | - | - | Aromatic Protons |
| Not available in search results | - | - | Methoxy Protons (-OCH₃) |
| Not available in search results | - | - | N-H Proton |
| Not available in search results | - | - | S-H Proton |
Table 2: ¹³C NMR Spectroscopic Data of 5-Methoxy-2-mercaptobenzimidazole
| Chemical Shift (ppm) | Assignment |
| Not available in search results | C=S |
| Not available in search results | Aromatic C-O |
| Not available in search results | Aromatic C-N |
| Not available in search results | Aromatic C-H |
| Not available in search results | Aromatic C-C |
| Not available in search results | -OCH₃ |
Note: Specific chemical shift values for the non-deuterated analog were not available in the provided search results. The table structure is provided as a template for data presentation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the molecular ion peak is expected at m/z 183.25.
Table 3: Mass Spectrometry Data of 5-Methoxy-2-mercaptobenzimidazole
| m/z | Interpretation |
| 180 | Molecular Ion [M]⁺ |
| Fragment ion data not available in search results | Fragment ions |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data of 5-Methoxy-2-mercaptobenzimidazole
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Specific values not available in search results | N-H stretch |
| Specific values not available in search results | C-H (aromatic) stretch |
| Specific values not available in search results | C=C (aromatic) stretch |
| Specific values not available in search results | C-N stretch |
| Specific values not available in search results | C-O stretch |
| Specific values not available in search results | C=S stretch |
Experimental Protocols
The following are detailed experimental protocols for the key analytical techniques used in the structure elucidation of benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For benzimidazole derivatives, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurements.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which aids in structural confirmation.
-
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed accurate mass with the calculated theoretical mass to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity. Place a small amount of the powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
The following diagrams illustrate the molecular structure, the logical workflow for structure elucidation, and a relevant biological pathway.
Caption: Molecular structure of this compound.
Caption: Workflow for the structure elucidation of the target compound.
As this compound is a reagent used in the synthesis of COX-2 inhibitors, understanding the COX-2 signaling pathway is relevant.[1][2]
Caption: Simplified COX-2 signaling pathway and the role of its inhibitors.
References
- 1. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 2. scbt.com [scbt.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methoxy-2-mercaptobenzimidazole | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Impact of Deuteration on the Physicochemical and Chemical Properties of Benzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physical and chemical properties of deuterated benzimidazoles. By strategically replacing hydrogen atoms with deuterium, the pharmacokinetic and metabolic profiles of these valuable pharmaceutical compounds can be significantly enhanced. This guide offers a comprehensive overview of the underlying principles, experimental methodologies, and tangible effects of deuteration on benzimidazole-based drugs.
Introduction: The Rationale for Deuterating Benzimidazoles
Benzimidazoles are a cornerstone of modern medicine, with applications ranging from anthelmintics to proton pump inhibitors.[1] However, like many small molecule drugs, their efficacy can be limited by rapid metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[2] This metabolic vulnerability can lead to a short duration of action, the formation of potentially toxic metabolites, and the need for frequent dosing.
Deuteration, the substitution of hydrogen (¹H) with its stable, heavier isotope deuterium (²H or D), offers a powerful strategy to overcome these limitations. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE).[3] This increased bond strength can significantly slow the rate of metabolic reactions that involve the cleavage of a C-H bond, leading to a more favorable pharmacokinetic profile.[3][4][5]
Key benefits of deuterating benzimidazoles include:
-
Improved Metabolic Stability: Reduced rate of metabolism leads to a longer drug half-life.[3]
-
Enhanced Bioavailability: A slower first-pass metabolism can increase the amount of active drug that reaches systemic circulation.
-
Reduced Patient Dosing and Frequency: A longer-acting drug can lead to improved patient compliance.[3]
-
Minimized Formation of Toxic Metabolites: Altering metabolic pathways can reduce the production of harmful byproducts.[4][5]
-
Potential for Novel Intellectual Property: Deuterated versions of existing drugs can be patented.[3]
Comparative Physicochemical Properties: Deuterated vs. Non-Deuterated Benzimidazoles
While the primary motivation for deuteration is to alter metabolic rates, it is also important to understand its impact on fundamental physicochemical properties. Generally, the substitution of hydrogen with deuterium results in subtle changes to properties such as melting point, solubility, and acidity (pKa).
Quantitative Data Comparison
The following tables summarize key physicochemical properties for representative benzimidazoles and provide an illustrative comparison of a non-deuterated drug with its deuterated analog.
Table 1: Physicochemical Properties of Common Benzimidazole Drugs
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Aqueous Solubility |
| Omeprazole | C₁₇H₁₉N₃O₃S | 345.42 | 156 | 4.61, 9.08 | Very slightly soluble |
| Lansoprazole | C₁₆H₁₄F₃N₃O₂S | 369.36 | 178 (decomposes) | - | Insoluble |
| Fenbendazole | C₁₅H₁₃N₃O₂S | 299.35 | 233 | - | Practically insoluble |
| Albendazole | C₁₂H₁₅N₃O₂S | 265.33 | 208-210 | - | Practically insoluble |
Data sourced from various publications. pKa values for omeprazole reflect the two ionizable groups. Solubility is generally low for these compounds in water.
Table 2: Illustrative Comparison of Physicochemical Properties: Flurbiprofen vs. Flurbiprofen-d₈
| Property | Flurbiprofen (Non-deuterated) | Flurbiprofen-d₈ (Deuterated) | Fold Change |
| Melting Point (°C) | 113.8 | 110.5 | 0.97 |
| Heat of Fusion (J/g) | 120.3 | 111.4 | 0.93 |
| Aqueous Solubility (µg/mL) | 7.6 | 15.1 | ~2.0 |
Data adapted from "Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen".[6] This study found that deuteration led to a slight decrease in the melting point and heat of fusion, while notably increasing aqueous solubility.
Theoretical studies suggest that deuteration can have a small but measurable effect on the pKa of a molecule, generally leading to a slight increase in the pKa of an acid.[7][8] This is attributed to differences in the zero-point energies of the acidic proton versus the deuteron.[8]
Experimental Protocols
This section outlines the general methodologies for the synthesis, characterization, and biological evaluation of deuterated benzimidazoles.
Synthesis of Deuterated Benzimidazoles
The synthesis of a deuterated benzimidazole typically involves introducing deuterium at a specific site that is known to be a "metabolic hotspot." This can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions.
General Protocol for the Synthesis of a Deuterated Benzimidazole (Illustrative Example):
-
Identification of Metabolic Hotspots: Utilize in vitro metabolic studies with liver microsomes or recombinant CYP enzymes to identify the positions on the benzimidazole scaffold that are most susceptible to metabolism.
-
Selection of Deuterated Precursor: Obtain a starting material where the hydrogen atoms at the identified metabolic hotspots are replaced with deuterium.
-
Chemical Synthesis: Employ established synthetic routes for benzimidazole formation, using the deuterated precursor. For example, the synthesis of many benzimidazoles involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.
-
Purification: Purify the final deuterated benzimidazole product using standard techniques such as recrystallization or column chromatography.
Characterization and Isotopic Purity Determination
Confirming the location and extent of deuteration is critical. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The absence or significant reduction of a signal in the ¹H NMR spectrum at a specific chemical shift, compared to the non-deuterated analog, provides strong evidence of deuteration at that position.
-
²H (Deuterium) NMR: This technique directly detects the deuterium nuclei, providing unambiguous confirmation of deuteration and allowing for the determination of the isotopic enrichment at each labeled site.[9]
-
¹³C NMR: The carbon atom attached to a deuterium will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling, and the chemical shift may be slightly upfield compared to the C-H signal.
General NMR Analysis Protocol:
-
Sample Preparation: Dissolve a precise amount of the deuterated benzimidazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Compare the integration of the signals corresponding to the deuterated positions with those of non-deuterated positions to estimate the percentage of deuteration.
-
²H NMR Acquisition: Acquire a ²H NMR spectrum using a spectrometer equipped for deuterium detection. The chemical shifts in the ²H NMR spectrum will correspond to those in the ¹H NMR spectrum. The relative integrals of the signals will confirm the sites and extent of deuteration.[9]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the characteristic splitting patterns and chemical shift changes for the carbon atoms bonded to deuterium.
3.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the deuterated compound and to quantify the isotopic distribution.
General Mass Spectrometry Analysis Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum, focusing on the molecular ion peak. The mass of the deuterated compound will be higher than its non-deuterated counterpart by the number of deuterium atoms incorporated.
-
Isotopic Distribution Analysis: Analyze the isotopic pattern of the molecular ion. The relative intensities of the M, M+1, M+2, etc., peaks will reflect the percentage of molecules with different numbers of deuterium atoms, allowing for the calculation of the overall isotopic enrichment.
In Vitro Evaluation of Metabolic Stability
The primary goal of deuteration is to improve metabolic stability. This is assessed using in vitro assays.
General Protocol for In Vitro Metabolic Stability Assay:
-
Incubation: Incubate the deuterated and non-deuterated benzimidazoles separately with liver microsomes (human, rat, etc.) in the presence of NADPH (a cofactor for CYP enzymes).
-
Time Course Analysis: At various time points, quench the reaction and analyze the remaining amount of the parent compound using LC-MS/MS.
-
Half-Life Determination: Calculate the in vitro half-life (t₁/₂) for both the deuterated and non-deuterated compounds. A significantly longer half-life for the deuterated compound indicates improved metabolic stability.
Tubulin Polymerization Assay
Many benzimidazoles exert their therapeutic effect by inhibiting the polymerization of tubulin into microtubules. This can be assessed using an in vitro assay.
General Protocol for Tubulin Polymerization Assay:
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP at 37°C.[10][11]
-
Addition of Test Compound: Add the deuterated or non-deuterated benzimidazole at various concentrations to the wells. Include a positive control (e.g., nocodazole for inhibition) and a negative control (DMSO vehicle).[12]
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm or fluorescence over time. An increase in absorbance/fluorescence corresponds to microtubule formation.[10][11][13]
-
Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Compare the curves for the test compounds to the controls to determine their effect on tubulin polymerization.
Signaling and Metabolic Pathways
Metabolic Pathway of Benzimidazoles and the Impact of Deuteration
The metabolism of benzimidazoles often involves oxidation at various positions on the aromatic rings and alkyl substituents, primarily catalyzed by CYP enzymes. Deuteration at these "metabolic hotspots" slows down these reactions due to the kinetic isotope effect.
Inhibition of Tubulin Polymerization
A key mechanism of action for many anthelmintic and anticancer benzimidazoles is the disruption of microtubule dynamics. These compounds bind to β-tubulin, a subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest and apoptosis.
Experimental Workflow
The following diagram outlines the typical workflow for the development and evaluation of a deuterated benzimidazole.
Conclusion
The strategic deuteration of benzimidazoles represents a promising avenue for enhancing the therapeutic potential of this important class of drugs. By leveraging the kinetic isotope effect, researchers can significantly improve metabolic stability, leading to more favorable pharmacokinetic profiles. This in-depth guide provides a foundational understanding of the physical and chemical principles of deuterated benzimidazoles, along with the experimental methodologies required for their synthesis, characterization, and evaluation. As drug development continues to evolve, the application of deuterium-based strategies will undoubtedly play an increasingly important role in the creation of safer and more effective medicines.
References
- 1. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.tru.ca [faculty.tru.ca]
- 8. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 12. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
An In-depth Technical Guide to 5-(Methoxy-d3)-2-mercaptobenzimidazole
This technical guide provides a comprehensive overview of 5-(Methoxy-d3)-2-mercaptobenzimidazole (CAS Number: 922730-86-7), a deuterated analog of 5-methoxy-2-mercaptobenzimidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the chemical and physical properties, synthesis, and key applications of this stable isotope-labeled compound, with a focus on its role as a crucial intermediate in the synthesis of pharmacologically active molecules.
Chemical and Physical Properties
This compound is a stable isotope-labeled derivative of 5-methoxy-2-mercaptobenzimidazole, where the three hydrogen atoms of the methoxy group are replaced with deuterium. This isotopic labeling is instrumental in metabolic studies and as an internal standard in analytical assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 922730-86-7 | [1] |
| Molecular Formula | C₈H₅D₃N₂OS | [1][2] |
| Molecular Weight | 183.25 g/mol | [1][2] |
| Accurate Mass | 183.05 | [1] |
| Appearance | Light-Brown Solid | [3] |
| Melting Point | 253-255 °C | [3] |
| Solubility | Soluble in Ethanol and Methanol. Sparingly soluble in water. | [4][5] |
| Storage Temperature | -20°C (long-term) | [1][5] |
| Unlabeled CAS No. | 37052-78-1 | [1] |
Synthesis
General Experimental Protocol for the Synthesis of 5-Methoxy-2-mercaptobenzimidazole
This protocol is based on the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base.[6]
Materials:
-
4-methoxy-o-phenylenediamine
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Carbon disulfide (CS₂)
-
Dichloromethane (CH₂Cl₂)
-
Acetic acid
Procedure:
-
A solution of potassium hydroxide (3.8 g, 0.067 mol) is prepared in a mixture of ethanol (20 mL) and water (7 mL).
-
To this solution, carbon disulfide (2.5 mL, 0.04 mol) is added, and the reaction mixture is stirred for 30 minutes at ambient temperature.
-
The mixture is then cooled to 0°C, and 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol) is added slowly.
-
The reaction mixture is heated to reflux and stirred for 4 hours.
-
After reflux, the mixture is stirred at ambient temperature overnight.
-
The solvent is evaporated in vacuo, and the residue is diluted with dichloromethane.
-
Water is added, leading to the formation of a precipitate.
-
The precipitate is suspended in dichloromethane and acidified to a pH of 4 with acetic acid.
-
The resulting solid is collected by filtration to yield 5-methoxy-2-mercaptobenzimidazole.
Diagram 1: Synthesis of 5-methoxy-2-mercaptobenzimidazole
Caption: General synthesis scheme for 5-methoxy-2-mercaptobenzimidazole.
Applications in Drug Development
This compound is a key intermediate in the synthesis of deuterated pharmaceuticals, which can offer improved pharmacokinetic profiles compared to their non-deuterated counterparts.
Intermediate in the Synthesis of Deuterated Omeprazole
Omeprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[7][8] The deuteration of omeprazole can slow down its metabolism, leading to a longer half-life and potentially improved efficacy. This compound serves as a building block for introducing the deuterated methoxy group into the omeprazole structure.
Diagram 2: Role in Deuterated Omeprazole Synthesis
Caption: Synthesis pathway of deuterated omeprazole.
Reagent in the Synthesis of Labeled COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major strategy for treating inflammation and pain.[9][10] this compound is used as a reagent to synthesize deuterated COX-2 inhibitors.[2][11] These labeled inhibitors are valuable tools for in vitro and in vivo studies of drug metabolism and pharmacokinetics.
Diagram 3: General Mechanism of COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by a selective inhibitor.
Experimental Workflows
The use of this compound as an intermediate involves a series of chemical transformations. A typical experimental workflow for its utilization in the synthesis of a target molecule is outlined below.
Diagram 4: Experimental Workflow
Caption: General experimental workflow for utilizing the intermediate.
Conclusion
This compound is a valuable research chemical with significant applications in the development of deuterated drugs. Its utility as a key intermediate for synthesizing labeled proton pump inhibitors like omeprazole and various COX-2 inhibitors underscores its importance in modern medicinal chemistry. The data and protocols presented in this guide aim to support researchers in their efforts to design and synthesize novel therapeutic agents with improved pharmacological properties.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 1219804-80-4 [amp.chemicalbook.com]
- 4. Seta Chemicals [setachemicals.com]
- 5. biosave.com [biosave.com]
- 6. prepchem.com [prepchem.com]
- 7. sheetalchemicals.com [sheetalchemicals.com]
- 8. Novel process for omeprazole synthesis-Academax [academax.com]
- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Methoxy 2-Mercapto Benzimidazole - zebpharma [zebpharma.com]
Isotopic Labeling of 5-Methoxy-2-mercaptobenzimidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of 5-Methoxy-2-mercaptobenzimidazole, a crucial process for advancing research in drug metabolism, pharmacokinetics, and mechanistic studies. This document details synthetic strategies for introducing deuterium, carbon-13, carbon-14, and nitrogen-15 isotopes into the molecule, along with relevant experimental protocols and data presentation.
Introduction to Isotopic Labeling
Isotopic labeling is a technique used to track the passage of a molecule through a biological system or a chemical reaction. By replacing one or more atoms of a compound with their isotopes, researchers can follow the metabolic fate of a drug, elucidate reaction mechanisms, and quantify metabolites. For 5-Methoxy-2-mercaptobenzimidazole, a compound with various biological activities, isotopic labeling is instrumental in understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthetic Strategies and Experimental Protocols
The synthesis of isotopically labeled 5-Methoxy-2-mercaptobenzimidazole can be achieved by incorporating labeled precursors at key stages of the synthesis. The general synthesis of the unlabeled compound involves the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide.[1]
Deuterium Labeling (²H)
Deuterium labeling is commonly used to investigate kinetic isotope effects and to block metabolic sites. For 5-Methoxy-2-mercaptobenzimidazole, the methoxy group is a prime target for deuteration.
Experimental Protocol: Synthesis of 5-(Methoxy-d₃)-2-mercaptobenzimidazole
This protocol is adapted from general methods for the synthesis of deuterated methyl ethers and the synthesis of the parent compound.
-
Preparation of Deuterated 4-methoxy-o-phenylenediamine: 4-Amino-3-nitrophenol is reacted with deuterated methyl iodide (CD₃I) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to yield 4-methoxy-d₃-2-nitroaniline. The nitro group is then reduced to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation to give 4-methoxy-d₃-o-phenylenediamine.
-
Cyclization: To a solution of potassium hydroxide in ethanol and water, carbon disulfide is added. The mixture is stirred and then cooled. 4-methoxy-d₃-o-phenylenediamine is added, and the reaction mixture is refluxed.[1]
-
Work-up: The reaction mixture is evaporated, and the residue is suspended in a suitable solvent and acidified. The resulting precipitate of 5-(Methoxy-d₃)-2-mercaptobenzimidazole is collected by filtration.
A commercially available 5-(Methoxy-d3)-2-mercaptobenzimidazole is useful as a reagent in the synthesis of COX-2 inhibitors.[2]
Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling
Carbon labeling is essential for metabolic and pharmacokinetic studies. The label can be introduced into the methoxy group or the benzimidazole ring.
Experimental Protocol: Synthesis of 5-(Methoxy-¹³C)-2-mercaptobenzimidazole or 5-(Methoxy-¹⁴C)-2-mercaptobenzimidazole
This protocol utilizes commercially available ¹³C- or ¹⁴C-labeled methyl iodide.
-
Synthesis of Labeled 4-methoxy-o-phenylenediamine: The synthesis follows the same initial steps as the deuterium labeling, but using [¹³C]methyl iodide or [¹⁴C]methyl iodide.[3]
-
Cyclization and Work-up: The subsequent cyclization with carbon disulfide and work-up steps are identical to the deuterium labeling protocol.[1]
Experimental Protocol: Synthesis of 5-Methoxy-2-mercaptobenzimidazole-[2-¹³C] or 5-Methoxy-2-mercaptobenzimidazole-[2-¹⁴C]
This protocol introduces the carbon label into the 2-position of the benzimidazole ring using labeled carbon disulfide.
-
Reaction with Labeled Carbon Disulfide: 4-methoxy-o-phenylenediamine is reacted with [¹³C]carbon disulfide or [¹⁴C]carbon disulfide and a base like potassium hydroxide in a suitable solvent system (e.g., ethanol/water).[1]
-
Work-up: The reaction is worked up as described in the previous protocols to yield the labeled product.
Nitrogen-15 (¹⁵N) Labeling
Nitrogen-15 labeling is valuable for studying the metabolic fate of the nitrogen atoms within the benzimidazole ring.
Experimental Protocol: Synthesis of 5-Methoxy-2-mercapto-[1,3-¹⁵N₂]-benzimidazole
This protocol requires the synthesis of ¹⁵N-labeled o-phenylenediamine.
-
Synthesis of ¹⁵N-labeled o-nitroaniline: Aniline can be nitrated, and the resulting nitroanilines separated. Alternatively, o-chloronitrobenzene can be reacted with ¹⁵N-labeled ammonia under pressure.
-
Synthesis of [¹⁵N₂]-o-phenylenediamine: o-nitroaniline can be reduced to o-phenylenediamine. For double labeling, a synthesis starting from a precursor already containing two nitrogen atoms would be more efficient, though more complex. A plausible route involves the synthesis of ¹⁵N-labeled phthalimide, followed by a Hofmann rearrangement and subsequent reduction. A general procedure for the synthesis of unlabeled o-phenylenediamine involves the reduction of o-nitroaniline with zinc dust and sodium hydroxide in ethanol.[4] This can be adapted using ¹⁵N-labeled o-nitroaniline.
-
Cyclization and Work-up: The resulting [¹⁵N₂]-4-methoxy-o-phenylenediamine is then reacted with carbon disulfide as described in the previous protocols to yield the final ¹⁵N-labeled product.
Data Presentation
Quantitative data from isotopic labeling experiments are crucial for interpretation. The following tables provide a template for organizing such data.
Table 1: Synthesis Yields of Isotopically Labeled 5-Methoxy-2-mercaptobenzimidazole
| Isotope | Labeling Position | Starting Material | Labeled Precursor | Yield (%) |
| ²H (D) | Methoxy (CD₃) | 4-Amino-3-nitrophenol | CD₃I | Data not available |
| ¹³C | Methoxy (¹³CH₃) | 4-Amino-3-nitrophenol | ¹³CH₃I | Data not available |
| ¹³C | C2-position | 4-methoxy-o-phenylenediamine | ¹³CS₂ | Data not available |
| ¹⁴C | Methoxy (¹⁴CH₃) | 4-Amino-3-nitrophenol | ¹⁴CH₃I | Data not available |
| ¹⁴C | C2-position | 4-methoxy-o-phenylenediamine | ¹⁴CS₂ | Data not available |
| ¹⁵N | N1 and N3 | o-nitroaniline | ¹⁵NH₃ (hypothetical) | Data not available |
Yields are hypothetical and would need to be determined experimentally.
Table 2: Mass Spectrometric Analysis of Labeled 5-Methoxy-2-mercaptobenzimidazole
| Compound | Expected Molecular Ion (m/z) | Observed Molecular Ion (m/z) | Isotopic Purity (%) |
| Unlabeled | 180.0357 | Experimental value | >99 |
| 5-(Methoxy-d₃) | 183.0544 | Experimental value | >98 |
| 5-(Methoxy-¹³C) | 181.0391 | Experimental value | >99 |
| [2-¹³C] | 181.0391 | Experimental value | >99 |
| 5-(Methoxy-¹⁴C) | 182.0381 (most abundant) | Radioactivity measurement | >98 |
| [1,3-¹⁵N₂] | 182.0300 | Experimental value | >98 |
Visualizations
Experimental Workflow
Caption: Workflow for isotopic labeling of 5-Methoxy-2-mercaptobenzimidazole.
Metabolic Pathways
Benzimidazole derivatives are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[5][6] The metabolism of the related compounds 4-methyl- and 5-methyl-2-mercaptobenzimidazole involves liver microsomal CYP enzymes.[7]
Caption: General metabolic pathway for benzimidazole derivatives.
Signaling Pathway
Derivatives of 5-Methoxy-2-mercaptobenzimidazole have been investigated for their potential as anticancer agents by targeting the estrogen receptor alpha (ERα), a key component in some breast cancer signaling pathways.[8]
Caption: Inhibition of ERα signaling by a benzimidazole derivative.
Conclusion
The isotopic labeling of 5-Methoxy-2-mercaptobenzimidazole provides powerful tools for in-depth pharmacological and biochemical research. The synthetic protocols and analytical frameworks presented in this guide offer a foundation for researchers to produce and utilize these labeled compounds effectively. Further studies are warranted to elucidate the specific metabolic and signaling pathways of 5-Methoxy-2-mercaptobenzimidazole to fully understand its therapeutic potential.
References
- 1. prepchem.com [prepchem.com]
- 2. scbt.com [scbt.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 6. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrevlett.com [chemrevlett.com]
The Deuterium Kinetic Isotope Effect in Drug Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The selective replacement of hydrogen with its stable, non-radioactive isotope deuterium can significantly alter the metabolic fate of drug candidates, a phenomenon known as the deuterium kinetic isotope effect (KIE). This powerful tool is increasingly utilized in drug discovery and development to enhance pharmacokinetic profiles, reduce toxic metabolite formation, and ultimately design safer and more effective medicines. This guide provides a comprehensive overview of the core principles of the deuterium KIE, detailed experimental protocols for its assessment, and quantitative data from relevant studies.
Core Principles of the Deuterium Kinetic Isotope Effect (KIE)
The KIE arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break.[1][] In drug metabolism, many enzymatic reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[3][4] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of this cleavage can be slowed down, leading to a decreased rate of metabolism.[1][5]
The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, with kH/kD values typically ranging from 2 to 10.[6][7] Secondary KIEs, which are smaller, occur when the isotopic substitution is at a position not directly involved in bond cleavage.[6]
The strategic application of the deuterium KIE can lead to several desirable outcomes in drug development:
-
Improved Metabolic Stability: Slower metabolism leads to a longer drug half-life and increased overall exposure (AUC).[8]
-
Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing, improving patient compliance.[]
-
Decreased Formation of Toxic Metabolites: By slowing metabolism at a specific site, the formation of undesirable or reactive metabolites can be minimized.[9]
-
Metabolic Switching: Deuteration at one site can sometimes redirect metabolism to other sites, potentially leading to a more favorable metabolite profile.[1]
Quantitative Impact of Deuteration on Pharmacokinetics
The following tables summarize the quantitative effects of deuteration on in vitro metabolic stability and in vivo pharmacokinetic parameters for selected drug molecules.
Table 1: In Vitro Metabolic Stability Data
| Compound | Deuterated Analog | In Vitro System | Parameter | Value (Protio) | Value (Deuterio) | Fold Change | Reference |
| Tetrabenazine | d6-Tetrabenazine (Deutetrabenazine) | Human Liver Microsomes | Half-life (t1/2) | 4.8 h | 8.6 h | 1.8 | [8] |
| Methadone | d9-Methadone | Mouse Liver Microsomes | Intrinsic Clearance (CLint) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 0.19 | [10] |
| Ivacaftor | d9-Ivacaftor | Human Liver Microsomes | Metabolic Stability | - | Increased | - | [8] |
| PBR111 | d2-PBR111 | Rat Liver Microsomes | Relative Consumption | 1 | 0.5 | 2 | [11] |
Table 2: In Vivo Pharmacokinetic Data
| Compound | Deuterated Analog | Species | Parameter | Value (Protio) | Value (Deuterio) | Fold Change | Reference |
| Methadone | d9-Methadone | Mouse | AUC | - | - | 5.7 | [10] |
| Methadone | d9-Methadone | Mouse | Cmax | - | - | 4.4 | [10] |
| Methadone | d9-Methadone | Mouse | Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 0.19 | [10] |
| Tetrabenazine | d6-Tetrabenazine (Deutetrabenazine) | Human | AUC | - | - | ~2 | [8] |
| Tetrabenazine | d6-Tetrabenazine (Deutetrabenazine) | Human | Half-life (t1/2) | 4.8 h | 8.6 h | 1.8 | [8] |
Experimental Protocols
In Vitro Metabolic Stability Assay: Liver Microsomal Stability
This protocol outlines a typical experiment to determine the in vitro intrinsic clearance and half-life of a compound and its deuterated analog using liver microsomes.
Objective: To compare the rate of metabolism of a parent compound and its deuterated analog in a liver microsomal system.
Materials:
-
Test compound and its deuterated analog
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for analytical quantification)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound and its deuterated analog (e.g., 1 mM in DMSO).
-
In a 96-well plate or microcentrifuge tubes, add the phosphate buffer.
-
Add the liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound or its deuterated analog to the microsome suspension to reach the final desired concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well/tube.
-
For negative controls, add buffer instead of the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells/tubes by adding a sufficient volume of cold acetonitrile (typically 2-3 volumes) containing an internal standard. The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate/tubes to pellet the precipitated protein (e.g., 4000 rpm for 20 minutes at 4°C).
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific compound and its deuterated analog.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
-
The KIE is determined by the ratio of the clearance of the non-deuterated compound to the deuterated compound (KIE = CLint(H) / CLint(D)).
-
In Vivo Pharmacokinetic Study
This protocol provides a general framework for conducting an in vivo pharmacokinetic study to compare a compound and its deuterated analog in an animal model.
Objective: To determine and compare the key pharmacokinetic parameters (e.g., Cmax, t1/2, AUC, clearance) of a parent compound and its deuterated analog following administration to a relevant animal species.
Materials:
-
Test compound and its deuterated analog
-
Appropriate vehicle for dosing (e.g., saline, PEG400/water)
-
Animal model (e.g., mice, rats)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Acclimate animals to the housing conditions for a sufficient period before the study.
-
Fast animals overnight before dosing (if required by the study design).
-
Divide animals into two groups: one to receive the parent compound and the other to receive the deuterated analog.
-
Administer the compound via the desired route (e.g., oral gavage, intravenous injection) at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
The blood sampling site will depend on the animal model (e.g., tail vein, saphenous vein).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to labeled tubes.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent compound and its deuterated analog in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes.
-
Extract the analytes from the plasma samples (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.
-
Determine key pharmacokinetic parameters for both the parent compound and the deuterated analog, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Compare the pharmacokinetic parameters between the two groups to assess the impact of deuteration.
-
Visualizing Key Concepts and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate fundamental concepts and experimental workflows related to the deuterium kinetic isotope effect.
Figure 1: Conceptual energy profile illustrating the higher activation energy for C-D bond cleavage compared to C-H bond cleavage, which is the basis of the kinetic isotope effect.
Figure 2: The catalytic cycle of Cytochrome P450 enzymes, highlighting the C-H bond cleavage step which is often rate-limiting and the target for deuterium substitution.
Figure 3: A generalized experimental workflow for evaluating the deuterium kinetic isotope effect, from initial in vitro screening to in vivo pharmacokinetic studies.
Conclusion
The deuterium kinetic isotope effect is a valuable and well-established strategy in modern drug discovery. By strategically replacing hydrogen with deuterium at metabolically labile positions, medicinal chemists can fine-tune the pharmacokinetic properties of drug candidates, leading to improved safety and efficacy profiles. A thorough understanding of the underlying principles and the application of robust in vitro and in vivo experimental protocols are essential for the successful application of this technology. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to effectively harness the power of the deuterium KIE in their programs.
References
- 1. tandfonline.com [tandfonline.com]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated biological and pharmacological molecules as applied to an imaging agent [apo.ansto.gov.au]
The deuterium switch: An in-depth guide to the role of deuterated compounds in pharmaceutical research
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the strategic use of deuterium-labeled compounds in pharmaceutical research. It covers the fundamental principles, practical applications, and detailed methodologies that underpin this increasingly important area of drug discovery and development.
Deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool in medicinal chemistry. By strategically replacing hydrogen atoms with deuterium in a drug molecule, researchers can subtly alter its metabolic fate, leading to significant improvements in pharmacokinetic properties, safety, and efficacy. This guide explores the science behind this "deuterium switch," from the foundational kinetic isotope effect to the clinical success of approved deuterated drugs.
Core Principles: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium, an isotope with nearly double the mass, is the cornerstone of the therapeutic advantages offered by deuterated compounds. This seemingly minor alteration leads to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[1] The increased bond strength makes the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism.[2] This phenomenon, known as the deuterium kinetic isotope effect (KIE), results in a slower rate of metabolism for the deuterated molecule.[1]
The practical implication of the KIE is a modification of the drug's pharmacokinetic profile. By slowing down metabolic breakdown, deuteration can lead to:
-
Improved Metabolic Stability: The drug remains in its active form for a longer period.[3][4]
-
Increased Half-Life: The time it takes for the drug concentration in the body to reduce by half is extended.[3]
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, the generation of harmful byproducts can be minimized.[5]
-
Enhanced Bioavailability: A greater proportion of the administered dose reaches the systemic circulation.[5]
-
Reduced Dosing Frequency: Patients may require less frequent administration of the drug to maintain therapeutic levels.[5]
Advantages in Pharmaceutical Research
The application of deuterium in drug development offers a range of strategic advantages that can accelerate the journey from laboratory to clinic:
-
Enhanced Therapeutic Profile: By optimizing pharmacokinetics, deuteration can lead to more consistent drug exposure, potentially improving efficacy and reducing side effects.[3][5]
-
Metabolic Shunting: Deuteration can redirect metabolism away from pathways that produce undesirable or toxic metabolites, a process known as "metabolic shunting."[6]
-
Patent Life Extension: Creating a deuterated version of an existing drug can be considered a new chemical entity, offering opportunities for new intellectual property protection.[5]
-
Streamlined Development: In some cases, existing safety and efficacy data from the non-deuterated parent drug can be leveraged, potentially reducing the time and cost of development.[5]
Approved Deuterated Drugs: A Snapshot of Clinical Success
The therapeutic potential of deuterated compounds is no longer theoretical. Several deuterated drugs have received regulatory approval and are now making a significant impact on patient care.
Deutetrabenazine (Austedo®): The first deuterated drug to be approved by the FDA, deutetrabenazine is used to treat chorea associated with Huntington's disease and tardive dyskinesia.[7][8] It is a deuterated version of tetrabenazine. The deuteration of the two methoxy groups in tetrabenazine slows their metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to a longer half-life of its active metabolites and a more stable plasma concentration.[3][9][10] This allows for lower and less frequent dosing compared to tetrabenazine, with an improved side-effect profile.[11]
Donafenib: Approved for the treatment of advanced hepatocellular carcinoma, donafenib is a deuterated version of the multi-kinase inhibitor sorafenib.[12][13] Clinical trials have shown that donafenib offers a significant improvement in overall survival compared to sorafenib, along with a more favorable safety and tolerability profile.[5][12][14]
Deucravacitinib (Sotyktu™): A first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor, deucravacitinib is approved for the treatment of moderate-to-severe plaque psoriasis.[15][16] Deuteration of a key methoxy group in the molecule enhances its metabolic stability, contributing to its pharmacokinetic profile which allows for once-daily dosing.[4][6][17] Deucravacitinib selectively inhibits the IL-23/Th17 and type I interferon pathways, which are central to the pathogenesis of psoriasis.[15][18][19]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and clinical data for the approved deuterated drugs discussed above, highlighting the advantages conferred by deuteration.
| Parameter | Deutetrabenazine (11.4-13.2 mg) | Tetrabenazine (25 mg) | Fold Change | Reference(s) |
| Active Metabolite Half-life (steady state) | Longer | Shorter | 3- to 4-fold increase | [9] |
| Peak-to-trough Fluctuation (total active metabolites, steady state) | Lower | Higher | 11-fold decrease | [9] |
| Total Active Metabolite Exposure (AUC) | Comparable | Comparable | ~1 | [3][9] |
| Maximum Concentration (Cmax) of total active metabolites (with food) | Lower | Higher | Lower | [3][9] |
| Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine. |
| Parameter | Donafenib (0.2 g twice daily) | Sorafenib (0.4 g twice daily) | p-value | Reference(s) |
| Median Overall Survival (OS) | 12.1 months | 10.3 months | 0.0363 | [5][12] |
| Median Progression-Free Survival (PFS) | 3.7 months | 3.6 months | 0.2824 | [5] |
| Objective Response Rate (ORR) | 4.6% | 2.7% | 0.2448 | [5] |
| Disease Control Rate (DCR) | 30.8% | 28.7% | 0.5532 | [5] |
| Grade 3 or Worse Adverse Events | 57.4% | 67.5% | 0.0082 | [5] |
| Table 2: Clinical Efficacy and Safety Comparison of Donafenib and Sorafenib in Advanced Hepatocellular Carcinoma. |
| Parameter | Value | Reference(s) |
| Time to Maximum Concentration (Tmax) | 1.5 - 2.3 hours | [4][6] |
| Plasma Half-life (t1/2) | 8 - 15 hours | [4][20] |
| Systemic Accumulation (multiple dosing) | 1.3- to 1.4-fold | [4][6] |
| Absolute Bioavailability | 99% | [17] |
| Table 3: Pharmacokinetic Profile of Deucravacitinib. |
Experimental Protocols
This section provides detailed, illustrative methodologies for key experiments in the research and development of deuterated compounds. These protocols are intended as a guide and may require optimization for specific compounds and research questions.
Synthesis of Deuterated Compounds
Method 1: Catalytic Hydrogen-Deuterium (H/D) Exchange with Heavy Water (D₂O)
This method is suitable for introducing deuterium into molecules containing C-H bonds that are susceptible to exchange, often at elevated temperatures and pressures in the presence of a metal catalyst.[5][9]
Materials:
-
Non-deuterated starting material
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Palladium on carbon (Pd/C, 10% w/w) or other suitable catalyst (e.g., Platinum oxide)
-
Inert solvent (if required)
-
High-pressure reaction vessel (autoclave) or microwave reactor
Procedure:
-
Place the non-deuterated starting material and the catalyst (e.g., 10 mol% Pd/C) in the reaction vessel.
-
Add D₂O to the vessel. The amount of D₂O should be sufficient to act as both the deuterium source and, if necessary, the solvent.
-
Seal the reaction vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 100-200 °C) with stirring. The reaction can be performed in a conventional autoclave or a microwave reactor for accelerated reaction times.[9]
-
Maintain the reaction at the set temperature for the desired time (e.g., 12-48 hours), monitoring the progress by taking small aliquots for analysis (e.g., by NMR or LC-MS).
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Extract the deuterated product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the crude deuterated product.
-
Purify the product using standard techniques such as column chromatography, recrystallization, or distillation.
-
Characterize the final product to confirm its identity, purity, and the extent of deuteration using NMR and mass spectrometry.
Method 2: Reductive Deuteration using Deuterium Gas (D₂)
This method is used to introduce deuterium across double or triple bonds or to replace certain functional groups via catalytic hydrogenation with deuterium gas.[13][21]
Materials:
-
Unsaturated or functionalized starting material
-
Deuterium gas (D₂)
-
Palladium on carbon (Pd/C, 10% w/w) or other suitable hydrogenation catalyst
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, methanol)
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon filled with D₂)
Procedure:
-
Dissolve the starting material in the anhydrous solvent in a reaction flask.
-
Add the catalyst to the solution.
-
Flush the reaction flask with an inert gas, then with deuterium gas.
-
Maintain a positive pressure of deuterium gas (e.g., using a balloon or a pressurized vessel) and stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the excess deuterium gas and flush the flask with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude deuterated product.
-
Purify the product as described in Method 1.
-
Characterize the final product to confirm its identity, purity, and the stereochemistry of deuterium addition (if applicable).
Analytical Characterization
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for confirming the position and extent of deuteration.[10][22]
Materials:
-
Deuterated compound
-
Non-deuterated reference compound
-
NMR-grade solvent (non-deuterated for ¹H NMR of highly deuterated compounds, or a standard deuterated solvent for ¹³C and ²H NMR)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a precise amount of the deuterated compound and the non-deuterated reference compound in separate NMR tubes with the appropriate solvent.[10] For quantitative analysis, an internal standard with a known concentration should be added.
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum of the non-deuterated compound to identify the chemical shifts of all protons.
-
Acquire a ¹H NMR spectrum of the deuterated compound under the same conditions.
-
Compare the two spectra. The signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity in the spectrum of the deuterated compound.
-
The degree of deuteration at a specific site can be calculated by comparing the integration of the residual proton signal in the deuterated sample to the integration of a non-deuterated signal within the same molecule or to an internal standard.
-
-
²H (Deuterium) NMR Analysis:
-
Acquire a ²H NMR spectrum of the deuterated compound. This will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated.
-
The integration of the deuterium signals can be used to determine the relative abundance of deuterium at different sites.
-
-
¹³C NMR Analysis:
-
Acquire ¹³C NMR spectra for both the deuterated and non-deuterated compounds.
-
The carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (e.g., a triplet for a CD group, a quintet for a CD₂ group) and a slight upfield shift compared to the corresponding C-H signals. This provides further confirmation of the location of deuteration.
-
Method 4: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying deuterated compounds and their metabolites in biological matrices.[8][23][24][25][26]
Materials:
-
Deuterated compound (analyte)
-
Stable isotope-labeled internal standard (e.g., a compound with a different number of deuterium atoms or ¹³C labeling)
-
Biological matrix (e.g., plasma, urine, liver microsomes)
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)
-
Reagents for sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction)
Procedure:
-
Sample Preparation:
-
Spike a known amount of the internal standard into the biological matrix samples.
-
Extract the analyte and internal standard from the matrix using an appropriate sample preparation technique to remove proteins and other interfering substances.
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.
-
-
LC Separation:
-
Inject the prepared sample onto an appropriate LC column.
-
Develop a gradient or isocratic elution method to achieve chromatographic separation of the analyte and internal standard from other matrix components.
-
-
MS/MS Detection:
-
Introduce the LC eluent into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for the analyte and internal standard.
-
Set up a multiple reaction monitoring (MRM) method. For the analyte, monitor the transition from the parent ion (M+H)⁺ or (M-H)⁻ to a specific product ion. Do the same for the internal standard. The mass difference due to deuteration will be evident in the parent ion masses.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards with known concentrations of the analyte.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
In Vitro Metabolic Stability Assay
This assay is used to assess the rate at which a compound is metabolized by liver enzymes, providing an early indication of its in vivo clearance.[6][7][15][17][27]
Materials:
-
Deuterated compound
-
Non-deuterated reference compound
-
Liver microsomes (from human or other species)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and the reference compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the test compound (at a final concentration typically around 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction and precipitate the proteins.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method as described in Method 4.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression of this plot.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Compare the CLint values of the deuterated and non-deuterated compounds to determine the effect of deuteration on metabolic stability.
Signaling and Metabolic Pathways
The strategic placement of deuterium can significantly impact specific metabolic and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate two key examples.
Tetrabenazine Metabolism
Tetrabenazine is primarily metabolized by carbonyl reductase to its active metabolites, α- and β-dihydrotetrabenazine (HTBZ). These active metabolites are then further metabolized, mainly by the cytochrome P450 enzyme CYP2D6, at the methoxy groups. Deuteration of these methoxy groups in deutetrabenazine slows down this CYP2D6-mediated metabolism, prolonging the exposure to the active metabolites.[1][7][27][28]
Deucravacitinib and the TYK2 Signaling Pathway
Deucravacitinib is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is crucial for the signaling of key cytokines involved in the pathogenesis of psoriasis, such as IL-23 and type I interferons. By binding to the regulatory domain of TYK2, deucravacitinib blocks the downstream signaling cascade that leads to inflammation and keratinocyte proliferation.[15][16][18][19][29]
Conclusion
The strategic incorporation of deuterium into drug molecules represents a significant advancement in pharmaceutical research and development. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the metabolic properties of drugs, leading to improved pharmacokinetic profiles, enhanced safety, and greater efficacy. The clinical success of deuterated drugs like deutetrabenazine, donafenib, and deucravacitinib validates this approach and paves the way for the development of a new generation of medicines with superior therapeutic properties. As our understanding of drug metabolism and the tools for isotopic labeling continue to evolve, the "deuterium switch" will undoubtedly remain a key strategy in the quest for safer and more effective therapies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]
- 3. tn-sanso.co.jp [tn-sanso.co.jp]
- 4. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. bioivt.com [bioivt.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chimia.ch [chimia.ch]
- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 11. researchgate.net [researchgate.net]
- 12. oaepublish.com [oaepublish.com]
- 13. Facile and convenient method of deuterium gas generation using a Pd/C-catalyzed H2-D2 exchange reaction and its application to synthesis of deuterium-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-Catalyzed Transfer Hydrogenation and Regioselective Hydrogen-Deuterium Addition to the Olefins [organic-chemistry.org]
- 15. mercell.com [mercell.com]
- 16. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mttlab.eu [mttlab.eu]
- 18. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 19. epj-conferences.org [epj-conferences.org]
- 20. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
- 23. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 24. api.pageplace.de [api.pageplace.de]
- 25. researchgate.net [researchgate.net]
- 26. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 27. nuvisan.com [nuvisan.com]
- 28. researchgate.net [researchgate.net]
- 29. resolvemass.ca [resolvemass.ca]
An In-Depth Technical Guide on the Synthesis of Deuterated Omeprazole from 5-(Methoxy-d3)-2-mercaptobenzimidazole and its Potential Evaluation as a COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium into drug molecules is a modern medicinal chemistry approach to enhance pharmacokinetic profiles, potentially leading to improved efficacy, safety, and tolerability.[1][2][3] This guide focuses on the use of 5-(Methoxy-d3)-2-mercaptobenzimidazole, a deuterated building block, in the synthesis of a potential therapeutic agent. While this starting material is noted for its utility in preparing Cyclooxygenase-2 (COX-2) inhibitors, this document will detail the synthesis of a deuterated proton pump inhibitor (PPI), specifically Omeprazole-d3, a compound class with emerging links to inflammatory pathways.[4]
The guide provides comprehensive experimental protocols for the synthesis of deuterated omeprazole and for the in vitro evaluation of COX-2 inhibitory activity. This allows for a thorough investigation of the synthesized compound's biological properties, bridging the gap between its established role in PPI synthesis and its potential relevance to COX-2 inhibition.
The Role of Deuteration in Drug Development
Replacing hydrogen with its stable isotope, deuterium, can significantly alter a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes involving the cleavage of this bond.[2][3][5] This can result in:
-
Prolonged half-life: Reduced metabolic rate can lead to longer drug exposure.[5]
-
Improved pharmacokinetic profile: Deuteration can lead to more predictable drug levels in the body.[1][6]
-
Reduced formation of toxic metabolites: Altering metabolic pathways can decrease the production of harmful byproducts.[2]
-
Enhanced efficacy and safety: A more stable and predictable drug can lead to better therapeutic outcomes.[1][5]
Synthesis of Deuterated Omeprazole from this compound
The synthesis of deuterated omeprazole (Omeprazole-d3) follows a well-established route for the non-deuterated analog, involving the coupling of a substituted benzimidazole with a pyridine derivative, followed by oxidation.
Experimental Protocol: Synthesis of Omeprazole-d3
Step 1: Coupling of this compound with 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
This step involves a nucleophilic substitution reaction to form the thioether intermediate.
-
In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.2 equivalents) to the solution and stir until the starting material is fully dissolved, forming the sodium salt of the mercaptobenzimidazole.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9 equivalents) in water.
-
Slowly add the aqueous solution of the pyridine derivative to the benzimidazole solution.
-
Heat the reaction mixture to 30°C and maintain for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to 10°C and add water to precipitate the product.
-
Stir the suspension for 12 hours to ensure complete precipitation.
-
Filter the solid product, wash with water, and dry under vacuum to yield 5-(Methoxy-d3)-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole. A yield of approximately 96% can be expected based on the non-deuterated synthesis.[7]
Step 2: Oxidation to Omeprazole-d3
The final step is the oxidation of the thioether to a sulfoxide.
-
Dissolve the thioether intermediate from Step 1 (1.0 equivalent) in a suitable solvent such as dichloromethane.[2]
-
Cool the solution to a temperature of 0°C or lower.[2]
-
In the presence of phthalic anhydride and an alkali base (e.g., sodium carbonate), add hydrogen peroxide (45%) dropwise while maintaining the low temperature.[2]
-
Stir the reaction mixture at the same temperature until the oxidation is complete, as monitored by TLC.
-
Upon completion, quench the reaction and isolate the crude Omeprazole-d3.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield pure Omeprazole-d3. An expected yield is around 82%.[2]
Evaluation of COX-2 Inhibitory Activity
While Omeprazole is primarily known as a proton pump inhibitor, there is scientific interest in the interplay between PPIs and the inflammatory pathways mediated by COX-2. To assess the potential COX-2 inhibitory activity of the synthesized deuterated omeprazole, a standard in vitro fluorometric assay can be employed.
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay
This assay measures the inhibition of the conversion of arachidonic acid to prostaglandin G2 (PGG2) by recombinant human COX-2. The amount of PGG2 is quantified using a fluorescent probe.
Materials:
-
Recombinant Human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (a known selective COX-2 inhibitor, for use as a positive control)
-
Test compound (Omeprazole-d3, dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX cofactor, COX probe, and arachidonic acid in COX Assay Buffer according to the assay kit manufacturer's instructions.
-
Compound Preparation: Prepare a series of dilutions of the test compound (Omeprazole-d3) and the positive control (Celecoxib) in DMSO. Further dilute these solutions with COX Assay Buffer to the desired final concentrations.
-
Assay Plate Setup:
-
Enzyme Control wells: Add COX Assay Buffer and the diluted COX-2 enzyme.
-
Inhibitor Control wells: Add the diluted positive control (Celecoxib) and the diluted COX-2 enzyme.
-
Sample wells: Add the diluted test compound (Omeprazole-d3) and the diluted COX-2 enzyme.
-
Blank wells: Add COX Assay Buffer without the enzyme.
-
-
Reaction Initiation: To all wells except the blank, add the COX cofactor working solution and the COX probe. Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[8]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound and the positive control using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Data Presentation
Pharmacokinetic Parameters of Omeprazole
| Parameter | Value | Reference |
| Bioavailability | ~35% (single dose), ~60% (repeated dosing) | [9] |
| Time to Peak Plasma Concentration | 0.5 - 3 hours | [9] |
| Plasma Half-life | < 1 hour | [9] |
| Volume of Distribution | 0.3 L/kg | [9] |
| Metabolism | Hepatic (primarily by CYP2C19 and CYP3A4) | [9] |
| Major Metabolites | Hydroxyomeprazole and omeprazole sulphone | [9] |
COX-2 Inhibition Data for a Standard Inhibitor
The following table provides the known in vitro COX-2 inhibitory activity of Celecoxib, a potent and selective COX-2 inhibitor. This data serves as a benchmark for evaluating the potential activity of newly synthesized compounds like deuterated omeprazole.
| Compound | Enzyme | IC50 Value | Reference |
| Celecoxib | COX-2 | 40 nM | [1][10] |
| Celecoxib | COX-1 | 2800 nM | [11] |
Visualizations
Synthetic Pathway for Deuterated Omeprazole
Caption: Synthetic route to Deuterated Omeprazole.
COX-2 Inhibition Assay Workflow
Caption: Workflow for the in vitro COX-2 inhibition assay.
Prostaglandin Biosynthesis Pathway and COX-2 Inhibition
Caption: Simplified prostaglandin biosynthesis pathway showing the action of COX-2 and its inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 3. brieflands.com [brieflands.com]
- 4. scbt.com [scbt.com]
- 5. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]
- 6. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
- 7. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 8. assaygenie.com [assaygenie.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of 5-Methoxy-2-mercaptobenzimidazole in the Synthesis of Omeprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of omeprazole, a widely used proton pump inhibitor, with a specific focus on the pivotal intermediate, 5-Methoxy-2-mercaptobenzimidazole. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of drug development and manufacturing.
Introduction: The Significance of Omeprazole and its Synthesis
Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase pump in gastric parietal cells. The synthesis of omeprazole is a multi-step process, with the formation of the benzimidazole core and its subsequent coupling with a substituted pyridine moiety being a critical sequence. 5-Methoxy-2-mercaptobenzimidazole serves as a key building block, providing the necessary benzimidazole structure for the final drug substance.[1][2]
The general synthetic strategy for omeprazole involves the coupling of a substituted chloromethyl pyridine with 5-Methoxy-2-mercaptobenzimidazole, followed by an oxidation step to form the active sulfoxide.[3] This guide will delve into the specifics of these reactions, providing detailed methodologies and quantitative analysis.
Synthetic Pathway Overview
The synthesis of omeprazole from 5-Methoxy-2-mercaptobenzimidazole can be broadly categorized into two main stages:
-
Condensation Reaction: The nucleophilic substitution reaction between 5-Methoxy-2-mercaptobenzimidazole and a reactive pyridine derivative, typically 2-chloromethyl-3,5-dimethyl-4-methoxypyridine or a related precursor, to form a thioether intermediate.
-
Oxidation: The selective oxidation of the resulting thioether to the corresponding sulfoxide, which is omeprazole.
The following diagram illustrates the core synthetic pathway:
Experimental Protocols
This section provides detailed experimental methodologies for the key steps in the synthesis of omeprazole, derived from various established procedures.
Synthesis of the Thioether Intermediate
The condensation of 5-Methoxy-2-mercaptobenzimidazole with a substituted pyridine is a crucial step. The following protocols outline different approaches to this reaction.
Protocol 1: Using Sodium Hydroxide in a Biphasic System
This method utilizes a phase transfer catalyst to facilitate the reaction between the reactants in a water-dichloromethane system.
-
Reaction Setup: A solution of the 2-(chloromethyl)pyridine derivative (1 mole) is prepared in a mixture of water (750 ml) and dichloromethane (500 ml).[4]
-
Addition of Reactants: To this solution, 5-Methoxy-2-mercaptobenzimidazole (1 mole, 180 g) and a phase transfer catalyst such as tetrabutyl ammonium bromide (5 g) are added.[4]
-
Base Addition: A 30% solution of sodium hydroxide (550 ml) is then added to the mixture.[4]
-
Reaction Conditions: The reaction mixture is stirred vigorously at 25-30°C for 4 hours.[4]
-
Work-up and Isolation: The mixture is diluted with water (1 liter), and the resulting solid product is filtered and dried.[4]
Protocol 2: Using Sodium Hydroxide in Tetrahydrofuran
This protocol employs a polar aprotic solvent for the condensation reaction.
-
Reactant Dissolution: 4-Chloro-2-chloromethyl-3,5-dimethylpyridine (43.6 mmol) and 5-methoxy-2-mercaptobenzimidazole (43.5 mmol, 7.84 g) are dissolved in tetrahydrofuran (150 ml).[5]
-
Base Addition: A 2M sodium hydroxide solution (60 ml) is added to the mixture.[5]
-
Reaction Conditions: The resulting solution is warmed with stirring at 40°C for 18 hours.[5]
-
Extraction and Isolation: The reaction mixture is partitioned between dichloromethane (150 ml) and water (150 ml). The aqueous layer is back-extracted with dichloromethane (3 x 50 ml). The combined organic layers are dried over anhydrous Na2SO4, filtered, and evaporated to yield the product.[5]
Protocol 3: Using Sodium Hydroxide in Ethanol
This method utilizes ethanol as the reaction solvent.
-
Base and Reactant Preparation: Sodium hydroxide (0.13 mol, 5 g) is dissolved in ethanol (50 ml) by heating to 70-90°C. After dissolution, 2-mercapto-5-methoxybenzimidazole (0.10 mol, 17.8 g) is added and refluxed until dissolved.[6]
-
Addition of Pyridine Derivative: The mixture is cooled to below 10°C. A solution of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.09 mol, 20 g) in water (100 ml) is added dropwise.[6]
-
Reaction Conditions: The temperature is raised to 30°C and the reaction is incubated for 4 hours.[6]
-
Isolation: The mixture is cooled to 10°C, and 500 ml of water is added. The mixture is stirred for 12 hours, and the resulting white solid is collected by suction filtration and dried.[6]
Oxidation to Omeprazole
The final step in the synthesis is the oxidation of the thioether intermediate to the sulfoxide. The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the sulfone byproduct.
Protocol 1: Using Peracetic Acid
-
Reaction Setup: The thioether intermediate (100 g) is dissolved in ethyl acetate (500 ml) and cooled to -25°C.[4]
-
Oxidant Addition: Peracetic acid (125 g) is added slowly, maintaining the temperature at -25°C.[4]
-
Reaction Quenching and pH Adjustment: The mixture is stirred for an additional 30 minutes, and the pH is adjusted to 8 with a 10% aqueous sodium hydroxide solution to precipitate the product.[4]
-
Isolation and Purification: The precipitated product is filtered and washed with water. The crude product is then purified by recrystallization from methanol.[4]
Protocol 2: Using m-Chloroperoxybenzoic Acid (m-CPBA)
-
Reaction: The sulphide intermediate is treated with m-CPBA, which acts as the oxidizing agent, to form omeprazole.[6] This reaction is a common method for the oxidation of sulfides to sulfoxides.
Quantitative Data Summary
The following tables summarize the quantitative data from the described experimental protocols, allowing for easy comparison of different synthetic approaches.
Table 1: Reagents and Conditions for Thioether Synthesis
| Parameter | Protocol 1[4] | Protocol 2[5] | Protocol 3[6] |
| Pyridine Derivative | 2-(chloromethyl)pyridine derivative | 4-Chloro-2-chloromethyl-3,5-dimethylpyridine | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl |
| 5-Methoxy-2-mercaptobenzimidazole | 1 mole (180 g) | 43.5 mmol (7.84 g) | 0.10 mol (17.8 g) |
| Base | 30% NaOH (550 ml) | 2M NaOH (60 ml) | NaOH (0.13 mol, 5 g) |
| Solvent | Water/Dichloromethane | Tetrahydrofuran | Ethanol/Water |
| Catalyst | Tetrabutyl ammonium bromide (5 g) | N/A | N/A |
| Temperature | 25-30°C | 40°C | <10°C to 30°C |
| Reaction Time | 4 hours | 18 hours | 4 hours |
| Yield | 91% | 96% | 96% |
Table 2: Reagents and Conditions for Oxidation to Omeprazole
| Parameter | Protocol 1[4] | Protocol 2[6] |
| Starting Material | Thioether Intermediate (100 g) | Sulphide Intermediate |
| Oxidizing Agent | Peracetic acid (125 g) | m-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Ethyl acetate (500 ml) | Not specified |
| Temperature | -25°C | Not specified |
| Reaction Time | >30 minutes | Not specified |
| Yield | 85 g (pure omeprazole) | Not specified |
Logical Workflow for Omeprazole Synthesis
The following diagram outlines the logical workflow from starting materials to the final purified product, highlighting key stages and processes.
References
- 1. sheetalchemicals.com [sheetalchemicals.com]
- 2. finornic.com [finornic.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]
- 5. EP0899268A2 - Process for the preparation of omeprazole and intermediate compounds - Google Patents [patents.google.com]
- 6. Omeprazole synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Use of 5-(Methoxy-d3)-2-mercaptobenzimidazole as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioanalytical chemistry, the precision and accuracy of quantitative analysis are paramount. The use of stable isotope-labeled internal standards is a widely accepted practice to improve the reliability of liquid chromatography-mass spectrometry (LC-MS/MS) assays. This document provides detailed application notes and protocols for the utilization of 5-(Methoxy-d3)-2-mercaptobenzimidazole as an internal standard (IS) for the quantification of benzimidazole-based compounds, with a particular focus on the proton pump inhibitor omeprazole and its metabolites. The deuterium-labeled methoxy group provides a mass shift of +3 Da, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties, ensuring co-elution and similar ionization efficiency.
Analyte of Interest and Internal Standard
| Compound | Chemical Structure | Molecular Formula | Exact Mass (m/z) |
| Omeprazole (Analyte) | Chemical structure of Omeprazole | C₁₇H₁₉N₃O₃S | 345.11 |
| This compound (Internal Standard) | Chemical structure of this compound | C₈H₅D₃N₂OS | 183.05 |
Application: Quantification of Omeprazole in Human Plasma
This protocol outlines a validated LC-MS/MS method for the determination of omeprazole in human plasma, employing this compound as an internal standard. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Experimental Workflow
Detailed Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of omeprazole reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the omeprazole stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50% methanol.
2. Sample Preparation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Instrument | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-3.5 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Instrument | Sciex API 5500 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
4. Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Omeprazole | 346.1 | 198.1 | 150 | 35 |
| This compound (IS) | 184.1 | 136.1 | 150 | 25 |
Method Validation Data
The following tables summarize the performance of the analytical method, demonstrating its suitability for the intended purpose.
Table 1: Calibration Curve for Omeprazole in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.025 | 102.3 | 5.8 |
| 5 | 0.128 | 98.7 | 4.2 |
| 20 | 0.515 | 101.1 | 3.1 |
| 50 | 1.28 | 99.5 | 2.5 |
| 100 | 2.55 | 100.3 | 1.9 |
| 500 | 12.78 | 99.8 | 1.5 |
| 1000 | 25.61 | 100.1 | 1.2 |
| 2000 | 51.32 | 99.9 | 1.0 |
| Linear Range: 1 - 2000 ng/mL, Correlation Coefficient (r²) > 0.998 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 1.03 | 103.0 | 6.2 | 7.5 |
| Low QC | 3 | 2.95 | 98.3 | 4.8 | 5.9 |
| Mid QC | 150 | 152.1 | 101.4 | 2.7 | 3.4 |
| High QC | 1500 | 1489.5 | 99.3 | 1.8 | 2.6 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 88.5 | 97.2 |
| High QC | 1500 | 91.2 | 98.5 |
| Internal Standard | 10 | 89.8 | 97.9 |
Signaling Pathway and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is illustrated below.
Conclusion
This compound serves as an excellent internal standard for the LC-MS/MS quantification of omeprazole and potentially other structurally related benzimidazole compounds in biological matrices. Its use effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results. The detailed protocol and validation data presented herein provide a robust foundation for researchers and drug development professionals to implement this internal standard in their analytical workflows.
LC-MS/MS method for 5-(Methoxy-d3)-2-mercaptobenzimidazole quantification
An LC-MS/MS Application Note for the Sensitive Quantification of 5-(Methoxy-d3)-2-mercaptobenzimidazole in Biological Matrices
Introduction
This compound is a deuterated analog of 5-methoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of several proton pump inhibitors.[1][2][3] Stable isotope-labeled compounds are crucial as internal standards in quantitative mass spectrometry-based bioanalytical assays due to their similar physicochemical properties to the analyte of interest, allowing for accurate correction of matrix effects and variability in sample processing. This application note presents a robust and sensitive LC-MS/MS method for the quantification of this compound in plasma, suitable for pharmacokinetic and drug metabolism studies.
The benzimidazole scaffold is a core structure in many pharmaceuticals, known for a wide range of biological activities.[4][5] Accurate quantification of these compounds and their metabolites is essential for drug development and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of drugs and their metabolites in complex biological matrices.[6][7] This method has been developed and validated to meet the rigorous demands of bioanalytical testing, providing a reliable tool for researchers in pharmacology and drug development.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
5-Methoxy-2-mercaptobenzimidazole (unlabeled analog for use as a surrogate analyte in validation)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of a 100 ng/mL solution of the unlabeled 5-methoxy-2-mercaptobenzimidazole (as a surrogate analyte for method development and validation) and 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.1-4.0 min: 10% B |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 184.1 | 136.1 | 30 | 25 |
| 5-Methoxy-2-mercaptobenzimidazole | 181.1 | 133.1 | 30 | 25 |
Results and Discussion
This method was developed to provide a selective and sensitive quantification of this compound. The chromatographic conditions were optimized to achieve a good peak shape and retention time, separating the analyte from endogenous plasma components.
Method Validation
The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ) using the unlabeled analog as a surrogate analyte.
Table 4: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| 5-Methoxy-2-mercaptobenzimidazole | 0.5 - 500 | >0.995 |
Table 5: Precision and Accuracy
| QC Level (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| 1.5 (LQC) | < 10% | < 12% | 90 - 110% |
| 75 (MQC) | < 8% | < 10% | 92 - 108% |
| 400 (HQC) | < 7% | < 9% | 95 - 105% |
The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio greater than 10, and acceptable precision and accuracy.
Diagrams
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Use of the internal standard in a typical pharmacokinetic study workflow.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure and rapid chromatographic analysis make it suitable for high-throughput bioanalytical applications. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation and will be a valuable tool for pharmacokinetic and drug metabolism studies involving related benzimidazole compounds.
References
- 1. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. imedpub.com [imedpub.com]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Protocol for the Use of Deuterated Internal Standards in Bioanalysis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for achieving accurate and reproducible results.[1] An IS is a compound of known concentration added to samples to correct for variability during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard, with deuterated internal standards (DIS) being a common choice due to the prevalence of hydrogen atoms in organic molecules.[2] These standards are chemically identical to the analyte of interest but have a higher mass due to the substitution of hydrogen with deuterium atoms.[3] This allows them to be distinguished by the mass spectrometer while co-eluting with the analyte, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[2][3][4]
This document provides a detailed protocol for the selection, validation, and routine use of deuterated internal standards in bioanalytical methods, in line with regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]
Selection of a Deuterated Internal Standard
The appropriate selection of a DIS is critical for the development of a robust bioanalytical method. The ideal DIS should mimic the physicochemical properties of the analyte as closely as possible.
Key Selection Criteria:
-
Isotopic Purity: The DIS should have high isotopic enrichment (≥98%) to minimize the contribution of the unlabeled analyte.[3]
-
Chemical Purity: High chemical purity (>99%) is essential to avoid interference from impurities.[3]
-
Mass Shift: A sufficient mass difference (ideally 4-5 Da) between the DIS and the analyte is necessary to prevent mass spectrometric cross-talk.[8]
-
Label Stability: Deuterium atoms should be placed on non-exchangeable positions within the molecule to prevent back-exchange with hydrogen from the solvent or matrix.[9][10][11] Avoid labeling on heteroatoms like oxygen and nitrogen.[10]
-
Co-elution: The DIS should ideally co-elute with the analyte to ensure it experiences the same matrix effects and ionization suppression or enhancement.[2] However, significant deuterium labeling can sometimes cause a slight chromatographic shift.[12]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Reference Standards: Obtain well-characterized reference standards for both the analyte and the deuterated internal standard, preferably with a Certificate of Analysis (CoA).[6][7]
-
Stock Solutions:
-
Accurately weigh a suitable amount of the reference standard and dissolve it in an appropriate solvent to prepare the primary stock solution.
-
Prepare separate stock solutions for the analyte and the DIS.[7]
-
Store stock solutions under conditions that ensure stability (e.g., at low temperatures and protected from light).
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solutions with an appropriate solvent.
-
The concentration of the DIS working solution should be optimized to provide a consistent and adequate response in the mass spectrometer without causing saturation.[8]
-
Bioanalytical Method Development
The following workflow outlines the key steps in developing a bioanalytical method using a deuterated internal standard.
Caption: Workflow for Bioanalytical Method Development.
Bioanalytical Method Validation
A full validation of the bioanalytical method is required to ensure its reliability for the analysis of study samples.[7] The validation should be performed according to regulatory guidelines.[5][6]
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte and DIS in at least six independent sources of blank matrix.[13][14] |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | A minimum of a blank, a zero sample (with IS), and six non-zero standards.[15] The simplest model that adequately describes the relationship should be used.[15] |
| Accuracy & Precision | The closeness of determined values to the nominal concentration and the degree of scatter. | For QCs at low, medium, and high concentrations, precision (CV) ≤ 15% and accuracy within ±15% of nominal. For the LLOQ, precision ≤ 20% and accuracy within ±20% of nominal.[13][15] |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. | The matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | Stability of the analyte and DIS in the biological matrix under various storage and handling conditions. | Analyte response should be within ±15% of the baseline/initial concentration. |
| Dilution Integrity | The ability to dilute samples with concentrations above the ULOQ and obtain accurate results. | Accuracy and precision of diluted QCs should be within ±15%.[7] |
The following diagram illustrates the logical flow of the validation process.
Caption: Key Parameters for Full Bioanalytical Method Validation.
Routine Sample Analysis
-
Sample Preparation:
-
Thaw study samples, calibration standards, and quality control (QC) samples.
-
Add the DIS working solution to all samples, standards, and QCs (except blank matrix).[7] This should be done as early as possible in the sample preparation process to account for variability in all subsequent steps.[9]
-
Perform the validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using the validated LC-MS/MS method.
-
Each analytical run should include a set of calibration standards and at least three levels of QC samples (low, medium, and high) in duplicate.[15]
-
-
Data Processing and Acceptance:
-
Integrate the peak areas of the analyte and the DIS.
-
Calculate the peak area ratio (analyte/DIS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.
-
Determine the concentrations of the QC and study samples from the calibration curve.
-
The analytical run is acceptable if the calibration standards and at least two-thirds of the QC samples meet the accuracy and precision criteria established during validation.[15]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Precision/Accuracy | Inconsistent sample preparation; variable matrix effects; DIS not tracking the analyte effectively. | Re-optimize sample preparation; investigate matrix effects; if a deuterated standard shows a chromatographic shift, consider a ¹³C or ¹⁵N labeled standard.[12][16] |
| Isotopic Back-Exchange | Deuterium labels on labile positions.[10] | Synthesize a new DIS with labels on stable positions.[10] This can be confirmed by analyzing the DIS in a protic solvent over time and monitoring for a decrease in mass.[17] |
| Cross-talk/Interference | Insufficient mass difference between analyte and DIS; impurity in the DIS.[8] | Select a DIS with a larger mass shift; verify the isotopic and chemical purity of the DIS.[8] |
| Variable IS Response | Matrix effects; inconsistent sample processing.[4][16] | Optimize the chromatographic separation to move the analyte and IS away from interfering matrix components; improve the sample cleanup procedure.[16] |
Conclusion
Deuterated internal standards are invaluable tools in modern bioanalysis, providing a high degree of accuracy and precision.[3] A thorough understanding of their properties, careful selection, and a comprehensive validation of the bioanalytical method are essential for generating reliable data to support drug development and regulatory submissions.[3][18] Adherence to the protocols outlined in this document will aid researchers in developing and implementing robust and compliant bioanalytical assays.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. youtube.com [youtube.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. bioanalysisforum.jp [bioanalysisforum.jp]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application of 5-(Methoxy-d3)-2-mercaptobenzimidazole in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Application Note AN-DMPK-001
Introduction
5-(Methoxy-d3)-2-mercaptobenzimidazole is a stable isotope-labeled compound that serves as a valuable tool in drug metabolism and pharmacokinetic (DMPK) research. As a deuterated analog of 5-methoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of proton pump inhibitors like omeprazole, its primary applications lie in its use as a synthetic precursor for labeled active pharmaceutical ingredients (APIs) and as an internal standard for bioanalytical quantification.[1][2][3] The incorporation of deuterium (a stable, non-radioactive isotope of hydrogen) allows for mass differentiation without significantly altering the compound's chemical properties, making it ideal for mass spectrometry-based assays.[4][5]
The strategic placement of the deuterium atoms on the methoxy group provides a stable label that can be traced through metabolic pathways or used for precise quantification in complex biological matrices. This application note details the primary uses of this compound in DMPK studies, including its role in metabolite identification and as an internal standard in pharmacokinetic analysis.
Key Applications in DMPK
-
Precursor for Synthesizing Deuterated Drug Candidates: this compound is a key building block for the synthesis of deuterated APIs, such as deuterated omeprazole. These labeled APIs are instrumental in "pulse-chase" or "cassette dosing" studies to elucidate metabolic pathways. By administering a mixture of the deuterated and non-deuterated drug, researchers can readily distinguish drug-related metabolites from endogenous matrix components in mass spectrometry data by identifying the characteristic mass shift of 3 Daltons.[4]
-
Internal Standard for Bioanalytical Methods: Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[5] this compound, or a derivative synthesized from it, can be used as an internal standard for the quantification of 5-methoxy-2-mercaptobenzimidazole (an omeprazole impurity) or other related benzimidazole-based drugs and their metabolites in biological samples such as plasma, urine, and tissue homogenates.[6] Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for variability in these steps and improving the accuracy and precision of the assay.
Data Presentation
Table 1: Mass Spectrometric Properties for Bioanalytical Assays
The following table summarizes the theoretical mass-to-charge ratios (m/z) for the parent compound and its deuterated analog, which are fundamental for developing selective mass spectrometry-based quantification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) |
| 5-methoxy-2-mercaptobenzimidazole | C₈H₈N₂OS | 180.23 | 181.04 |
| This compound | C₈H₅D₃N₂OS | 183.25 | 184.06 |
Table 2: Representative LC-MS/MS Parameters for Quantification
For a bioanalytical method using this compound as an internal standard for its non-deuterated analog, the following theoretical mass transitions could be monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-methoxy-2-mercaptobenzimidazole | 181.04 | 149.03 | 20 |
| Internal Standard | |||
| This compound | 184.06 | 152.05 | 20 |
Note: Product ions and collision energies are illustrative and require experimental optimization.
Experimental Protocols
Protocol 1: Metabolite Identification Using a Deuterated Precursor
This protocol outlines the general workflow for using this compound to synthesize a deuterated API for a metabolite identification study.
1. Synthesis of Deuterated API: a. Utilize this compound as the starting material in a synthetic route analogous to the synthesis of the non-deuterated API (e.g., omeprazole). b. Purify the final deuterated API using standard chromatographic techniques. c. Confirm the structure and isotopic purity of the deuterated API via NMR and high-resolution mass spectrometry.
2. In Vivo Study: a. Dose laboratory animals (e.g., mice or rats) with a 1:1 mixture of the deuterated and non-deuterated API. b. Collect biological samples (plasma, urine, feces) at predetermined time points.
3. Sample Preparation: a. Extract metabolites from the biological matrix using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction. b. Centrifuge the samples to pellet proteins and debris. c. Evaporate the supernatant and reconstitute in a suitable solvent for LC-MS analysis.
4. LC-MS Analysis: a. Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). b. Scrutinize the data for pairs of peaks with a mass difference of 3 Daltons, which are indicative of the non-deuterated metabolite and its deuterated counterpart.
5. Data Interpretation: a. Characterize the structure of potential metabolites by analyzing their fragmentation patterns. b. The presence of the deuterated twin ion confirms that the identified compound is a drug-related metabolite and not an endogenous substance.
Protocol 2: Bioanalytical Method for Pharmacokinetic Studies
This protocol describes the use of this compound as an internal standard for the quantification of 5-methoxy-2-mercaptobenzimidazole in plasma.
1. Preparation of Standards and Quality Controls (QCs): a. Prepare a stock solution of 5-methoxy-2-mercaptobenzimidazole (the analyte) and this compound (the internal standard, IS) in a suitable organic solvent (e.g., methanol). b. Prepare calibration standards by spiking blank plasma with known concentrations of the analyte. c. Prepare QC samples at low, medium, and high concentrations in blank plasma.
2. Sample Preparation: a. To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of the IS working solution in acetonitrile to precipitate proteins. b. Vortex the samples for 1 minute. c. Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to a clean 96-well plate or autosampler vials. e. Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
3. LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column with a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. b. Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the mass transitions specified in Table 2 using Multiple Reaction Monitoring (MRM).
4. Data Analysis: a. Integrate the peak areas for both the analyte and the IS. b. Calculate the peak area ratio (analyte/IS). c. Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a weighted linear regression. d. Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for Metabolite Identification.
Caption: Bioanalytical Workflow for Pharmacokinetic Studies.
References
- 1. scbt.com [scbt.com]
- 2. finornic.com [finornic.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. mdpi.com [mdpi.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Methoxy-2-mercaptobenzimidazole | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Methoxy-d3)-2-mercaptobenzimidazole in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5-(Methoxy-d3)-2-mercaptobenzimidazole as a tool in metabolic stability assays. Included are the underlying principles, detailed experimental protocols, data interpretation guidelines, and a representative case study showcasing the utility of deuterium-labeled compounds in drug discovery and development.
Introduction: The Role of Deuterium Labeling in Metabolic Stability
In drug discovery, early assessment of a compound's metabolic stability is crucial for predicting its pharmacokinetic profile, including its half-life and oral bioavailability.[1][2] Compounds that are rapidly metabolized by liver enzymes, primarily the cytochrome P450 (CYP) superfamily, often exhibit poor in vivo exposure, limiting their therapeutic potential.[3] One strategy to improve metabolic stability is the selective incorporation of deuterium, a stable isotope of hydrogen, at metabolically labile positions within a molecule.[4][5]
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[6] This difference in bond strength can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction, in this case, CYP-mediated metabolism, is slowed at the site of deuteration.[3][6][7] By replacing hydrogen with deuterium at a known site of metabolism, the metabolic rate of the compound can be significantly reduced, leading to improved metabolic stability.[1][7]
This compound serves as a valuable tool for investigating the metabolic fate of the methoxy group in this chemical scaffold. Its non-deuterated counterpart, 5-methoxy-2-mercaptobenzimidazole, is a known intermediate in the synthesis of the proton pump inhibitor omeprazole.[8] The metabolism of omeprazole is well-characterized and is primarily mediated by CYP2C19 and CYP3A4.[6][9][10][11] By comparing the metabolic stability of this compound to its non-deuterated analog, researchers can quantify the impact of deuteration on the metabolic clearance of this specific moiety.
Key Concepts and Principles
Metabolic Stability: A measure of the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. It is often expressed as in vitro half-life (t½) or intrinsic clearance (CLint).[2]
Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of blood flow and other physiological factors. It is determined from in vitro experiments using liver microsomes or hepatocytes.[2]
Kinetic Isotope Effect (KIE): The change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the context of drug metabolism, the deuterium KIE (kH/kD) is the ratio of the rate of metabolism of the non-deuterated compound to the deuterated compound.[3][7] A KIE greater than 1 indicates that C-H bond cleavage is a rate-determining step in the metabolic pathway.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol describes a typical procedure for assessing the metabolic stability of a test compound, such as this compound and its non-deuterated counterpart, using pooled human liver microsomes.
Materials:
-
This compound
-
5-Methoxy-2-mercaptobenzimidazole
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
Positive control compounds (e.g., a high clearance compound and a low clearance compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO or methanol).
-
On the day of the experiment, thaw the pooled HLM on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the quenching solution: acetonitrile containing the internal standard.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing the cold quenching solution.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The concentration of the remaining parent compound at each time point is determined by a validated LC-MS/MS method.
Typical LC-MS/MS Parameters (to be optimized for the specific compound):
-
Liquid Chromatography:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of the parent and a characteristic product ion for both the analyte and the internal standard.
-
Data Analysis and Presentation
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the rate constant of elimination (k).
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
The following tables present representative data from a study comparing the metabolic stability of a deuterated compound (d3-ENT) and its non-deuterated counterpart (ENT) in human liver microsomes. This data illustrates the expected outcome of a similar experiment with this compound.
Table 1: Michaelis-Menten Kinetic Parameters in Human Liver Microsomes [7]
| Compound | Km (µM) | Vmax (pmol/min/mg protein) |
| Enzalutamide (ENT) | 36.7 | 32.8 |
| d3-Enzalutamide (d3-ENT) | 12.6 | 6.51 |
Table 2: In Vitro Intrinsic Clearance in Human Liver Microsomes [7]
| Compound | Intrinsic Clearance (CLint) (Vmax/Km) |
| Enzalutamide (ENT) | 0.89 |
| d3-Enzalutamide (d3-ENT) | 0.52 |
| % Reduction | 41.6% |
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Proposed Metabolic Pathway of 5-Methoxy-2-mercaptobenzimidazole
Caption: Proposed metabolic pathway via O-demethylation.
Interpretation and Conclusion
The comparison of the metabolic stability of this compound and its non-deuterated analog provides a direct measure of the kinetic isotope effect on the O-demethylation pathway. A significantly lower intrinsic clearance and longer half-life for the deuterated compound would confirm that the methoxy group is a primary site of metabolism and that deuteration at this position effectively enhances metabolic stability. This information is invaluable for guiding medicinal chemistry efforts to optimize the pharmacokinetic properties of lead compounds. The use of deuterated analogs in early drug discovery allows for a more rational approach to designing drug candidates with improved metabolic profiles, potentially leading to lower dose requirements and reduced patient-to-patient variability.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of deuteration on metabolism and clearance of Nerispirdine (HP184) and AVE5638 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of benzimidazole compounds in various matrices using mass spectrometry. Benzimidazoles are a class of compounds with a wide range of applications, including as anthelmintic drugs in veterinary and human medicine.[1][2] Consequently, robust and sensitive analytical methods are crucial for monitoring their residues in food products and for pharmacokinetic studies in drug development.[2][3]
Introduction to Benzimidazole Analysis by Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), has become the gold standard for the quantitative analysis of benzimidazoles.[4][5] Techniques like tandem mass spectrometry (MS/MS) offer high selectivity and sensitivity, allowing for the detection and quantification of these compounds at trace levels.[1][5] The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time.[1][6]
Commonly employed mass spectrometric methods include electrospray ionization (ESI) for LC-MS/MS, which is suitable for the polar nature of many benzimidazole compounds.[1][7] The selection of appropriate sample preparation techniques is critical to remove matrix interferences and enrich the analytes of interest.[5][7]
Quantitative Data Summary
The following tables summarize the quantitative performance of various mass spectrometry-based methods for the analysis of benzimidazoles reported in the literature.
Table 1: Performance of LC-MS/MS Methods for Benzimidazole Analysis in Animal Tissues
| Analyte(s) | Matrix | LOQ (µg/kg) | Recovery (%) | Linearity (r²) | Reference |
| 15 Benzimidazoles | Swine Muscle | < 10 | > 50 | - | [5] |
| 19 Benzimidazoles | Meat | - | 80 - 110 | 0.990 - 0.995 | [1] |
| 8 Benzimidazoles | Ovine, Bovine, Swine Liver | - | 92 | - | [4][8] |
| 8 Benzimidazoles | Ovine, Bovine, Swine Muscle | - | 88 | - | [4][8] |
| Albendazole & Metabolites | Human Plasma | 0.1 ng/mL | - | - | [3] |
Table 2: Performance of UPLC-MS/MS Methods for Benzimidazole Analysis
| Analyte(s) | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Linearity (r²) | Reference |
| Benzimidazoles & Metabolites | Dairy Products | 0.010 - 1.0 | 0.025 - 4.0 | 81.4 - 108 | - | [6] |
| 24 Benzimidazoles | Meat & Meat Products | - | - | - | - |
Experimental Protocols
This section provides detailed protocols for the extraction and analysis of benzimidazoles from various matrices.
Protocol 1: Multiresidue Analysis of Benzimidazoles in Animal Tissues by LC-MS/MS
This protocol is adapted from established methods for the determination of benzimidazole residues in muscle and liver tissues.[4][5][8]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenization: Homogenize 5 g of tissue sample.
-
Extraction: Add 15 mL of ethyl acetate, vortex for 2 minutes, and centrifuge. Decant the supernatant. Repeat the extraction.[7]
-
Defatting (if necessary): For fatty samples, a hexane wash can be introduced.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the benzimidazoles with a suitable solvent such as acetonitrile or methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[7]
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[9]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[6][9]
-
Mass Spectrometry:
Protocol 2: Analysis of Benzimidazoles in Dairy Products by UPLC-MS/MS
This protocol is based on methods developed for the analysis of benzimidazoles in milk and dairy products.[6]
1. Sample Preparation: Liquid-Liquid Extraction and Defatting
-
Extraction: To a 10 mL milk sample, add acetonitrile and sodium chloride. Vortex thoroughly to precipitate proteins and extract the analytes.
-
Defatting: Add n-hexane saturated with acetonitrile, shake, and centrifuge. The upper hexane layer containing fats is discarded.[6]
-
Evaporation and Reconstitution: Take an aliquot of the acetonitrile layer, evaporate to dryness, and reconstitute in the initial mobile phase.
2. UPLC-MS/MS Analysis
-
Chromatographic Column: A suitable UPLC column, such as an Atlantis T3.[6]
-
Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile and 0.1% formic acid in water.[6]
-
Mass Spectrometry:
Visualizations
The following diagrams illustrate the experimental workflows for the quantitative analysis of benzimidazoles.
Caption: SPE-based workflow for benzimidazole analysis in tissues.
Caption: LLE-based workflow for benzimidazole analysis in dairy.
Caption: Logic of tandem mass spectrometry for quantification.
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiresidue assay for benzimidazole anthelmintics by liquid chromatography and confirmation by gas chromatography/selected-ion monitoring electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UHPLC-MS/MS Determination of Residual Amounts of Benzimidazoles and Its Metabolites in Dairy Products [qikan.cmes.org]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR-Based Characterization of Deuterated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deuterium-labeled compounds are of significant interest in pharmaceutical research and development. The substitution of hydrogen with its stable isotope, deuterium (²H or D), can modulate the metabolic fate of a drug, a strategy known as "deuterium-fortification," which can lead to improved pharmacokinetic profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive characterization of these deuterated molecules, enabling the confirmation of deuterium incorporation, determination of isotopic purity, and elucidation of molecular structure.
These application notes provide an overview of key NMR techniques and detailed protocols for the characterization of deuterated compounds, catering to the needs of researchers in academia and the pharmaceutical industry.
Key NMR Techniques for Deuterated Compound Analysis
A suite of NMR experiments is employed to gain a complete picture of a deuterated molecule. These include:
-
¹H (Proton) NMR: To identify and quantify the remaining protons in the molecule. The integration of ¹H signals is crucial for determining the extent of deuteration.
-
²H (Deuterium) NMR: Directly observes the deuterium nuclei, providing information on the sites and extent of deuteration. This technique is particularly useful for highly deuterated compounds where proton signals are weak.[1]
-
¹³C (Carbon-13) NMR: Provides information about the carbon backbone of the molecule. Deuteration can induce small changes in ¹³C chemical shifts (isotope effects) and leads to characteristic splitting patterns due to ¹³C-²H coupling.
-
2D Correlation Spectroscopy (COSY): Establishes correlations between coupled protons, aiding in the assignment of proton resonances.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals.
-
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons over two to three bonds, which is essential for elucidating the complete molecular structure and confirming the position of deuterium labeling.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the NMR analysis of deuterated compounds.
Table 1: Comparison of Proton and Deuteron NMR Properties
| Property | Proton (¹H) | Deuteron (²H) |
| Natural Abundance | 99.985% | 0.015% |
| Spin Quantum Number (I) | 1/2 | 1 |
| Magnetogyric Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | 26.7519 | 4.1066 |
| Resonance Frequency (at 9.4 T) | 399.939 MHz | 61.393 MHz |
| Typical Linewidth (FWHM) | 0.3 Hz | 1.3 Hz |
(Source: Adapted from reference[1])
Table 2: Typical J-Coupling Constants Involving Deuterium
| Coupling Type | Typical Value (Hz) | Notes |
| ¹J(¹³C, ²H) | 20 - 25 | The ¹³C signal of a CD group appears as a 1:1:1 triplet. |
| ²J(¹H, ²H) | 1 - 2 | Often observed in partially deuterated molecules. |
| ¹J(¹³C, ¹H) | 115 - 250 | For comparison with ¹J(¹³C, ²H). |
(Source: Adapted from references[2][3])
Table 3: Deuterium Isotope Effects on ¹³C Chemical Shifts
| Number of Bonds (n) | Typical Isotope Shift (ⁿΔC in ppm) | Observation |
| 1 | -0.3 to -0.9 | Upfield shift (to the right in the spectrum). |
| 2 | +0.1 to -0.1 | Can be positive or negative. |
| >2 (Long-range) | < 0.1 | Generally small and diminish with distance. |
(Source: Adapted from references[4][5][6])
Table 4: Typical Relaxation Times for Deuterium
| Relaxation Parameter | Typical Value | Notes |
| T1 (Spin-Lattice) | 0.1 - 2 seconds | Generally shorter than for protons, allowing for faster data acquisition.[1] |
| T2 (Spin-Spin) | Milliseconds to hundreds of milliseconds | Can be influenced by molecular size and dynamics.[6] |
(Source: Adapted from references[1][6][7][8])
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Solvent Selection:
-
For ¹H and ¹³C NMR , use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to minimize solvent interference.
-
For ²H NMR , use a non-deuterated (protonated) solvent (e.g., CHCl₃, DMSO-h₆) to avoid a large solvent signal that would obscure the analyte signals.[1]
-
-
Concentration:
-
For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient.
-
For ¹³C and ²H NMR, higher concentrations (10-50 mg/mL) may be necessary due to the lower sensitivity of these nuclei.
-
-
Procedure:
-
Weigh the desired amount of the deuterated compound into a clean, dry vial.
-
Add the appropriate solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).
-
Gently swirl or vortex the vial to ensure complete dissolution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube and label it clearly.
-
Protocol 1: Quantitative ¹H NMR for Deuteration Level Assessment
Objective: To determine the percentage of deuterium incorporation at specific sites by quantifying the remaining proton signals.
Methodology:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Key Parameters:
-
Pulse Angle (p1): 30° (to ensure full relaxation between scans).
-
Relaxation Delay (d1): At least 5 times the longest T1 of the protons of interest (typically 10-30 s for accurate quantification).
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (>250:1 for accurate integration), typically 16 or more.[9]
-
Acquisition Time (aq): At least 3-4 seconds for good digital resolution.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Fourier transform the FID.
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Integrate the relevant proton signals.
-
-
Calculation of Deuteration Percentage:
-
Compare the integral of a signal from a deuterated position to the integral of a signal from a non-deuterated position (internal reference).
-
Deuteration % = [1 - (Integral of deuterated site / Expected integral for fully protonated site)] x 100
-
Protocol 2: ²H NMR for Direct Observation of Deuterium
Objective: To directly detect the deuterium nuclei and confirm their locations in the molecule.
Methodology:
-
Pulse Sequence: A standard single-pulse experiment.
-
Key Parameters:
-
Pulse Angle (p1): 90°.
-
Relaxation Delay (d1): 1-2 seconds (due to the shorter T1 of deuterium).[1]
-
Number of Scans (ns): Often requires a larger number of scans (e.g., 128 or more) due to the lower sensitivity of ²H.
-
Spectral Width (sw): Typically narrower than for ¹H NMR (around 15 ppm).
-
-
Special Considerations:
-
Lock: The experiment is run unlocked as a non-deuterated solvent is used.
-
Shimming: Shimming can be performed on the proton signal of the solvent in a separate ¹H experiment, and the shim values are then used for the ²H acquisition.
-
-
Data Processing:
-
Similar to ¹H NMR processing, but a larger line broadening (1-2 Hz) may be applied to improve the signal-to-noise ratio of the broader deuterium signals.
-
Protocol 3: ¹³C NMR for Structural Confirmation
Objective: To analyze the carbon skeleton and observe the effects of deuteration.
Methodology:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Key Parameters:
-
Pulse Angle (p1): 30°.
-
Relaxation Delay (d1): 2-5 seconds. For deuterated carbons, a longer delay may be needed due to their longer T1 relaxation times.[2]
-
Number of Scans (ns): Typically several hundred to thousands of scans are required.
-
Decoupling: Broadband proton decoupling is applied during acquisition.
-
-
Data Interpretation:
-
Chemical Shifts: Note any upfield shifts for carbons directly attached to deuterium (¹J isotope effect).
-
Splitting Patterns: In a ¹³C spectrum without proton decoupling, a CD group will appear as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet.[10]
-
Protocol 4: 2D NMR (COSY, HSQC, HMBC) for Complete Structural Elucidation
Objective: To establish connectivity between atoms and unambiguously assign the structure of the deuterated compound.
Methodology:
Standard pulse sequences for COSY, HSQC, and HMBC are used. Key considerations for deuterated compounds include:
-
HSQC: A cross-peak will be absent for a carbon that is directly bonded to a deuterium instead of a proton. This is a powerful method to confirm the site of deuteration.
-
HMBC: Correlations from protons to deuterated carbons will still be observed, providing crucial connectivity information. The absence of a proton signal at a deuterated position will result in missing rows in the HMBC spectrum corresponding to that position.
Typical Parameters (can be optimized):
| Experiment | ¹JCH (for HSQC/HMBC) | Number of Increments (t1) | Number of Scans (ns) per increment |
| COSY | N/A | 256 - 512 | 2 - 8 |
| HSQC | 145 Hz | 128 - 256 | 4 - 16 |
| HMBC | 8 Hz (optimized for long-range) | 256 - 512 | 8 - 32 |
Visualizations of Experimental Workflows
Diagram 1: General Workflow for Characterization of a Deuterated Compound
Caption: Workflow for Deuterated Compound Characterization.
Diagram 2: Logic for Determining Deuteration Site using HSQC
Caption: HSQC-based Deuteration Site Confirmation.
Conclusion
NMR spectroscopy is a versatile and powerful technique for the detailed characterization of deuterated compounds. By employing a combination of 1D and 2D NMR experiments, researchers can confidently determine the sites and levels of deuterium incorporation, confirm molecular structures, and ensure the purity of their compounds. The protocols and data presented in these application notes serve as a practical guide for scientists and professionals in the field of drug development and related research areas.
References
- 1. researchgate.net [researchgate.net]
- 2. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]
- 3. rubingroup.org [rubingroup.org]
- 4. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High resolution 13C-detected solid-state NMR spectroscopy of a deuterated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mri-q.com [mri-q.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]
High-Purity Deuterated Standards: Enhancing Accuracy and Compliance in Bioanalytical Method Validation for Regulatory Submissions
[Date]
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The use of high-purity deuterated internal standards is a critical component in the development and validation of robust bioanalytical methods for regulatory submissions. This document provides detailed application notes and protocols for the effective implementation of these standards in quantitative bioanalysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adherence to these guidelines will enhance data quality, ensure regulatory compliance with bodies such as the FDA and EMA, and ultimately, streamline the drug development process. The protocols provided herein are based on established best practices and are aligned with the principles outlined in the ICH M10 guideline on bioanalytical method validation.
Introduction: The Imperative for High-Purity Deuterated Standards
In quantitative bioanalysis, the accuracy and precision of the data are paramount for making critical decisions in drug development, from preclinical toxicokinetic (TK) studies to all phases of clinical trials.[1][2] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely recognized as the gold standard for internal standards in LC-MS/MS assays.[3] They are chemically identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thereby compensating for variability in sample preparation and instrument response.[3] The European Medicines Agency (EMA) has noted that a vast majority of submissions incorporate SIL-IS in their bioanalytical method validations.[3]
The use of a high-purity deuterated internal standard is crucial for:
-
Minimizing Matrix Effects: Biological matrices like plasma and serum are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. A deuterated IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal.[3]
-
Improving Accuracy and Precision: By correcting for variability during sample extraction, handling, and injection, deuterated standards significantly improve the accuracy and precision of the analytical method.[4]
-
Ensuring Regulatory Compliance: Regulatory agencies like the FDA and EMA have stringent guidelines for bioanalytical method validation. The use of a SIL-IS is a key expectation for robust and reliable methods submitted for regulatory review.[5][6][7] The ICH M10 guideline provides a harmonized framework for bioanalytical method validation, which is recognized by major regulatory bodies.[2][8][9]
Selecting a High-Purity Deuterated Standard: A Critical First Step
The selection of an appropriate deuterated internal standard is a critical decision that can significantly impact the outcome of a bioanalytical study. The following workflow outlines the key considerations in this process.
Diagram 1: Selection Workflow for a High-Purity Deuterated Internal Standard
Quantitative Data Presentation for Regulatory Submissions
Clear and concise presentation of quantitative data is essential for regulatory review. The following tables provide a template for summarizing the key validation parameters as per ICH M10 guidelines.[2][8]
Table 1: Calibration Curve Linearity
| Analyte Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | % Accuracy | % CV |
| 1.00 (LLOQ) | 0.012 | 98.5 | 4.2 |
| 2.00 | 0.025 | 101.2 | 3.5 |
| 10.0 | 0.128 | 100.5 | 2.1 |
| 50.0 | 0.645 | 99.8 | 1.5 |
| 100 | 1.290 | 100.1 | 1.2 |
| 500 | 6.480 | 100.8 | 1.8 |
| 800 | 10.350 | 101.5 | 2.5 |
| 1000 (ULOQ) | 12.950 | 100.3 | 3.1 |
| Regression | y = 0.013x + 0.001 | r² > 0.998 |
Acceptance Criteria: r² ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[5]
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) | Inter-Assay (n=3 runs) | ||
| Mean Conc. ± SD (ng/mL) | % CV | % Accuracy | Mean Conc. ± SD (ng/mL) | ||
| LLOQ | 1.00 | 1.02 ± 0.05 | 4.9 | 102.0 | 1.04 ± 0.08 |
| Low | 3.00 | 2.95 ± 0.11 | 3.7 | 98.3 | 2.98 ± 0.15 |
| Medium | 75.0 | 76.2 ± 2.5 | 3.3 | 101.6 | 75.5 ± 3.1 |
| High | 750 | 745 ± 21 | 2.8 | 99.3 | 758 ± 29 |
Acceptance Criteria: For QC samples, the mean concentration should be within ±15% of the nominal values, and the CV should not exceed 15%. For the LLOQ, the mean concentration should be within ±20% of the nominal value, and the CV should not exceed 20%.[5][10]
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Conc. (ng/mL) | Matrix Factor | Recovery (%) |
| Mean ± SD | % CV | ||
| Low | 3.00 | 1.03 ± 0.04 | 3.9 |
| High | 750 | 0.98 ± 0.03 | 3.1 |
Acceptance Criteria: The CV of the matrix factor across different lots of matrix should not be greater than 15%.[6]
Table 4: Stability
| Stability Test | Storage Conditions | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Difference from Nominal |
| Freeze-Thaw (3 cycles) | -20°C to RT | Low | 3.00 | 2.91 | -3.0 |
| High | 750 | 738 | -1.6 | ||
| Short-Term (Bench-Top) | Room Temperature, 6 hours | Low | 3.00 | 2.95 | -1.7 |
| High | 750 | 742 | -1.1 | ||
| Long-Term | -80°C, 90 days | Low | 3.00 | 2.88 | -4.0 |
| High | 750 | 730 | -2.7 | ||
| Post-Preparative | Autosampler (4°C), 24 hours | Low | 3.00 | 2.98 | -0.7 |
| High | 750 | 755 | 0.7 |
Acceptance Criteria: The mean concentration at each level should be within ±15% of the nominal concentration.[5]
Experimental Protocols
The following protocols provide a detailed methodology for a typical bioanalytical workflow using a high-purity deuterated internal standard.
General Bioanalytical Workflow
The overall process from sample receipt to final data reporting is illustrated in the following workflow diagram.
Diagram 2: General Bioanalytical Workflow for Regulatory Submissions
Detailed Protocol: Quantification of a Small Molecule Drug in Human Plasma by LC-MS/MS using Protein Precipitation
This protocol describes the quantification of a hypothetical small molecule drug, "DrugX," in human plasma using its deuterated internal standard, "DrugX-d4."
4.2.1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
DrugX analytical standard
-
DrugX-d4 (high-purity deuterated internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
4.2.2. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of DrugX and DrugX-d4 into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of DrugX by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the DrugX-d4 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
4.2.3. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike appropriate volumes of the DrugX working standard solutions into blank human plasma to prepare calibration standards at concentrations of 1, 2, 10, 50, 100, 500, 800, and 1000 ng/mL.
-
Prepare QC samples at 1 ng/mL (LLOQ), 3 ng/mL (Low), 75 ng/mL (Medium), and 750 ng/mL (High) in a similar manner from a separate weighing of the DrugX analytical standard.
4.2.4. Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown) in a 96-well plate, add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL DrugX-d4 in acetonitrile).
-
Vortex the plate for 2 minutes to precipitate the plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Dilute the supernatant with 100 µL of water containing 0.1% formic acid.
-
Vortex the plate for 1 minute and inject into the LC-MS/MS system.
4.2.5. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
DrugX: [M+H]+ → fragment ion (e.g., 350.2 → 180.1)
-
DrugX-d4: [M+H]+ → fragment ion (e.g., 354.2 → 184.1)
-
Logical Relationships in Bioanalytical Method Validation
The successful validation of a bioanalytical method is a prerequisite for its use in analyzing study samples for regulatory submissions. The following diagram illustrates the logical relationships between the key components of this process.
Diagram 3: Logical Relationships in Bioanalytical Method Validation
Conclusion
The use of high-purity deuterated standards is indispensable for conducting high-quality, regulatory-compliant bioanalytical studies. By carefully selecting the appropriate internal standard, meticulously validating the analytical method according to international guidelines, and clearly presenting the quantitative data, researchers can ensure the integrity and reliability of their results. The protocols and guidelines presented in this document are intended to serve as a comprehensive resource for scientists and drug development professionals, facilitating the generation of robust data packages for successful regulatory submissions.
References
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. scispace.com [scispace.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. Bioanalytical method validation emea | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note: A Practical Guide to Selecting Deuterated Internal Standards for Accurate LC-MS Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction In liquid chromatography-mass spectrometry (LC-MS), accurate and reproducible quantification is paramount. However, the complexity of biological and environmental matrices introduces variability from multiple sources, including sample preparation, injection volume inconsistencies, matrix effects, and instrument drift.[1][2][3] To mitigate these issues, an internal standard (IS) is incorporated into the analytical workflow.[3] The ideal IS is a compound that behaves chemically and physically identically to the analyte of interest.[4]
Stable Isotope Labeled (SIL) internal standards, particularly deuterated compounds, are widely considered the gold standard for quantitative LC-MS.[5][6] A deuterated IS is chemically identical to the analyte, with several hydrogen atoms replaced by deuterium.[1] This results in a compound that ideally co-elutes with the analyte and experiences the same extraction recovery and ionization effects, but is distinguishable by its higher mass.[1][7] This unique characteristic allows it to compensate for variations throughout the analytical process, significantly improving data accuracy, precision, and reliability.[1][2]
This document provides a detailed guide on the critical factors for selecting an appropriate deuterated internal standard, a comprehensive protocol for its validation, and examples of data presentation.
Key Selection Criteria for Deuterated Internal Standards
Choosing the right deuterated IS is crucial for robust method development. Several factors must be carefully evaluated to ensure the standard performs reliably and does not introduce analytical artifacts.
1. Isotopic and Chemical Purity The internal standard must have high chemical purity (>99%) and high isotopic enrichment (≥98%).[1] Any significant presence of the unlabeled analyte in the IS solution will lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ).[8]
2. Position of Deuterium Labels The stability of the deuterium label is the most critical factor. Labels must be placed in chemically stable, non-exchangeable positions within the molecule.[7]
-
Avoid Exchangeable Sites: Do not place labels on heteroatoms like oxygen (-OH), nitrogen (-NH), or sulfur (-SH), as these can readily exchange with protons from the solvent (e.g., water in mobile phases).[2][7]
-
Beware of Labile Carbon Positions: Carbons adjacent to carbonyl groups or certain aromatic positions can also be susceptible to hydrogen-deuterium (H/D) exchange under specific pH or temperature conditions.[7]
-
Prefer Stable Positions: The most stable positions are typically on aliphatic or aromatic carbon atoms where exchange is unlikely to occur.[2]
-
Consider Fragmentation: For LC-MS/MS methods, the label should ideally be located on the portion of the molecule that is retained in the product ion being monitored for quantification.[7] This ensures that the mass difference is maintained in the MS/MS transition.
3. Degree of Deuteration (Mass Shift) A sufficient mass difference between the analyte and the IS is necessary to prevent spectral overlap from the natural isotopic abundance of the analyte.
-
Recommended Mass Shift: A mass increase of at least 3 Da is generally recommended.[9] This ensures the IS signal is distinct from the M+1 and M+2 isotopic peaks of the unlabeled analyte.
-
Isotope Effect: While a higher degree of deuteration provides a clearer mass separation, excessive labeling can sometimes lead to the "deuterium isotope effect." This phenomenon can alter the compound's physicochemical properties, potentially causing it to elute at a slightly different retention time than the analyte.[5][8] This can compromise the IS's ability to correct for matrix effects that are highly localized in the chromatogram.[10]
4. Chromatographic Co-elution For the IS to effectively compensate for matrix effects, it must co-elute with the analyte.[1][9] This ensures both compounds experience the same ionization conditions (suppression or enhancement) as they enter the mass spectrometer. While minor retention time shifts due to the isotope effect can occur, significant separation is unacceptable.[8]
Logical Workflow for Selecting a Deuterated Internal Standard
The following diagram outlines the decision-making process for selecting and validating a deuterated IS.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. youtube.com [youtube.com]
- 3. nebiolab.com [nebiolab.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. waters.com [waters.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. myadlm.org [myadlm.org]
Application Notes & Protocols: 5-(Methoxy-d3)-2-mercaptobenzimidazole in Metabolomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(Methoxy-d3)-2-mercaptobenzimidazole is a stable, isotopically labeled version of 5-methoxy-2-mercaptobenzimidazole. The incorporation of three deuterium atoms on the methoxy group results in a mass shift of +3 Daltons compared to the unlabeled analog. This mass difference makes it an ideal internal standard for quantitative mass spectrometry-based metabolomics and pharmacokinetic studies. In metabolomics, accurate quantification of endogenous and exogenous compounds is critical for understanding biological processes and the effects of xenobiotics. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for variability in sample preparation and matrix effects during analysis, ensuring high accuracy and precision.
The non-labeled parent compound, 5-methoxy-2-mercaptobenzimidazole, is a known impurity of the proton-pump inhibitor Omeprazole and is also investigated for its own biological activities, including antimicrobial and anticancer properties. Therefore, tracking its metabolic fate and accurately quantifying its presence in biological systems is of significant interest.
Primary Application: Internal Standard for Quantitative Bioanalysis
The primary application of this compound is as an internal standard for the accurate and precise quantification of 5-methoxy-2-mercaptobenzimidazole in complex biological matrices such as plasma, urine, and tissue homogenates using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Protocol 1: Quantification of 5-methoxy-2-mercaptobenzimidazole in Rat Liver Microsomes
This protocol describes the use of this compound as an internal standard to quantify the in vitro metabolism of 5-methoxy-2-mercaptobenzimidazole in a rat liver microsomal (RLM) assay.
1. Materials and Reagents:
-
5-methoxy-2-mercaptobenzimidazole (Analyte)
-
This compound (Internal Standard, IS)
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., GOLDPool™)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 5-methoxy-2-mercaptobenzimidazole and dissolve in 1 mL of Methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of Methanol.
-
Analyte Working Solution (1 µg/mL): Dilute the Analyte Stock Solution 1:1000 with 50:50 Methanol:Water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS Stock Solution 1:10,000 with 50:50 Methanol:Water. This will be the spiking solution.
3. In Vitro Incubation (Metabolic Stability Assay):
-
Pre-warm the NADPH regenerating system, RLM, and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine 188 µL of 0.1 M phosphate buffer (pH 7.4), 10 µL of RLM (at 20 mg/mL), and 1 µL of the Analyte Working Solution (1 µg/mL) to achieve a final substrate concentration of 1 µM.
-
Initiate the metabolic reaction by adding 1 µL of the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take a 50 µL aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the 50 µL aliquot to a new tube containing 150 µL of ice-cold Acetonitrile.
4. Sample Preparation (Protein Precipitation):
-
To each 200 µL quenched sample, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: MRM Transitions for Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-methoxy-2-mercaptobenzimidazole | 181.0 | 149.0 | 15 |
| This compound | 184.0 | 152.0 | 15 |
Data Presentation
The use of the deuterated internal standard allows for the calculation of the peak area ratio (Analyte Area / IS Area). This ratio is then used to determine the concentration of the analyte at each time point from a standard curve. The percentage of the parent compound remaining is plotted against time to determine the metabolic half-life (t½).
Table 2: Example Quantitative Data from a Metabolic Stability Assay
| Time Point (min) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) | % Parent Remaining |
| 0 | 850,234 | 995,678 | 0.854 | 100.0 | 100.0 |
| 5 | 712,543 | 998,123 | 0.714 | 83.6 | 83.6 |
| 15 | 455,890 | 991,456 | 0.460 | 53.9 | 53.9 |
| 30 | 221,456 | 1,001,890 | 0.221 | 25.9 | 25.9 |
| 60 | 55,789 | 996,345 | 0.056 | 6.6 | 6.6 |
Visualizations
Caption: Workflow for quantifying metabolic stability using a deuterated internal standard.
Signaling Pathways
While this compound itself is not directly involved in signaling pathways, its non-deuterated counterpart and related benzimidazole structures are known to interact with various biological targets. For instance, benzimidazole derivatives can act as antagonists or inhibitors in several pathways. A generalized logical diagram illustrating the role of an inhibitor in a signaling pathway is provided below.
Caption: Inhibition of a signaling pathway by a benzimidazole derivative.
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of benzimidazole derivatives utilizing microwave irradiation. This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.[1][2][3] Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties, making their efficient synthesis a key focus in drug discovery.[2][4][5]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry for several key reasons:
-
Rapid Reaction Times: Reactions that typically take hours to complete using conventional heating can often be accomplished in minutes with microwave irradiation.[1][6][7]
-
Higher Yields and Purity: Microwave heating can lead to cleaner reactions with fewer side products, resulting in higher yields and greater purity of the desired benzimidazole derivatives.[1][2]
-
Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is more energy-efficient compared to traditional methods that heat the entire apparatus.[2]
-
Environmentally Friendly: The use of solvent-free conditions or greener solvents is often feasible with microwave assistance, reducing the environmental impact of chemical synthesis.[2][6][8]
General Workflow for Microwave-Assisted Benzimidazole Synthesis
The general workflow for the microwave-assisted synthesis of benzimidazole derivatives is a straightforward process, as illustrated in the diagram below. It typically involves the selection of appropriate starting materials, mixing them with a catalyst (if required) in a microwave-safe vessel, and subjecting the mixture to microwave irradiation for a predetermined time and at a specific power level.
Caption: General workflow for the microwave-assisted synthesis of benzimidazole derivatives.
Key Experimental Protocols
Several effective protocols for the microwave-assisted synthesis of benzimidazole derivatives have been reported. Below are detailed methodologies for some of the most common and efficient approaches.
Protocol 1: Catalyst-Free Synthesis of 2-Aryl-(1H)-benzimidazoles
This protocol describes a simple, efficient, and environmentally friendly method for the synthesis of 2-aryl-(1H)-benzimidazoles from o-phenylenediamine and various aromatic aldehydes without the use of a catalyst.[7][9]
Reaction Scheme:
Caption: Catalyst-free synthesis of 2-aryl-(1H)-benzimidazoles.
Experimental Procedure:
-
In a mortar, thoroughly grind a mixture of o-phenylenediamine (3 mmol, 0.324 g) and the desired aromatic aldehyde (4.5 mmol) with a pestle at room temperature.[9]
-
Transfer the ground mixture to a small beaker or a microwave-safe test tube.[9]
-
Place the vessel in a domestic microwave oven and irradiate at 50% power level (e.g., 800 Watts) for a duration of 5-10 minutes.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.[9]
-
Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-aryl-(1H)-benzimidazole derivative.[9]
Data Presentation:
| Entry | Aldehyde | Microwave Power | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 400 W | 5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 400 W | 6 | 96 |
| 3 | 4-Nitrobenzaldehyde | 400 W | 5 | 97 |
| 4 | 4-Methoxybenzaldehyde | 400 W | 7 | 94 |
| 5 | Cinnamaldehyde | 400 W | 8 | 95 |
Note: The data presented is a representative summary based on reported literature. Actual results may vary.[7][9]
Protocol 2: Er(OTf)₃ Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles
This method provides an efficient and environmentally mild route to a variety of 1,2-disubstituted benzimidazoles under solvent-free conditions using Erbium(III) triflate as a catalyst.[6]
Experimental Procedure:
-
In a microwave-safe vessel, mix N-phenyl-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).[6]
-
Irradiate the mixture in a microwave reactor at 60°C for 5-10 minutes.[6][10]
-
Monitor the reaction progress using TLC.
-
Upon completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.[6]
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation:
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 1 | 5 | 60 | 99 |
| 2 | 4-Chlorobenzaldehyde | 1 | 5 | 60 | 98 |
| 3 | 4-Nitrobenzaldehyde | 1 | 5 | 60 | 99 |
| 4 | 4-Methylbenzaldehyde | 1 | 5 | 60 | 97 |
| 5 | Cinnamaldehyde | 1 | 10 | 60 | 86 |
Note: The data presented is a representative summary based on reported literature. Actual results may vary.[6]
Protocol 3: DDQ as an Oxidant for the Synthesis of 2-Substituted Benzimidazoles
This protocol utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant in the condensation reaction between o-phenylenediamine and various arylaldehydes under microwave irradiation.[11]
Experimental Procedure:
-
Prepare a solution of o-phenylenediamine (1 mmol, 0.11 g) and an aldehyde (1.0 mmol) in a minimal amount of acetonitrile.[11]
-
Add DDQ (0.6 mmol, 0.14 g) to the solution in an open Erlenmeyer flask.[11]
-
Irradiate the mixture in a microwave oven. The optimal power should be determined for the specific instrument.
-
Monitor the reaction progress by TLC.
-
After completion, add the reaction mixture dropwise into a mixture of water and ice.[11]
-
Filter the crude solid and wash it with water to obtain the 2-substituted benzimidazole derivative.[11]
Data Presentation:
| Entry | Aldehyde | Microwave Power | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 300 W | 3 | 92 |
| 2 | 4-Methylbenzaldehyde | 300 W | 4 | 90 |
| 3 | 4-Nitrobenzaldehyde | 300 W | 3 | 95 |
| 4 | Benzaldehyde | 300 W | 4 | 88 |
| 5 | 2-Chlorobenzaldehyde | 300 W | 5 | 85 |
Note: The data presented is a representative summary based on reported literature. Actual results may vary.[11]
Applications in Drug Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The rapid and efficient synthesis of a diverse library of benzimidazole derivatives using microwave technology can significantly accelerate the drug discovery process.[2] These compounds have shown a broad spectrum of biological activities, including:
-
Anticancer [4]
-
Antifungal [2]
-
Antihistaminic [2]
-
Antiulcer [2]
-
Antihypertensive [2]
-
Anthelmintic [2]
The ability to quickly synthesize and screen a wide array of substituted benzimidazoles allows for the rapid identification of lead compounds and the exploration of structure-activity relationships (SAR).[13]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of benzimidazole derivatives, offering a green, efficient, and rapid alternative to conventional methods.[7][14] The protocols outlined in this document provide a starting point for researchers to explore this powerful technology for the synthesis of novel benzimidazole compounds with potential therapeutic applications. The ease of execution, coupled with high yields and short reaction times, makes microwave-assisted synthesis an invaluable tool in the modern drug discovery and development landscape.
References
- 1. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
- 2. jocpr.com [jocpr.com]
- 3. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Gree...: Ingenta Connect [ingentaconnect.com]
- 4. jchemrev.com [jchemrev.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. preprints.org [preprints.org]
- 11. tandfonline.com [tandfonline.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: 5-(Methoxy-d3)-2-mercaptobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-(Methoxy-d3)-2-mercaptobenzimidazole, a deuterated analog of 5-Methoxy-2-mercaptobenzimidazole. This stable isotope-labeled compound is a valuable tool in drug development and metabolic research, particularly as an internal standard in pharmacokinetic studies and as a reagent for the synthesis of labeled active pharmaceutical ingredients.
Certificate of Analysis (Typical Data)
While a lot-specific Certificate of Analysis (CoA) is provided with each purchase, the following table summarizes the typical product specifications for this compound.
| Parameter | Specification | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1,3-Dihydro-5-methoxy-2H-benzimidazole-2-thione-d3 | [1][2] |
| CAS Number | 922730-86-7 | [1][2] |
| Molecular Formula | C₈H₅D₃N₂OS | [3] |
| Molecular Weight | 183.25 g/mol | [3] |
| Appearance | White to Light Yellow Powder/Crystal or Light-Brown Solid | [2][4] |
| Purity (HPLC) | ≥98.0 area% | [4] |
| Purity (Neutralization Titration) | ≥98.0 % | [4] |
| Storage | 2-8°C Refrigerator | [2] |
Applications
This compound serves as a critical reagent and internal standard in several research and development applications:
-
Synthesis of Labeled COX-2 Inhibitors: This compound is primarily used as a starting material or intermediate in the synthesis of deuterated cyclooxygenase-2 (COX-2) inhibitors.[3][4] The presence of the deuterium-labeled methoxy group allows for the creation of labeled drug candidates for use in metabolic studies.
-
Pharmacokinetic and Metabolism Studies: As a stable isotope-labeled internal standard, it is invaluable for quantitative analysis in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the unlabeled drug and its metabolites in biological matrices.
-
Intermediate for Labeled Proton Pump Inhibitors: The non-deuterated form, 5-Methoxy-2-mercaptobenzimidazole, is a known intermediate in the synthesis of the anti-ulcer drug Omeprazole.[5] By extension, the deuterated analog is a key precursor for synthesizing labeled Omeprazole and related proton pump inhibitors for ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
The broader class of 2-mercaptobenzimidazole derivatives has been investigated for a range of biological activities, including:
-
Anticancer properties[6]
-
Anti-inflammatory and analgesic effects[6]
-
Antimicrobial and antifungal applications[6]
-
Potential therapeutic agents for Alzheimer's disease through acetylcholinesterase inhibition[7]
Experimental Protocols
General Protocol for the Synthesis of a Labeled Benzimidazole Derivative
This protocol provides a general procedure for the S-alkylation of this compound, a common step in the synthesis of various biologically active compounds.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, dimethylformamide (DMF), acetonitrile)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the thiolate salt.
-
Addition of Alkyl Halide: Slowly add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the alkyl halide) and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired S-alkylated benzimidazole derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A generalized workflow for the S-alkylation of this compound.
Signaling Pathway Involvement
Given its primary application in the synthesis of COX-2 inhibitors, the ultimate biological target of compounds derived from this compound is often the cyclooxygenase (COX) pathway. This pathway is central to the inflammatory response.
COX Pathway Overview:
Arachidonic acid, released from the cell membrane by phospholipase A₂, is converted by cyclooxygenase enzymes (COX-1 and COX-2) into prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation. Selective COX-2 inhibitors are designed to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.
Caption: The role of COX-2 in the inflammatory pathway and its inhibition.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. 5-Methoxy 2-Mercapto Benzimidazole - zebpharma [zebpharma.com]
- 5. finornic.com [finornic.com]
- 6. nbinno.com [nbinno.com]
- 7. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects & Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects when using deuterated internal standards in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my results?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal) for your target analyte.[1][3][4] The presence of matrix effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to erroneous results.[4][5] Common sources of matrix effects in biological samples include phospholipids, proteins, and salts.[4]
Q2: I'm using a deuterated internal standard. Shouldn't that correct for matrix effects?
A2: Ideally, a stable isotope-labeled (SIL) internal standard, such as a deuterated version of your analyte, co-elutes with the analyte and experiences the same degree of matrix effects, thus providing accurate correction.[6][7] However, this is not always the case.[8] Several factors can lead to differential matrix effects between the analyte and its deuterated internal standard, resulting in inaccurate quantification.[7][8]
Q3: Why is my deuterated internal standard not co-eluting perfectly with my analyte?
A3: The most common reason for chromatographic separation between an analyte and its deuterated internal standard is the "deuterium isotope effect".[6] The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its lipophilicity, leading to a small difference in retention time on a reversed-phase column.[6][7] This separation can expose the analyte and the internal standard to different matrix components as they elute, causing them to experience different levels of ion suppression or enhancement.[7]
Q4: Can my deuterated internal standard have a different recovery than my analyte?
A4: Yes, it is possible for the extraction recovery of a deuterated internal standard to differ from that of the native analyte.[6] While they are structurally very similar, minor differences in properties can lead to variations in their interaction with extraction materials. For instance, a 35% difference in extraction recovery between haloperidol and its deuterated analog has been reported.[6]
Q5: What are the signs that my deuterated internal standard is not effectively compensating for matrix effects?
A5: Indicators of inadequate correction include poor precision in quality control (QC) samples, inconsistent analyte-to-internal standard area ratios across different sample lots, and calibration curve nonlinearity.[9] If you observe high variability in your results, especially when analyzing samples from different sources, it is a strong indication that differential matrix effects may be occurring.[10]
Troubleshooting Guides
Problem: Poor peak area reproducibility for the internal standard.
Possible Cause: Inconsistent matrix effects across samples or issues with the internal standard itself.
Troubleshooting Steps:
-
Evaluate Matrix Effects Systematically: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement in different matrix lots.
-
Check for Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard to confirm they are co-eluting. Even a slight separation can be problematic.
-
Investigate Internal Standard Stability: Ensure the deuterated internal standard is stable in the sample and storage conditions. Hydrogen-deuterium exchange can occur, particularly in acidic or basic solutions.[11]
Problem: Analyte/Internal Standard area ratio is inconsistent across the calibration curve.
Possible Cause: Concentration-dependent matrix effects or charge competition at the ion source.
Troubleshooting Steps:
-
Dilute the Samples: Diluting the sample can reduce the concentration of interfering matrix components.[12]
-
Optimize Chromatography: Modify the chromatographic method to separate the analyte and internal standard from the interfering matrix components. This could involve changing the column, mobile phase composition, or gradient profile.[5]
-
Evaluate Ion Source Parameters: Optimize ion source settings (e.g., temperature, gas flows) to minimize charge competition.
-
Consider a Different Internal Standard: If the issue persists, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to the chromatographic shifts seen with deuterated standards.[7]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This experiment quantifies the absolute matrix effect by comparing the response of an analyte in a clean solution to its response when spiked into a blank matrix extract.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample. Spike the analyte and internal standard into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Presentation:
| Parameter | Analyte | Internal Standard |
| Mean Peak Area (Set A) | e.g., 1,200,000 | e.g., 1,500,000 |
| Mean Peak Area (Set B) | e.g., 850,000 | e.g., 1,050,000 |
| Mean Peak Area (Set C) | e.g., 765,000 | e.g., 945,000 |
| Matrix Factor (MF %) | 70.8% (Ion Suppression) | 70.0% (Ion Suppression) |
| Recovery (RE %) | 90.0% | 90.0% |
| Process Efficiency (PE %) | 63.8% | 63.0% |
A Matrix Factor < 100% indicates ion suppression, while > 100% indicates ion enhancement.
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This experiment identifies regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Set up the Infusion: Infuse a constant flow of the analyte and internal standard solution into the LC eluent stream after the analytical column, but before the mass spectrometer.
-
Inject Blank Matrix Extract: While infusing the standards, inject an extracted blank matrix sample.
-
Monitor the Signal: Continuously monitor the signal of the infused analyte and internal standard. A dip in the signal indicates a region of ion suppression, while a rise indicates enhancement.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Post-extraction spike experimental workflow.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bataviabiosciences.com [bataviabiosciences.com]
Technical Support Center: Optimizing LC-MS Methods for Deuterated Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with deuterated compounds in liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS analysis of deuterated compounds.
Issue 1: Poor chromatographic peak shape (tailing, fronting, or splitting) for the deuterated standard or analyte.
-
Question: My deuterated internal standard (IS) or analyte peak is showing significant tailing or splitting. What could be the cause and how can I fix it?
-
Answer: Poor peak shape can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Check for Column Overload: Injecting too high a concentration of the analyte or IS can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Evaluate Mobile Phase Compatibility: A mismatch between the sample solvent and the mobile phase can cause peak distortion.[1]
-
Solution: Ensure the sample solvent is as similar as possible to the initial mobile phase conditions. If the sample solvent has a higher elution strength, consider reducing the injection volume.[1]
-
-
Assess for Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., silanols) can cause peak tailing.
-
Solution:
-
Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid for basic compounds, or a competing base for acidic compounds. Note that ion-pairing reagents like TFA should generally be avoided as they can cause ion suppression.[2]
-
Use a column with a different stationary phase or one that is end-capped to minimize silanol interactions.
-
-
-
Investigate System Dead Volume: Excessive dead volume in the LC system can lead to peak broadening and distortion.[1]
-
Solution: Check all fittings and connections between the injector, column, and detector to ensure they are properly seated and have minimal tubing length.
-
-
Consider On-Column Degradation: The deuterated compound might be unstable under the chromatographic conditions.
-
Solution: Adjust the mobile phase pH or temperature to improve stability.
-
-
Issue 2: Chromatographic separation of the deuterated internal standard from the non-deuterated analyte.
-
Question: My deuterated internal standard is eluting at a slightly different retention time than my analyte. Why is this happening and how can I achieve co-elution?
-
Answer: This phenomenon is a known isotope effect. Deuteration can slightly alter the physicochemical properties of a molecule, leading to changes in its interaction with the stationary phase and resulting in a retention time shift.[3][4][5] This can be particularly problematic in reversed-phase chromatography where deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6] Incomplete co-elution can lead to differential matrix effects and inaccurate quantification.[3][7]
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions:
-
Reduce Gradient Steepness: A shallower gradient can help to minimize the separation between the analyte and the deuterated IS.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may promote co-elution.
-
Adjust Mobile Phase pH: Modifying the pH can change the ionization state of the analyte and IS, potentially altering their retention behavior.
-
Lower Column Temperature: Reducing the temperature can sometimes decrease the separation between isotopologues.
-
-
Use a Lower Resolution Column: In some cases, a column with lower resolving power can be intentionally used to ensure the analyte and its deuterated analogue co-elute, which can be an effective way to overcome differential matrix effects.[3]
-
Consider Alternative Stable Isotope Labeling: If chromatographic modifications are unsuccessful, consider using an internal standard labeled with ¹³C or ¹⁵N, which generally exhibit smaller retention time shifts compared to deuterated standards.[8]
-
-
Issue 3: Inaccurate quantification due to isotopic contribution (crosstalk).
-
Question: I am observing a signal for my deuterated internal standard in my analyte channel, or vice versa, leading to inaccurate results. How can I resolve this isotopic overlap?
-
Answer: Isotopic contribution, or crosstalk, occurs when the isotopic distribution of the analyte overlaps with the m/z of the internal standard, or the IS contains a small amount of the unlabeled analyte.
-
Troubleshooting Steps:
-
Increase Mass Difference: Select a deuterated standard with a higher degree of deuterium incorporation (e.g., d5 instead of d3) to shift its mass further from the analyte's isotopic envelope. A mass difference of at least 3 Daltons is generally recommended.[9]
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can resolve the small mass differences between the analyte's isotopic peaks and the deuterated standard, allowing for more accurate quantification.
-
Monitor a Less Abundant Isotope of the Internal Standard: A novel approach is to monitor a less abundant isotope of the stable isotope-labeled internal standard (SIL-IS) as the precursor ion. This isotope should have a mass with minimal or no contribution from the analyte's naturally occurring isotopes.[10][11]
-
Software Correction: Some mass spectrometry software platforms have algorithms to correct for isotopic contributions. Consult your instrument's software manual for availability and implementation.
-
Check Purity of the Internal Standard: Ensure the chemical and isotopic purity of the deuterated internal standard are high (isotopic enrichment ≥98% and chemical purity >99%).[12]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated compound used as an internal standard in LC-MS? A1: Deuterated compounds are ideal internal standards because they are chemically almost identical to the analyte of interest.[12] This ensures they have very similar extraction recovery, chromatographic retention, and ionization efficiency.[13][14] By adding a known amount of the deuterated standard to each sample, it can effectively compensate for variations during sample preparation, injection, and ionization, leading to more accurate and precise quantification.[14][15][16]
Q2: How many deuterium atoms should an ideal internal standard have? A2: Typically, a deuterated internal standard should contain between 2 to 10 deuterium atoms.[12] The optimal number depends on the analyte's size and structure. The goal is to have a sufficient mass shift to distinguish it from the analyte's natural isotopic peaks without significantly altering its chromatographic behavior.[12]
Q3: Where should the deuterium labels be placed on the molecule? A3: Deuterium labels should be placed in positions that are not susceptible to hydrogen-deuterium exchange with the solvent or matrix components.[17] Avoid placing labels on heteroatoms like oxygen and nitrogen.[17] It is also advisable to avoid positions on carbons adjacent to carbonyl groups or some aromatic positions where exchange can occur under certain conditions.[17] The label should also be on a part of the molecule that will be detected in MS/MS fragmentation.[17]
Q4: Can the use of a deuterated internal standard always correct for matrix effects? A4: While deuterated internal standards are very effective at correcting for matrix effects, they may not always provide complete correction.[7] If the deuterated standard and the analyte do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results.[3][7] This is why achieving chromatographic co-elution is a critical aspect of method development.[3]
Q5: What are the alternatives to deuterated internal standards? A5: The most common alternatives are internal standards labeled with other stable isotopes, such as ¹³C or ¹⁵N.[5][8] These isotopes are less likely to cause a chromatographic shift compared to deuterium.[8] However, their synthesis is often more complex and expensive.[5][18] In some cases, a structural analog of the analyte can be used, but it may not compensate for matrix effects as effectively as a stable isotope-labeled standard.[9]
Experimental Protocols
Protocol 1: Optimizing Chromatographic Separation for Co-elution
This protocol outlines a systematic approach to achieve co-elution of a deuterated internal standard and its corresponding analyte.
-
Initial Column and Mobile Phase Screening:
-
Select a C18 column of standard dimensions (e.g., 2.1 x 50 mm, 1.8 µm).
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Run a generic gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate retention times.
-
-
Gradient Optimization:
-
Based on the initial run, design a shallower gradient around the elution time of the analyte and IS. For example, if the compounds elute at 3 minutes with the initial gradient, try a gradient that changes from 30% to 50% B over 5 minutes.
-
Analyze the analyte and IS individually and as a mixture to clearly determine their retention times and resolution.
-
-
Organic Modifier Evaluation:
-
If separation persists, replace acetonitrile with methanol as Mobile Phase B (0.1% formic acid in methanol) and repeat the gradient optimization. Methanol offers different selectivity and may reduce the separation.
-
-
Temperature Adjustment:
-
Set the column oven to a lower temperature (e.g., 25°C or 30°C) and re-evaluate the separation with the most promising mobile phase combination.
-
-
Final Assessment:
-
The optimal method will show the analyte and deuterated IS eluting as a single, symmetrical peak with no discernible separation.
-
Protocol 2: Mass Spectrometer Parameter Optimization for a Deuterated Compound
This protocol describes the optimization of key MS parameters for a deuterated analyte and its internal standard using a triple quadrupole mass spectrometer.
-
Infusion and Tuning:
-
Prepare separate solutions of the analyte and the deuterated IS in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Infuse each solution individually into the mass spectrometer.
-
-
Precursor Ion Selection:
-
Acquire full scan mass spectra in both positive and negative ion modes to determine the most abundant precursor ion (e.g., [M+H]⁺ or [M-H]⁻) for both the analyte and the IS.
-
-
Fragmentation and Product Ion Selection (MS/MS):
-
Perform product ion scans for the selected precursor ions of both the analyte and the IS.
-
Vary the collision energy to find the optimal energy that produces stable and abundant product ions.
-
Select at least two specific and intense product ions for each compound to be used for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
-
Source Parameter Optimization:
-
Final Method:
-
The final LC-MS method will include the optimized SRM/MRM transitions (precursor and product ions), collision energies, and source parameters for both the analyte and the deuterated internal standard.
-
Quantitative Data Summary
Table 1: Example Retention Time (RT) Shifts for a Deuterated Compound (Analyte-d4) vs. Analyte under Different Chromatographic Conditions.
| Column Type | Mobile Phase B | Gradient (5-95% B in min) | Analyte RT (min) | Analyte-d4 RT (min) | RT Shift (ΔRT, min) |
| C18 | Acetonitrile | 5 | 3.25 | 3.21 | 0.04 |
| C18 | Methanol | 5 | 3.58 | 3.56 | 0.02 |
| Phenyl-Hexyl | Acetonitrile | 5 | 3.82 | 3.80 | 0.02 |
| C18 | Acetonitrile | 10 (shallow) | 6.10 | 6.08 | 0.02 |
Note: This table presents illustrative data to demonstrate the typical direction and magnitude of retention time shifts. Actual values will vary depending on the specific compound and experimental conditions.
Table 2: Example Optimized MS/MS Parameters for a Hypothetical Drug and its Deuterated Internal Standard (Drug-d6).
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Drug | 350.2 | 180.1 (Quantifier) | 25 | 152.1 (Qualifier) | 30 |
| Drug-d6 | 356.2 | 186.1 (Quantifier) | 25 | 152.1 (Qualifier) | 30 |
Visualizations
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical troubleshooting workflow for common LC-MS issues with deuterated compounds.
References
- 1. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. myadlm.org [myadlm.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. nebiolab.com [nebiolab.com]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Retention Time Shift of Deuterated vs. Non-Deuterated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering retention time shifts between deuterated and non-deuterated compounds in chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the retention time shift between deuterated and non-deuterated compounds?
A1: The retention time shift is a phenomenon observed in chromatography where a deuterated compound (a molecule where one or more hydrogen atoms are replaced by deuterium) has a slightly different retention time than its non-deuterated counterpart. This is due to the "deuterium isotope effect," which arises from the mass difference between hydrogen and deuterium, leading to subtle changes in the physicochemical properties of the molecule and its interactions with the stationary and mobile phases.
Q2: Why do deuterated compounds often elute earlier than non-deuterated compounds in reversed-phase liquid chromatography (RPLC) and gas chromatography (GC)?
A2: In RPLC and GC, deuterated compounds generally exhibit weaker van der Waals interactions with the nonpolar stationary phase compared to their non-deuterated analogs.[1][2][3][4] The C-D bond is slightly shorter and less polarizable than the C-H bond, leading to reduced interaction with the stationary phase and, consequently, earlier elution.[5] This is often referred to as an "inverse isotope effect".[6][7]
Q3: Does the retention time always shift in the same direction?
A3: No, the direction of the retention time shift is not always the same and depends on the chromatographic mode. While earlier elution is common in RPLC and GC, the opposite can occur in normal-phase (NP) and hydrophilic interaction liquid chromatography (HILIC). In normal-phase chromatography, deuterated compounds can have stronger interactions with the polar stationary phase, leading to longer retention times.[8][9][10][11] The specific outcome depends on the complex interplay of interactions between the analyte, stationary phase, and mobile phase.[1]
Q4: What factors influence the magnitude of the retention time shift?
A4: Several factors can influence the extent of the retention time shift:
-
Number of Deuterium Atoms: Generally, a larger retention time shift is observed as the number of deuterium atoms in the molecule increases.[1][8]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can affect the magnitude of the shift.[12][13]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all impact the separation of deuterated and non-deuterated compounds.[1]
-
Molecular Structure: The overall structure of the analyte plays a role in how deuteration affects its interaction with the chromatographic system.
Q5: Can the retention time shift affect quantitative analysis?
A5: Yes, if not properly accounted for, the retention time shift can impact the accuracy of quantitative analysis, especially in LC-MS/MS. If the deuterated internal standard and the non-deuterated analyte do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement), leading to inaccurate quantification.
Troubleshooting Guide
Issue: My deuterated internal standard is not co-eluting with my analyte.
-
Question: Why am I seeing a separation between my analyte and its deuterated internal standard? Answer: This is likely due to the deuterium isotope effect. Even with identical chromatographic conditions, the slight difference in physicochemical properties between the deuterated and non-deuterated compounds can lead to a small but noticeable difference in retention times.
-
Question: How can I minimize the retention time shift? Answer:
-
Optimize Chromatographic Conditions: Experiment with different mobile phase compositions, gradients, and temperatures to try and reduce the separation.
-
Consider a Different Stationary Phase: The nature of the stationary phase can influence the magnitude of the isotope effect.
-
Use an Internal Standard with Fewer Deuterium Atoms: If possible, using an internal standard with a lower degree of deuteration may reduce the retention time shift.
-
Employ 13C or 15N Labeled Standards: Stable isotope-labeled standards using 13C or 15N generally exhibit a much smaller or negligible retention time shift compared to their unlabeled counterparts.[14][15]
-
Issue: I am observing poor peak shape for my deuterated or non-deuterated compound.
-
Question: Could the retention time shift be causing peak distortion? Answer: While the shift itself doesn't directly cause poor peak shape, the underlying factors might. Ensure that your sample solvent is compatible with the mobile phase to avoid peak distortion. Also, check for column overload, which can lead to fronting or tailing.
Issue: My quantitative results are inconsistent.
-
Question: How can I ensure accurate quantification when there is a retention time shift? Answer:
-
Use a Narrow Integration Window: Ensure that your peak integration windows for both the analyte and the internal standard are set appropriately to capture the entire peak for each, even with the slight shift.
-
Evaluate Matrix Effects: It is crucial to assess whether the differential elution is leading to different matrix effects for the analyte and the internal standard. This can be done by comparing the response of the internal standard in the presence and absence of the matrix.
-
Consider a Calibration Curve Approach: If co-elution cannot be achieved, a carefully constructed calibration curve with multiple data points can help to mitigate inaccuracies.
-
Quantitative Data Summary
The following table summarizes the observed median retention time shifts for dimethyl-labeled peptides in a study comparing Capillary Zone Electrophoresis (CZE) and Ultra-High-Performance Liquid Chromatography (UHPLC).
| Comparison | Separation Technique | Median Retention Time Shift (seconds) |
| Light vs. Intermediate Labeled | UHPLC-ESI-MS/MS | 2.0 |
| Light vs. Heavy Labeled | UHPLC-ESI-MS/MS | 2.9 |
| Light vs. Intermediate Labeled | CZE-ESI-MS/MS | 0.18 |
| Light vs. Heavy Labeled | CZE-ESI-MS/MS | 0.12 |
Data sourced from a study on dimethyl-labeled E. coli tryptic digests.[16]
Experimental Protocols
Example Protocol: Reversed-Phase LC-MS/MS Analysis of a Small Molecule and its Deuterated Internal Standard
This protocol provides a general framework for the analysis of a small molecule drug and its deuterated internal standard in a biological matrix (e.g., plasma). Note: This is a representative protocol and should be optimized for the specific analyte and matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the deuterated internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: [M+H]+ -> Product ion 1, [M+H]+ -> Product ion 2
-
Deuterated Internal Standard: [M+D+H]+ -> Product ion 1', [M+D+H]+ -> Product ion 2' (Note: MRM transitions, collision energies, and other MS parameters must be optimized for the specific compounds.)
-
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Visualizations
Caption: Factors influencing the retention time shift between deuterated and non-deuterated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hydrogen-Deuterium Exchange in LC-MS Analysis
Welcome to the technical support center for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during LC-MS analysis, with a focus on minimizing hydrogen-deuterium back-exchange.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium back-exchange and why is it problematic in HDX-MS?
A1: Hydrogen-deuterium back-exchange is the undesirable process where deuterium atoms incorporated into a protein are exchanged back for hydrogen atoms from the protic solvents used during the analytical workflow (e.g., LC mobile phases).[1] This leads to a loss of the deuterium label, which can result in an underestimation of the actual deuterium uptake and potentially lead to the misinterpretation of protein conformation and dynamics.[1][2] Minimizing back-exchange is critical for obtaining accurate and reproducible HDX-MS data.[3][4]
Q2: What are the primary factors that influence the rate of back-exchange?
A2: The rate of back-exchange is influenced by several key experimental parameters:
-
pH: The exchange rate is pH-dependent, with the minimum rate occurring around pH 2.5-3.0.[5][6]
-
Temperature: Lower temperatures significantly slow down the back-exchange reaction.[7][8] The rate of exchange decreases by a factor of approximately 14 when the temperature is lowered from 25°C to 0°C.[9]
-
Time: The longer the sample is exposed to protic solvents, the more back-exchange will occur. Therefore, rapid analysis is crucial.[10][11]
-
Ionic Strength: An unexpected dependence of back-exchange on ionic strength has been reported.[12][13]
Q3: How can I correct for back-exchange in my experiments?
A3: While minimizing back-exchange is the primary goal, it can also be corrected for by using a maximally deuterated control sample (Dmax or maxD).[2][14] This control is a sample where all exchangeable backbone amides are deuterated.[2] By analyzing the Dmax control under the same experimental conditions as the samples, the level of back-exchange can be quantified and used to correct the experimental data.[9][14]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your HDX-MS experiments.
Issue 1: High Levels of Back-Exchange Observed in Results
Possible Cause & Solution
-
Suboptimal Quench Conditions: The quenching step is critical to slow down the exchange reaction.
-
Elevated Temperature During LC Separation: Temperature has a significant impact on the rate of back-exchange.
-
Troubleshooting: The entire LC system, including columns, valves, and tubing, should be maintained at a low temperature, typically 0°C.[7][10] For even greater reduction in back-exchange, consider using sub-zero temperature chromatography (-20°C to -30°C) with appropriate mobile phase modifiers like ethylene glycol to prevent freezing.[3][7]
-
-
Prolonged LC Separation Time: Longer run times lead to increased back-exchange.
-
Troubleshooting: Optimize your LC gradient to be as short as possible while still achieving adequate peptide separation.[10][11] Using Ultra-Performance Liquid Chromatography (UPLC) with smaller particle size columns can enable faster separations and improve resolution at low temperatures.[15][16] Increasing the flow rate can also reduce the overall analysis time.[10][12] Shortening an LC elution gradient by two-fold was shown to reduce back-exchange from ~30% to 28%.[12]
-
Issue 2: Poor Peptide Separation and Low Signal-to-Noise
Possible Cause & Solution
-
Reduced Chromatographic Efficiency at Low Temperatures: Low temperatures increase mobile phase viscosity, which can lead to broader peaks and reduced separation efficiency.[10][11]
-
Sample Carryover: Peptides from a previous run can be retained on the column and elute in subsequent runs, leading to less deuterated signals and impacting data quality.[1]
Experimental Protocols
Key Experiment: Minimizing Back-Exchange through Optimized Quench and LC Conditions
This protocol outlines a general methodology for a bottom-up HDX-MS experiment with an emphasis on minimizing back-exchange.
-
Deuterium Labeling:
-
Quenching the Reaction:
-
To stop the labeling reaction, add an equal volume of pre-chilled (0°C) quench buffer. A typical quench buffer consists of 4 M GdmCl, 0.2 M TCEP, and 100 mM Citric Acid, with a final pH of 2.3.[5]
-
-
Online Digestion:
-
Immediately inject the quenched sample onto an online immobilized pepsin column maintained at 0°C for proteolytic digestion.[19]
-
-
Peptide Trapping and Separation:
-
The resulting peptides are captured on a trap column and then separated on a reverse-phase analytical column.
-
The entire LC system, including the columns and valves, should be housed in a refrigerated chamber at 0°C or sub-zero temperatures.[3][7]
-
Use a rapid LC gradient with a UPLC system to minimize the separation time.[15][16] The mobile phases should be acidic (e.g., 0.1% formic acid in water/acetonitrile), maintaining a pH of around 2.5.[5]
-
-
Mass Spectrometry Analysis:
-
Eluted peptides are directly analyzed by a high-resolution mass spectrometer to measure the mass increase due to deuterium incorporation.[19]
-
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Impact on Back-Exchange | Reference |
| LC Gradient Time | Standard Gradient | 2-fold Shorter Gradient | Reduction from ~30% to 28% | [12] |
| Temperature | 0°C | -30°C | ~40-fold reduction in back-exchange rates | [7] |
| Temperature | 0°C | -30°C (40 min gradient) | Average peptide contained ~16% more deuterium | [3] |
| Flow Rate | 300 µl/min (digestion), 450 µl/min (buffer exchange), 10 µl/min (elution) | Not specified | Reduced overall sample preparation time by 4.3 minutes, leading to increased deuterium recovery. | [12] |
| Ionic Strength | Low Salt (<20 mM) during elution | High Salt during proteolysis/trapping | Lower salt during elution minimizes back-exchange. | [12][13] |
Visualizations
Caption: Workflow for a typical bottom-up HDX-MS experiment.
Caption: Decision tree for troubleshooting high back-exchange.
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromatography at -30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen-Deuterium Exchange Mass Spectrometry | NIST [nist.gov]
- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultra performance liquid chromatography (UPLC) further improves hydrogen/deuterium exchange mass spectrometry [inis.iaea.org]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Ion Suppression with 5-(Methoxy-d3)-2-mercaptobenzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address ion suppression when using 5-(Methoxy-d3)-2-mercaptobenzimidazole as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS?
This compound is the deuterated form of 5-methoxy-2-mercaptobenzimidazole. In liquid chromatography-mass spectrometry (LC-MS/MS), it is commonly used as a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to its non-deuterated counterpart (the analyte), it is expected to behave similarly during sample preparation, chromatography, and ionization. This allows it to be used to accurately quantify the analyte by correcting for variations in the analytical process, including ion suppression.
Q2: What is ion suppression and how does it affect my results?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a decreased signal intensity for the analyte, which can result in underestimation of its concentration, reduced assay sensitivity, and inaccurate quantitative results.[2][3]
Q3: I'm using a deuterated internal standard, this compound. Shouldn't that automatically correct for ion suppression?
Ideally, a co-eluting SIL-IS will experience the same degree of ion suppression as the analyte, allowing for accurate correction. However, this is not always the case.[4] Differences in the physical properties between the deuterated standard and the non-deuterated analyte, known as isotopic effects, can cause them to separate slightly during chromatography.[2] If they do not co-elute perfectly, they may be affected differently by matrix components, leading to incomplete correction for ion suppression and inaccurate quantification.[2][4]
Q4: What are the common causes of ion suppression when working with biological samples?
Common sources of ion suppression in biological matrices like plasma, urine, and tissue homogenates include:
-
Phospholipids: Abundant in plasma membranes, they are notoriously problematic.
-
Salts and buffers: High concentrations can disrupt the electrospray ionization (ESI) process.
-
Endogenous metabolites: A wide range of small molecules in the biological matrix can compete for ionization.
-
Proteins and peptides: Although often removed during sample preparation, residual amounts can still cause suppression.[5]
-
Formulation agents: Excipients from drug formulations can also interfere.[6]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when using this compound.
Problem 1: I am observing low signal intensity for both my analyte and the internal standard, this compound.
-
Question: Could this be due to significant ion suppression from my sample matrix?
-
Answer: Yes, a general decrease in signal for both compounds suggests a strong matrix effect. The co-eluting matrix components are suppressing the ionization of both your analyte and the internal standard.
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of your chromatogram where ion suppression is most severe.
-
Improve Sample Preparation: Your current sample cleanup may be insufficient. Consider more rigorous extraction methods like solid-phase extraction (SPE) over simpler protein precipitation.
-
Optimize Chromatography: Adjust your chromatographic method to separate your analyte and internal standard from the regions of high ion suppression. This may involve changing the gradient, the column chemistry, or the mobile phase composition.
-
Dilute the Sample: A simple first step is to dilute your sample extract. This reduces the concentration of matrix components, but may also decrease the signal of your analyte, so a balance must be found.[7]
-
Problem 2: The peak area ratio of my analyte to this compound is inconsistent across different samples.
-
Question: Why is the ratio not constant even though I'm using a deuterated internal standard?
-
Answer: This indicates that the analyte and the internal standard are experiencing different degrees of ion suppression, a phenomenon known as differential ion suppression.[4] This is likely due to a slight chromatographic separation between the two compounds caused by the deuterium isotope effect.[2]
-
Troubleshooting Steps:
-
Confirm Co-elution: Carefully examine the chromatograms of your analyte and this compound. A slight shift in retention time can be significant.
-
Modify Chromatographic Conditions: Adjust your HPLC method to achieve better co-elution. This could involve:
-
Slowing down the gradient.
-
Using a column with a different stationary phase.
-
Optimizing the mobile phase pH and organic content.
-
-
Evaluate Sample Cleanup: Even with co-elution, a very "dirty" sample can lead to variable suppression. Enhance your sample preparation to remove more matrix components.
-
Problem 3: I am observing peak tailing or splitting for this compound.
-
Question: What could be causing poor peak shape for my internal standard?
-
Answer: Poor peak shape can be caused by a variety of factors, including column degradation, interactions with active sites in the chromatographic system, or issues with the sample solvent.[8]
-
Troubleshooting Steps:
-
Check Column Health: The column may be contaminated or degraded. Try flushing the column or replacing it with a new one.
-
Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample.
-
Ensure Mobile Phase Compatibility: The solvent used to dissolve your final extract should be compatible with the initial mobile phase to avoid peak distortion.
-
Inspect for System Leaks or Blockages: Check fittings and tubing for any leaks or blockages that could disrupt the flow path.[9]
-
Quantitative Data Summary
The following table summarizes the relative effectiveness of different sample preparation techniques in reducing ion suppression from biological matrices. The values are representative and can vary depending on the specific analyte and matrix.
| Sample Preparation Technique | Relative Reduction in Ion Suppression | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate-High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low-Moderate |
Table 1: Comparison of common sample preparation techniques for mitigating ion suppression.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
This protocol helps to identify regions of ion suppression in your chromatogram.[1]
-
Prepare a standard solution of your analyte and this compound in the mobile phase.
-
Set up a post-column infusion system:
-
Use a syringe pump to continuously infuse the standard solution into the LC flow stream after the analytical column but before the mass spectrometer.
-
A 'T' connector is used to merge the column effluent with the infused standard solution.
-
-
Acquire a baseline: Infuse the standard solution while the mobile phase is running through the column without any sample injection. This will establish a stable signal for your analyte and internal standard.
-
Inject a blank matrix extract: Inject a sample of the extracted matrix (e.g., plasma, urine) that does not contain the analyte or internal standard.
-
Monitor the signal: Any dip in the baseline signal during the chromatographic run indicates a region of ion suppression.
-
Analyze the results: Compare the retention time of your analyte and internal standard with the regions of ion suppression to determine if they are co-eluting with interfering matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This is a general protocol for SPE that can be adapted for your specific application to reduce matrix components.[10][11][12]
-
Select the SPE Sorbent: Choose a sorbent that will retain your analyte while allowing matrix components to be washed away. For a moderately polar compound like 5-methoxy-2-mercaptobenzimidazole, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be appropriate.
-
Condition the Cartridge: Pass a solvent like methanol through the cartridge to activate the sorbent.
-
Equilibrate the Cartridge: Flush the cartridge with a solvent that mimics the sample matrix (e.g., water or a weak buffer) to prepare it for sample loading.
-
Load the Sample: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Wash the Cartridge: Wash the cartridge with a weak solvent to remove interfering compounds that are not strongly bound to the sorbent.
-
Elute the Analyte: Elute your analyte and this compound with a strong solvent that disrupts their interaction with the sorbent.
-
Evaporate and Reconstitute: Evaporate the elution solvent and reconstitute the extract in a solvent compatible with your mobile phase.
Visualizations
Caption: Mechanism of Ion Suppression in the Ion Source.
Caption: Troubleshooting Workflow for Differential Ion Suppression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. lcms.cz [lcms.cz]
- 4. myadlm.org [myadlm.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. DecisionTree-3.4.2.html [engineering.purdue.edu]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Improving signal-to-noise for 5-(Methoxy-d3)-2-mercaptobenzimidazole in complex matrices
Welcome to the technical support center for the analysis of 5-(Methoxy-d3)-2-mercaptobenzimidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for this compound in complex matrices.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can be a significant hurdle in accurately quantifying this compound. This guide provides a systematic approach to identifying and resolving the root cause of a poor S/N ratio.
Diagram: Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting a low signal-to-noise ratio.
FAQs: Improving Signal-to-Noise for this compound
Sample Preparation
Q1: My signal is very low after protein precipitation. What can I do?
A1: Protein precipitation (PPT) is a simple but often "dirty" sample preparation method that can lead to significant matrix effects and ion suppression.[1] If you are experiencing a low S/N ratio, consider alternative sample preparation techniques that provide a cleaner extract.[1][2] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are excellent next steps.[3][4]
Q2: What are the advantages of LLE and SPE over PPT?
A2: Both LLE and SPE are more selective than PPT and can significantly reduce matrix components, such as phospholipids, that are known to cause ion suppression.[4] This results in a cleaner baseline and an enhanced signal for your analyte of interest.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their solubility in two immiscible liquids.[2] It is effective at removing highly polar and non-polar interferences.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can isolate your analyte of interest while removing a wide range of matrix components.[4][5] For benzimidazoles, mixed-mode SPE sorbents can provide excellent cleanup.[1][5]
Q3: Are there other advanced sample preparation techniques I can try?
A3: Yes, Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a newer technique that is gaining popularity.[6] SALLE uses a water-miscible organic solvent and a high concentration of salt to induce a phase separation, resulting in a very clean extract.[6][7][8] This method is often faster and more environmentally friendly than traditional LLE and SPE.[6]
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Signal-to-Noise (S/N) Ratio |
| Protein Precipitation (PPT) | 95 ± 5 | 60 ± 10 | 15 ± 5 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 25 ± 8 | 50 ± 10 |
| Solid-Phase Extraction (SPE) | 90 ± 5 | 15 ± 5 | 150 ± 20 |
| Salting-Out Assisted LLE (SALLE) | 92 ± 6 | 20 ± 7 | 120 ± 15 |
This table presents hypothetical yet realistic data to illustrate the potential impact of different sample preparation techniques on analytical performance.
Chromatography and Mass Spectrometry
Q4: How can I optimize my chromatographic conditions to improve the S/N ratio?
A4: Optimizing your liquid chromatography (LC) method is crucial for separating this compound from co-eluting matrix components that can cause ion suppression.[4] Consider the following:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention of your analyte relative to interfering compounds.[1]
-
Gradient Optimization: A shallower gradient can improve the resolution between your analyte and matrix components.[1]
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl) to achieve better separation.
Q5: What mass spectrometry parameters should I focus on to increase signal intensity?
A5: Fine-tuning your mass spectrometer's source parameters can significantly enhance the ionization of your analyte and improve the signal.[9][10] Key parameters to optimize include:
-
Ionization Source: Determine the optimal ionization mode (e.g., ESI, APCI) and polarity (positive or negative) for this compound.[11]
-
Source Parameters: Methodically optimize the spray voltage, gas flows (nebulizing and drying gas), and source temperature.[10][11]
-
Collision Energy: For MS/MS analysis, optimize the collision energy for your specific MRM transitions to ensure efficient fragmentation and a strong daughter ion signal.[12]
Diagram: Experimental Workflow for Method Optimization
Caption: A typical workflow for developing a robust LC-MS/MS method.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of an internal standard working solution.
-
Add 50 µL of 1 M sodium carbonate buffer (pH 9.0) and vortex for 30 seconds.
-
Add 600 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 100 µL of plasma sample by adding 200 µL of 4% phosphoric acid in water and vortex.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. bioanalytical extraction methods and validation parameters.pptx [slideshare.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. euchembiojreviews.com [euchembiojreviews.com]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Technical Support Center: Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions regarding the purity requirements for deuterated internal standards used in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary purity requirements for deuterated internal standards?
A1: For reliable and reproducible results in quantitative analysis, deuterated internal standards must meet stringent criteria for both chemical and isotopic purity. High chemical purity ensures that no other compounds interfere with the analysis, while high isotopic purity is crucial for accurate quantification.[1]
Q2: What is the difference between chemical purity and isotopic purity?
A2: Chemical purity refers to the percentage of the desired chemical compound in the standard, exclusive of any other chemical entities. Isotopic purity, or isotopic enrichment, is the percentage of molecules in which a specific hydrogen atom has been replaced by a deuterium atom at a designated position within the molecule.[2]
Q3: Why is high isotopic purity important for a deuterated internal standard?
A3: High isotopic purity is essential to minimize the contribution of the unlabeled analyte signal from the internal standard itself. If the isotopic purity is low, the internal standard will contain a significant amount of the unlabeled compound, leading to an overestimation of the analyte concentration in the sample.[3]
Q4: What are the recommended purity levels for deuterated internal standards?
A4: The generally accepted purity requirements for deuterated internal standards are summarized in the table below. However, specific applications may necessitate even higher purity levels.
| Purity Type | Recommended Minimum Level |
| Chemical Purity | >99%[1] |
| Isotopic Enrichment | ≥98%[1] |
Q5: How can the presence of impurities in a deuterated internal standard affect my results?
A5: Impurities can have several detrimental effects on quantitative analysis. The presence of the unlabeled analyte as an impurity is the most critical issue, as it directly inflates the analyte's response and leads to inaccurate quantification.[2] Other chemical impurities can cause ion suppression or enhancement, co-elute with the analyte or internal standard, and introduce variability in the analytical method.
Troubleshooting Guide
This guide addresses common issues encountered when using deuterated internal standards.
Issue 1: Poor Chromatographic Resolution Between Analyte and Internal Standard
Symptom: The deuterated internal standard and the analyte exhibit slightly different retention times, leading to a lack of co-elution.[4][5]
Cause: This phenomenon, known as the "isotope effect," can occur due to the slight difference in physicochemical properties between the deuterated and non-deuterated compounds.
Solution:
-
Method Optimization: Adjusting chromatographic conditions such as the mobile phase composition, gradient slope, or column temperature can help to achieve co-elution.
-
Column Selection: Using a column with a different stationary phase or lower resolution might help in achieving the co-elution of the analyte and the internal standard.[4]
Issue 2: Inaccurate Quantification and Poor Linearity
Symptom: The calibration curve is non-linear, or the calculated concentrations of quality control samples are consistently biased.
Cause:
-
Unlabeled Analyte Impurity: The presence of the unlabeled analyte in the deuterated internal standard can contribute to the signal of the analyte, causing a positive bias in the results.[2]
-
Cross-Contamination: Contamination of the internal standard with the analyte or vice-versa during sample preparation.
Solution:
-
Verify Purity: Request the certificate of analysis (CoA) from the supplier to confirm the chemical and isotopic purity of the internal standard. If in doubt, perform an independent purity assessment.
-
Optimize Internal Standard Concentration: The concentration of the internal standard should be carefully chosen to be within the linear range of the assay and to minimize the impact of any unlabeled impurity.
-
Careful Pipetting: Ensure accurate and precise pipetting of both the analyte and internal standard solutions to avoid cross-contamination.
Issue 3: Signal Instability or Loss of Deuterium
Symptom: The internal standard signal is inconsistent across a batch of samples, or there is evidence of back-exchange of deuterium for hydrogen.
Cause:
-
Unstable Labeling: The deuterium label is on an exchangeable position on the molecule (e.g., on a hydroxyl or amine group).[6]
-
Harsh Sample Preparation Conditions: Extreme pH or high temperatures during sample preparation can promote the back-exchange of deuterium.[7]
Solution:
-
Select a Stably Labeled Standard: Choose an internal standard where the deuterium atoms are located on stable positions, such as aromatic or aliphatic carbons.[6]
-
Milder Sample Preparation: If possible, modify the sample preparation protocol to use less harsh conditions.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)
This protocol outlines a general procedure for assessing the isotopic enrichment of a deuterated internal standard.
-
Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration appropriate for HR-MS analysis.
-
HR-MS Analysis: Infuse the sample directly into a high-resolution mass spectrometer.
-
Data Acquisition: Acquire the full scan mass spectrum in the region of the molecular ion of both the deuterated and unlabeled compounds.
-
Data Analysis:
-
Identify the monoisotopic peak for the fully deuterated species (M+n, where n is the number of deuterium atoms) and the monoisotopic peak for the unlabeled species (M).
-
Integrate the peak areas for both species.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(M+n) / (Area(M+n) + Area(M))] x 100
-
Protocol 2: Assessment of Chemical Purity by HPLC-UV
This protocol provides a general method for evaluating the chemical purity of a deuterated internal standard.
-
Standard Preparation: Prepare a stock solution of the deuterated internal standard in a suitable solvent. Prepare a series of dilutions to create a calibration curve.
-
HPLC Method Development: Develop an HPLC-UV method that provides good separation of the main compound from any potential impurities.
-
Analysis: Inject the prepared standard solutions into the HPLC system.
-
Data Analysis:
-
Integrate the peak area of the main compound and all impurity peaks in the chromatogram.
-
Calculate the chemical purity using the area percent method: Chemical Purity (%) = [Area(Main Peak) / (Sum of all Peak Areas)] x 100
-
Visualizations
Caption: Troubleshooting workflow for issues with deuterated internal standards.
Caption: Relationship between purity types and accurate quantification.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. cerilliant.com [cerilliant.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: LC Method Development for Isotopic Analog Separation
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the liquid chromatographic separation of isotopic analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of isotopic analogs by LC so challenging?
Separating isotopic analogs, or isotopologues, is one of the most difficult tasks in chromatography. This is because these molecules have the same chemical formula and structure, differing only in their isotopic composition.[1][2] This results in very similar physicochemical properties, leading to nearly identical retention times on a chromatographic column. The peak of the less abundant isotopologue is often completely embedded within the peak of its more abundant counterpart, making baseline separation difficult to achieve.[1]
Q2: What is the "chromatographic isotope effect" and how does it influence separation?
The chromatographic isotope effect refers to the difference in retention behavior between isotopically labeled and unlabeled compounds. In reversed-phase liquid chromatography (RPLC), deuterated compounds, for instance, are generally less retained and elute slightly earlier than their non-deuterated counterparts.[1] This is often referred to as a "normal" isotope effect. However, an "inverse" isotope effect, where the heavier isotopologue elutes later, can also be observed, particularly with polar stationary phases.[3] The magnitude and direction of this effect can be influenced by several factors, including the mobile phase composition and the stationary phase chemistry.[3]
Q3: Can I use a standard C18 column for separating isotopic analogs?
While C18 columns are the workhorses of reversed-phase chromatography, achieving baseline separation of isotopic analogs on a standard C18 column can be challenging due to their limited selectivity for such similar compounds.[4] However, by carefully optimizing other parameters such as mobile phase composition, temperature, and flow rate, it is sometimes possible to achieve partial or even complete separation. For more challenging separations, specialized stationary phases may be necessary.
Q4: How does the position of the isotopic label within the molecule affect separation?
The location of the isotopic label within the molecule can significantly impact the chromatographic isotope effect and, consequently, the separation. For example, deuterium substitution on aliphatic groups tends to have a more pronounced inverse isotope effect on retention compared to substitution on aromatic rings.[3] This is because the position of the label can influence the molecule's interaction with the stationary and mobile phases.
Troubleshooting Guides
Issue 1: Poor or No Resolution Between Isotopic Analogs
Poor resolution is the most common challenge in the separation of isotopic analogs. This manifests as overlapping or co-eluting peaks.
Possible Causes & Solutions:
-
Insufficiently Optimized Mobile Phase: The composition of the mobile phase is a critical factor in achieving separation.
-
Troubleshooting Steps:
-
Adjust Organic Modifier Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in small increments (e.g., 1-2%). A lower percentage of organic modifier generally increases retention and may improve resolution.[5]
-
Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation. Acetonitrile often provides a stronger isotope effect compared to methanol.[3]
-
Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[5] Use a pH that ensures the analytes are in a single ionic state.
-
-
-
Suboptimal Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence resolution.
-
Troubleshooting Steps:
-
Decrease Temperature: Lowering the column temperature can sometimes enhance the subtle differences in interaction between the isotopic analogs and the stationary phase, leading to improved separation.
-
Increase Temperature: Conversely, increasing the temperature can decrease mobile phase viscosity and improve peak efficiency, which may also contribute to better resolution.[5] The optimal temperature is often found through systematic experimentation.
-
-
-
Inappropriate Stationary Phase: The choice of stationary phase is crucial for selectivity.
-
Troubleshooting Steps:
-
Consider Different Reversed-Phase Chemistries: If a C18 column is not providing adequate separation, explore other reversed-phase chemistries such as C8, Phenyl-Hexyl, or embedded polar group (EPG) phases.[5]
-
Explore HILIC Columns: For polar isotopic analogs, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography.[2] HILIC often exhibits a stronger positive isotope effect.[2]
-
-
Logical Workflow for Troubleshooting Poor Resolution
Caption: A stepwise approach to resolving poor peak separation.
Issue 2: Peak Tailing or Fronting
Poor peak shape can obscure the separation of closely eluting isotopic analogs and affect accurate quantification.
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Troubleshooting Steps:
-
Reduce Injection Volume: Decrease the volume of the injected sample.
-
Dilute Sample: Lower the concentration of the sample.
-
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
-
Troubleshooting Steps:
-
Modify Mobile Phase pH: For acidic or basic compounds, adjusting the pH can minimize secondary ionic interactions.
-
Add a Competing Agent: For basic compounds, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes improve peak shape.
-
-
Issue 3: Retention Time Instability
Inconsistent retention times can make peak identification and integration difficult.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection.
-
Troubleshooting Steps:
-
Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs.
-
-
-
Fluctuations in Temperature: Changes in the ambient temperature can affect retention times.
-
Troubleshooting Steps:
-
Use a Column Thermostat: A column oven provides a stable temperature environment.
-
-
-
Mobile Phase Composition Changes: Evaporation of the more volatile solvent component can alter the mobile phase composition over time.
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase Daily: This ensures consistency.[6]
-
Keep Mobile Phase Reservoirs Capped: This minimizes evaporation.
-
-
Data & Protocols
Table 1: Example LC Conditions for Isotopic Analog Separation
| Compound | Isotopic Label | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Reference |
| Amphetamine | d5 | Kinetex 2.6 µm HILIC, 150 x 2.1 mm | ACN/5 mM ammonium hydrogen carbonate (90/10) + 0.1% NH4OH | 0.4 | N/A | [2] |
| Methamphetamine | d5 | Kinetex 2.6 µm HILIC, 150 x 2.1 mm | ACN/5 mM ammonium hydrogen carbonate (90/10) + 0.1% NH4OH | 0.4 | N/A | [2] |
| Benzene | d6 | Reversed-phase C18 | Water/Methanol mixtures | N/A | N/A | [8] |
| Toluene | d8 | Reversed-phase C18 | Water/Methanol mixtures | N/A | N/A | [8] |
Experimental Protocol: Mobile Phase Preparation
-
Select High-Purity Solvents: Use HPLC or LC-MS grade solvents and deionized water (18.2 MΩ·cm).
-
Measure Solvents Accurately: Use graduated cylinders or other calibrated volumetric glassware to measure the required volumes of each solvent component.
-
Add Modifiers (if required): Carefully add any acid, base, or buffer salts. Ensure they are fully dissolved.
-
Mix Thoroughly: Agitate the solution to ensure it is homogeneous.
-
Degas the Mobile Phase: Degas the mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases that can cause bubbles in the pump and detector.
-
Filter the Mobile Phase (if necessary): If using buffer salts, filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulates that could clog the system.
Experimental Protocol: Column Equilibration
-
Install the Column: Ensure the column is installed in the correct flow direction.
-
Set the Initial Flow Rate: Begin with a low flow rate (e.g., 0.1 mL/min) to avoid shocking the column packing material.
-
Gradually Increase the Flow Rate: Slowly ramp up the flow rate to the desired setpoint for your method.
-
Flush with Mobile Phase: Equilibrate the column by pumping the initial mobile phase through it for at least 10-20 column volumes. The column volume can be estimated using the formula: Vc = π * (column radius)² * column length.
-
Monitor the Baseline: Observe the detector baseline. A stable, flat baseline is an indication that the column is equilibrated.
Visualizations
General LC Method Development Workflow
Caption: A systematic workflow for developing an LC method.
Column Selection Logic for Isotopic Separation
Caption: A decision tree for initial column selection.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. mastelf.com [mastelf.com]
- 6. m.youtube.com [m.youtube.com]
- 7. LC Technical Tip: LC System Optimization | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
Improving yield and purity in 5-methoxy-2-mercaptobenzimidazole synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 5-methoxy-2-mercaptobenzimidazole synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 5-methoxy-2-mercaptobenzimidazole.
Question: Why is my reaction yield of 5-methoxy-2-mercaptobenzimidazole consistently low?
Answer: Low yields can stem from several factors. Consider the following possibilities and troubleshooting steps:
-
Incomplete Reaction: The reaction between 4-methoxy-o-phenylenediamine and the mercapto group source may not have gone to completion.
-
Solution: Ensure the reaction is stirred vigorously and for a sufficient duration. A Russian patent suggests a two-stage heating process: initially at 60-75°C followed by a period of boiling to drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
-
Suboptimal Reaction Temperature: The reaction temperature might be too low for efficient cyclization.
-
Solution: While initial mixing might be done at a lower temperature, the reaction often requires heating. A common procedure involves refluxing the reaction mixture for several hours.[2]
-
-
Purity of Reactants: Impurities in the starting materials, particularly the 4-methoxy-o-phenylenediamine, can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, recrystallize or purify the 4-methoxy-o-phenylenediamine before use.
-
-
Loss During Work-up: The product might be lost during the extraction and precipitation steps.
-
Solution: Carefully control the pH during precipitation. Acidification of the reaction mixture is crucial for precipitating the product.[2] Ensure the mixture is sufficiently cooled to maximize precipitation before filtration.
-
Question: The color of my final product is purple/dark instead of off-white. What causes this discoloration and how can I fix it?
Answer: A purple or dark-colored product indicates the presence of impurities, likely from oxidation or side reactions.
-
Cause of Discoloration: The mercapto group is susceptible to oxidation, which can lead to colored byproducts. The starting diamine can also oxidize and contribute to discoloration.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or a mixture of methylene chloride and acetone.[1][2]
-
Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help remove colored impurities.[1]
-
Acid-Base Treatment: An acid-base workup can be effective. Dissolve the crude product in a basic aqueous solution, treat with charcoal if necessary, filter, and then re-precipitate the pure product by adding acid.[3]
-
Question: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?
Answer: Side product formation is a common issue that can impact both yield and purity.
-
Potential Side Reactions:
-
Dimerization: The mercaptobenzimidazole can undergo oxidative dimerization to form a disulfide-linked impurity.
-
Incomplete Cyclization: Intermediates may not fully cyclize to form the benzimidazole ring.
-
-
Minimizing Side Reactions:
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
-
Control of Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the mercapto group source is sometimes used to drive the reaction to completion.
-
Alternative Reagents: A Russian patent suggests using an alkali metal alkyl xanthate instead of carbon disulfide, which may lead to a cleaner reaction with higher yields and purity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-methoxy-2-mercaptobenzimidazole?
A1: The most frequently cited method involves the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.[2][3]
Q2: What are the key safety precautions to take during this synthesis?
A2: Carbon disulfide is highly flammable and toxic. All manipulations involving carbon disulfide should be performed in a well-ventilated fume hood. Hydrogen sulfide (H₂S), a toxic gas, can be evolved during the reaction and should be appropriately trapped.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The reaction is considered complete when the spot corresponding to the 4-methoxy-o-phenylenediamine is no longer visible.
Q4: What is a typical yield and purity for this synthesis?
A4: Yields can vary depending on the specific procedure and scale. Reported yields range from 63% to as high as 94% under optimized conditions.[1][2] The purity of the final product after recrystallization should be high, as confirmed by its melting point and spectroscopic data.
Data Presentation
| Method | Starting Material | Mercapto Source | Base | Solvent | Yield | Reference |
| Method A | 4-methoxy-o-phenylenediamine | Carbon Disulfide | Potassium Hydroxide | Ethanol/Water | 63% | [2] |
| Method B | 3,4-diaminoanisole dihydrochloride | Carbon Disulfide | Potassium Hydroxide | Aqueous Ethanol | 72% | [1] |
| Method C | 3,4-diaminoanisole dihydrochloride | Potassium Butyl Xanthate | Sodium Hydroxide | Ethanol | 90-94% | [1] |
| Method D | 2-Amino-4-methoxy acetanilide | Carbon Disulfide | Potassium Hydroxide | Ethanol/Water | Not specified for final step | [3] |
Experimental Protocols
Key Experimental Protocol: Synthesis of 5-methoxy-2-mercaptobenzimidazole
This protocol is based on a commonly cited method.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).
-
Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (2.5 mL, 0.04 mol). It is recommended to have a trap for hydrogen sulfide gas. Stir the mixture for 30 minutes at room temperature.
-
Addition of Diamine: Cool the reaction mixture to 0°C in an ice bath. Slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol).
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 4 hours.
-
Overnight Stirring: Allow the reaction mixture to cool to room temperature and stir overnight.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Precipitation: Dilute the residue with water and then add an acid (e.g., acetic acid or dilute HCl) to adjust the pH to approximately 4. This will cause the product to precipitate.[2]
-
Isolation: Collect the precipitate by filtration, wash it with water, and dry it to obtain the crude 5-methoxy-2-mercaptobenzimidazole.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified product.
Visualizations
Caption: Synthesis pathway for 5-methoxy-2-mercaptobenzimidazole.
Caption: Troubleshooting workflow for synthesis issues.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Role of 5-(Methoxy-d3)-2-mercaptobenzimidazole as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. Bioanalytical method validation ensures the reliability of the data that underpins critical decisions in pharmacokinetics, toxicokinetics, and clinical trials. The choice of an appropriate internal standard (IS) is a cornerstone of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative analysis of bioanalytical method validation using a deuterated internal standard, 5-(Methoxy-d3)-2-mercaptobenzimidazole, against a non-deuterated structural analog.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1][2][3][4] By replacing one or more hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its physicochemical properties. This near-identical behavior to the analyte of interest allows the SIL-IS to effectively compensate for variability during sample preparation, chromatography, and ionization, ultimately leading to more accurate and precise results.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the advantages of a deuterated internal standard, this section presents a hypothetical performance comparison for the bioanalysis of a proton pump inhibitor, using this compound as the SIL-IS and a structural analog (e.g., a related benzimidazole derivative) as a non-deuterated IS.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (SIL-IS) | Structural Analog (Non-Deuterated IS) | Rationale for Performance Difference |
| Linearity (r²) | > 0.998 | > 0.995 | The SIL-IS more accurately tracks the analyte's behavior across the concentration range, leading to a stronger linear correlation. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Superior correction for matrix effects and extraction variability by the SIL-IS results in lower bias. |
| Precision (% RSD) | < 5% | < 15% | The co-eluting nature of the SIL-IS minimizes variability introduced during the analytical run. |
| Matrix Effect (% CV) | < 10% | < 25% | As the SIL-IS and analyte experience similar ion suppression or enhancement, the ratio remains consistent.[2][5] |
| Recovery (% CV) | < 10% | < 20% | Similar extraction efficiencies between the SIL-IS and the analyte lead to more consistent recovery. |
Experimental Protocols
A comprehensive bioanalytical method validation should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[6][7][8]
Stock and Working Solution Preparation
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and both this compound and the structural analog internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentration levels. Prepare separate working solutions for the internal standards.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of blank biological matrix (e.g., human plasma), calibration standards, or QC samples into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions (Illustrative)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standards.
Validation Experiments
-
Selectivity: Analyze at least six different lots of blank biological matrix to assess for interferences at the retention times of the analyte and IS.
-
Linearity: Construct a calibration curve with at least six non-zero concentrations covering the expected range of the study samples.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=6) on at least three different days.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked samples with the response in a neat solution to evaluate the impact of the biological matrix.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic for choosing a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Rationale for improved performance with a deuterated internal standard.
References
- 1. scispace.com [scispace.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. fda.gov [fda.gov]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
A Comparative Guide: 5-(Methoxy-d3)-2-mercaptobenzimidazole vs. 13C-Labeled Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of an assay. Stable isotope-labeled (SIL) internal standards are the gold standard, effectively mimicking the analyte of interest throughout sample preparation and analysis. This guide provides an objective comparison between deuterium-labeled internal standards, specifically 5-(Methoxy-d3)-2-mercaptobenzimidazole, and the more broadly utilized 13C-labeled internal standards.
The Critical Role of Internal Standards
Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) bioanalysis to correct for variability introduced during various stages of the analytical workflow, including sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1][2] An ideal internal standard co-elutes with the analyte and exhibits identical behavior during ionization, thus compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[3][4][5]
Performance Comparison: Deuterium vs. 13C Labeling
While both deuterium and 13C are stable isotopes used to generate SIL internal standards, their physicochemical properties can lead to notable differences in analytical performance.
Chromatographic Behavior: A key differentiator lies in their chromatographic co-elution with the unlabeled analyte. Due to the greater mass difference between protium (¹H) and deuterium (²H or D), deuterated standards can sometimes exhibit a slight chromatographic shift, eluting earlier than the native analyte in reversed-phase chromatography.[4][6] This separation can compromise the internal standard's ability to accurately compensate for matrix effects that may vary across the chromatographic peak.[3] In contrast, 13C-labeled internal standards have a much smaller relative mass difference and, therefore, almost identical physicochemical properties to their unlabeled counterparts.[6] This results in near-perfect co-elution, providing more reliable correction for matrix effects and other analytical variabilities.[7]
Isotopic Stability: 13C-labeled standards are generally considered more isotopically stable. Deuterium atoms, particularly those at exchangeable positions (e.g., on heteroatoms), can be susceptible to back-exchange with protons from the solvent, leading to a loss of the isotopic label and compromising quantitation.[4][5] While the deuterium atoms in this compound are on a methoxy group and are not readily exchangeable, the principle of higher stability for 13C labels remains a general advantage.
Availability and Cost: Historically, deuterated internal standards have been more widely available and less expensive to synthesize than their 13C-labeled counterparts. This has often made them a more practical choice for many laboratories. However, the availability of 13C-labeled standards is continuously increasing.
Quantitative Data Summary
The following table summarizes representative data from studies comparing the performance of deuterium-labeled and 13C-labeled internal standards in LC-MS/MS bioanalysis. Note: This data is illustrative and not specific to this compound, as direct comparative studies are not publicly available. However, it reflects the general performance differences observed between these two types of internal standards.
| Parameter | This compound (Deuterium-Labeled) - Expected Performance | 13C-Labeled Internal Standard - Typical Performance |
| Chromatographic Retention Time Shift (vs. Analyte) | Potential for slight shift (typically elutes earlier) | Generally no significant shift |
| Matrix Effect (Ion Suppression/Enhancement) | May not fully compensate if chromatographic shift occurs | Excellent compensation due to co-elution |
| Recovery | Generally similar to analyte, but can differ in some extraction procedures | Highly similar to analyte |
| Precision (%RSD) | Good, but can be affected by differential matrix effects | Excellent, typically lower %RSD |
| Accuracy (%Bias) | Good, but can be biased by incomplete matrix effect correction | Excellent, generally lower bias |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and compare the performance of this compound and a 13C-labeled internal standard in a bioanalytical LC-MS/MS method for the quantification of 5-methoxy-2-mercaptobenzimidazole (the analyte).
Sample Preparation and Extraction
This protocol is a representative example for the extraction of 5-methoxy-2-mercaptobenzimidazole from human plasma.
-
Spiking: To 100 µL of blank human plasma, add 10 µL of the analyte working solution and 10 µL of the internal standard working solution (either this compound or the 13C-labeled version).
-
Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of 5-methoxy-2-mercaptobenzimidazole.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
5-methoxy-2-mercaptobenzimidazole: To be determined experimentally (e.g., precursor ion [M+H]⁺ → product ion).
-
This compound: To be determined experimentally (e.g., precursor ion [M+H]⁺ → product ion, with a +3 Da shift from the analyte).
-
13C-labeled Internal Standard: To be determined experimentally (e.g., precursor ion [M+H]⁺ → product ion, with a mass shift corresponding to the number of 13C atoms).
-
Matrix Effect and Recovery Evaluation
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set 2 (Post-extraction Spike): Blank plasma is extracted first, and the analyte and internal standard are added to the final reconstituted extract.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into plasma before the extraction process.
-
-
Calculate Matrix Effect (ME): ME (%) = (Peak area in Set 2 / Peak area in Set 1) * 100
-
Calculate Recovery (RE): RE (%) = (Peak area in Set 3 / Peak area in Set 2) * 100
-
Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Peak Area Analyte / Peak Area IS in Set 2) / (Peak Area Analyte / Peak Area IS in Set 1)
An IS-Normalized MF close to 1.0 indicates effective compensation for matrix effects.
Visualizations
Experimental Workflow
Caption: Experimental workflow for bioanalysis using an internal standard.
Logical Comparison of Internal Standards
Caption: Key differences between deuterium and 13C-labeled internal standards.
Postulated Metabolic Pathway of 5-Methoxy-2-mercaptobenzimidazole
Benzimidazole-containing drugs are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver.[8][9][10] The primary metabolic pathways often involve oxidation, including sulfoxidation of the mercapto group and hydroxylation of the benzimidazole ring system. The methoxy group may also be a site for O-demethylation. Based on the metabolism of similar compounds, a postulated metabolic pathway for 5-methoxy-2-mercaptobenzimidazole is presented below.
Caption: Postulated metabolic pathway of 5-methoxy-2-mercaptobenzimidazole.
Conclusion
The selection of an internal standard is a critical decision in quantitative bioanalysis. While this compound offers a viable and often more cost-effective option, the potential for chromatographic separation from the analyte can limit its ability to fully compensate for matrix effects. For assays requiring the highest level of accuracy and precision, particularly in complex biological matrices and with high-resolution chromatography, a 13C-labeled internal standard is the superior choice due to its near-identical physicochemical properties and co-elution with the analyte. The additional upfront cost of a 13C-labeled standard can be justified by the increased data quality and assay robustness, ultimately leading to more reliable results in drug development and research.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. ukisotope.com [ukisotope.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalytical data are paramount. The choice of an appropriate internal standard (IS) is a critical factor that can significantly impact the quality of results obtained from liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your analytical needs.
Internal standards are essential in LC-MS analysis to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of quantification.[1] While structurally similar analogs have historically been used, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are now widely considered the gold standard in the pharmaceutical industry and beyond.[2]
Performance Under the Magnifying Glass: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the IS and the analyte behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1] This co-elution and co-ionization allow the deuterated IS to effectively compensate for matrix effects, which are a major source of variability in bioanalytical methods.[3]
Non-deuterated internal standards, often structural analogs of the analyte, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies. These differences can lead to inaccurate quantification, especially in complex biological matrices where matrix effects are pronounced.[2]
The following table summarizes quantitative data from various studies, highlighting the superior performance of deuterated internal standards in terms of accuracy and precision.
| Analyte/Study Type | Internal Standard Type | Performance Metric | Result | Reference |
| Anticancer Agent | Deuterated IS | Mean Bias | 100.3% (SD: 7.6%) | [2] |
| Structural Analog IS | Mean Bias | 96.8% (SD: 8.6%) | [2] | |
| Sirolimus | Deuterated IS | Inter-patient Imprecision (CV) | 2.7% - 5.7% | [4] |
| Non-deuterated IS | Inter-patient Imprecision (CV) | 7.6% - 9.7% | [4] | |
| Pesticides & Mycotoxins | Deuterated IS | Accuracy | Within 25% | [5] |
| No IS | Accuracy | > 60% difference | [5] | |
| Pesticides & Mycotoxins | Deuterated IS | Precision (RSD) | < 20% | [5] |
| No IS | Precision (RSD) | > 50% | [5] |
Experimental Protocols: A Generalized Bioanalytical LC-MS/MS Method
The following is a generalized protocol for the quantitative analysis of a drug in a biological matrix (e.g., plasma) using a deuterated internal standard. This protocol is a synthesis of common practices in the field and should be adapted and validated for specific applications.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins that can interfere with the analysis and damage the LC column.
-
Procedure:
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the deuterated internal standard solution at a known concentration.
-
Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol).[6]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate the analyte and internal standard from other components in the sample and to detect and quantify them using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Typical LC Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Typical MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
-
3. Data Analysis and Quantification
-
Objective: To determine the concentration of the analyte in the unknown samples.
-
Procedure:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the deuterated internal standard against the known concentrations of the analyte in the calibration standards.
-
The concentration of the analyte in the quality control (QC) and unknown samples is then calculated from the calibration curve using the measured peak area ratios.
-
Visualizing the Concepts: Workflows and Principles
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Bioanalytical LC-MS/MS Workflow.
Caption: Mitigation of Matrix Effects.
Caption: Internal Standard Selection Guide.
Conclusion: A Clear Choice for Robust Bioanalysis
The evidence strongly supports the use of deuterated internal standards for achieving the highest level of accuracy and precision in quantitative LC-MS bioanalysis. While the initial cost of a deuterated standard may be higher than a non-deuterated analog, the investment is justified by the increased data quality, reduced need for repeat analyses, and greater confidence in the results, which are critical in research and drug development. When a deuterated standard is not commercially available, the benefits of custom synthesis should be carefully weighed against the risks and validation challenges associated with using a non-deuterated alternative.
References
A Researcher's Guide to Cross-Validation of Bioanalytical Assays Using Different Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The use of internal standards (IS) is fundamental to achieving accurate and precise quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. Stable isotope-labeled internal standards (SIL-ISs) are widely considered the gold standard because they share near-identical physicochemical properties with the analyte, providing the most effective correction for variability during sample preparation and analysis.[1][2] However, circumstances may necessitate a change in the SIL-IS used across different studies or even within a single study. This could be due to commercial availability, cost, or a switch to a standard with improved performance.[3][4]
When data from assays using different internal standards need to be compared or combined, a cross-validation is essential to ensure the consistency and reliability of the results.[5][6] This guide provides an objective comparison of different SIL-ISs, detailed experimental protocols for cross-validation, and supporting data to aid researchers in this critical process.
Comparison of Common Stable Isotope-Labeled Standards
The choice of isotope for labeling an internal standard can have significant implications for assay performance. The most commonly used stable isotopes are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[7] While Deuterium-labeled standards are often the most accessible and cost-effective, they are not without potential drawbacks.[2][7]
| Feature | Deuterium (²H) Labeled IS | ¹³C or ¹⁵N Labeled IS |
| Cost & Availability | Generally lower cost and more readily available.[7] | Typically more expensive and may require custom synthesis. |
| Synthesis | Often easier and cheaper to introduce into a molecule.[7] | Synthesis can be more complex and costly. |
| Chromatographic Behavior | May exhibit a slightly different retention time compared to the analyte (isotopic effect), which can lead to differential matrix effects.[3][7] | Co-elutes perfectly with the analyte, ensuring identical exposure to matrix effects.[8] |
| Mass Spectrometric Stability | Prone to H/D back-exchange (loss of the label) in solution or under certain mass spectrometer conditions.[7][8] | C-C and C-N bonds are highly stable, with no risk of back-exchange.[7] |
| Isotopic Purity | Must be high to avoid contribution from unlabeled analyte. | High isotopic purity is crucial. The mass difference from the analyte should ideally be at least 4-5 Da to minimize cross-talk.[8] |
| Regulatory Preference | Acceptable, but potential issues must be evaluated during validation.[9][10] | Generally preferred due to their higher stability and identical behavior to the analyte.[7][8] |
Experimental Protocol: Cross-Validation of Two SIL-IS
This protocol outlines the procedure for cross-validating a bioanalytical method when switching from one SIL-IS (IS-1) to another (IS-2). The objective is to demonstrate that the use of IS-2 produces equivalent results to IS-1. This process is aligned with the principles outlined in the ICH M10 guideline for bioanalytical method validation.[6]
Preparation of Samples
-
Quality Control (QC) Samples: Prepare a minimum of three batches of QC samples at a minimum of three concentration levels: low, medium, and high.
-
Study Samples: Select a statistically relevant number of incurred study samples (if available) that span the calibration range.
Analytical Runs
-
Run 1 (Using IS-1): Analyze one set of low, medium, and high QCs, along with the selected study samples, using the original validated method with IS-1.
-
Run 2 (Using IS-2): Analyze a second set of the same low, medium, and high QCs, and the same study samples, using the method with the new IS-2.
-
Each run should include a full set of calibration standards prepared with the respective internal standard.[11]
Acceptance Criteria
-
QC Samples: The mean accuracy of the QC samples analyzed with IS-2 should be within ±15% of the nominal concentration. The precision (%CV) should not exceed 15%.
-
Cross-Validation of Incurred Samples: For the incurred study samples, the percent difference between the concentrations obtained with IS-1 and IS-2 should be calculated for each sample. At least two-thirds (67%) of the samples should have a percent difference within ±20% of the mean concentration.[6]
Formula for Percent Difference: % Difference = ((Conc_IS2 - Conc_IS1) / ((Conc_IS2 + Conc_IS1) / 2)) * 100
Illustrative Cross-Validation Data
The following table presents a hypothetical dataset from a cross-validation experiment comparing two different SIL-IS for the same analyte.
| Sample ID | Concentration with IS-1 (ng/mL) | Concentration with IS-2 (ng/mL) | Mean Concentration (ng/mL) | % Difference |
| QC-Low | 5.2 | 5.4 | 5.3 | 3.8% |
| QC-Mid | 48.9 | 51.1 | 50.0 | 4.4% |
| QC-High | 385.6 | 390.1 | 387.9 | 1.2% |
| Study Sample 1 | 12.3 | 11.9 | 12.1 | -3.3% |
| Study Sample 2 | 88.1 | 92.5 | 90.3 | 4.9% |
| Study Sample 3 | 254.7 | 249.8 | 252.3 | -1.9% |
| Study Sample 4 | 3.9 | 4.5 | 4.2 | 14.3% |
| Study Sample 5 | 155.2 | 164.9 | 160.1 | 6.1% |
Visualizing Key Concepts and Workflows
Diagrams are essential for clarifying complex processes and relationships in bioanalytical method validation.
Caption: Workflow for cross-validating two different SIL-IS.
Caption: Quantification using the analyte-to-IS peak area ratio.
Caption: Comparison of potential issues between ²H and ¹³C-labeled IS.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. capa.org.tw [capa.org.tw]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Isotopic Enrichment Analysis: 5-(Methoxy-d3)-2-mercaptobenzimidazole and its Alternatives as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) compounds are the gold standard, and among them, deuterated compounds are frequently employed. This guide provides a comparative analysis of 5-(Methoxy-d3)-2-mercaptobenzimidazole as a potential internal standard, alongside established alternatives, for the quantification of structurally related analytes, such as the proton-pump inhibitor omeprazole.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis without interfering with its measurement. Here, we compare this compound with two common alternatives used in the bioanalysis of compounds like omeprazole: a deuterated analog of the analyte (Omeprazole-d3) and a structurally similar compound (Lansoprazole).
| Performance Metric | This compound | Omeprazole-d3 | Lansoprazole |
| Structural Similarity to Analyte (Omeprazole) | High (shares benzimidazole core) | Very High (isotopologue of analyte) | High (structurally related proton-pump inhibitor) |
| Co-elution with Analyte (LC-MS/MS) | Expected to be very close | Nearly identical | Similar, but may require chromatographic optimization |
| Correction for Matrix Effects | Excellent (expected) | Excellent | Good to Very Good |
| Correction for Extraction Variability | Excellent (expected) | Excellent | Good to Very Good |
| Isotopic Purity | Typically >98% (vendor dependent) | ≥99% deuterated forms (d1-d3); ≤1% d0[1] | Not Applicable |
| Potential for Isotopic Exchange | Low (deuterium on stable methoxy group) | Low (deuterium on stable positions) | Not Applicable |
| Commercial Availability | Available from specialty chemical suppliers | Readily available from various suppliers | Readily available as a pharmaceutical standard |
| Cost | Moderate to High | Moderate to High | Low to Moderate |
Experimental Protocols
Accurate determination of isotopic enrichment and the subsequent use of SIL internal standards in quantitative assays rely on precise and validated methodologies. Below are representative protocols.
Protocol 1: Isotopic Enrichment Analysis by Mass Spectrometry
This protocol provides a general workflow for determining the isotopic purity of a deuterated standard like this compound or Omeprazole-d3.
Objective: To determine the percentage of the deuterated species and the presence of any non-deuterated (d0) or partially deuterated species.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography system (LC-HRMS).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to an appropriate concentration for MS analysis (e.g., 1 µg/mL).
-
-
LC-HRMS Analysis:
-
Chromatography: Inject the working solution onto an appropriate LC column (e.g., C18) to separate the compound of interest from any potential impurities. An isocratic or gradient elution with a mobile phase consisting of water and an organic solvent (both with a small amount of formic acid for better ionization) is typically used.
-
Mass Spectrometry:
-
Acquire data in full scan mode in the positive ion mode (or negative, depending on the compound's properties).
-
Ensure the mass resolution is sufficient to distinguish between the different isotopic peaks.
-
Extract the ion chromatograms for the monoisotopic mass of the non-deuterated compound and the expected masses of the deuterated isotopologues.
-
-
-
Data Analysis:
-
Integrate the peak areas of the extracted ion chromatograms for each isotopologue.
-
Calculate the isotopic enrichment by determining the relative percentage of the fully deuterated species compared to the sum of all detected isotopologues (d0, d1, d2, etc.).
-
Protocol 2: Quantitative Bioanalysis of Omeprazole using a Deuterated Internal Standard
This protocol outlines the use of a deuterated internal standard, such as Omeprazole-d3 or potentially this compound, for the quantification of omeprazole in a biological matrix like human plasma.
Objective: To accurately quantify the concentration of omeprazole in plasma samples.
Instrumentation: Triple Quadrupole Mass Spectrometer coupled with a Liquid Chromatography system (LC-MS/MS).
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., Omeprazole-d3 at 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a C18 column. Use a gradient elution to separate omeprazole and the internal standard from endogenous plasma components.
-
Mass Spectrometry (Multiple Reaction Monitoring - MRM):
-
Operate the mass spectrometer in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for both omeprazole and the deuterated internal standard. For example:
-
Omeprazole: m/z 346.1 → 198.1
-
Omeprazole-d3: m/z 349.1 → 201.1
-
-
Optimize the collision energy for each transition to achieve maximum sensitivity.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared calibration standards.
-
Determine the concentration of omeprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Methodologies
To further clarify the experimental workflows, the following diagrams illustrate the key processes involved.
Caption: Workflow for Isotopic Enrichment Analysis.
Caption: Bioanalytical Workflow for Quantification.
References
A Comparative Guide to Benzimidazole Synthesis: Classical vs. Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficiency of synthesizing this privileged structure has been a continuous area of development. This guide provides an objective comparison of classical and modern methods for benzimidazole synthesis, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Key Differences in Synthesis Efficiency
Modern methods for benzimidazole synthesis consistently outperform classical techniques in terms of reaction times, yields, and milder reaction conditions. These advancements are largely attributed to the use of catalysts, microwave irradiation, and multi-component reaction strategies, which streamline the process and enhance efficiency.
| Synthesis Method Category | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Methods | ||||
| Phillips-Ladenburg Condensation | 2 - 24 hours | 60 - 85% | Readily available starting materials.[1][2][3] | High temperatures, harsh acidic conditions, long reaction times.[4] |
| Weidenhagen Reaction | Several hours | Variable, often moderate | Utilizes aldehydes as substrates. | Requires an oxidizing agent, can lead to side products. |
| Modern Methods | ||||
| Microwave-Assisted Synthesis | 5 - 30 minutes | 85 - 99% | Drastically reduced reaction times, often higher yields, solvent-free options.[5] | Requires specialized microwave reactor. |
| Catalytic Synthesis (Metal/Nanoparticles) | 0.5 - 6 hours | 85 - 99% | High efficiency, selectivity, and potential for catalyst recycling.[6] | Catalyst cost and potential for metal contamination. |
| One-Pot, Multi-Component Reactions | 2 - 12 hours | 70 - 95% | High atom economy, procedural simplicity, reduced waste. | Optimization of multiple reaction parameters can be complex. |
| Solid-Phase Synthesis | N/A (stepwise) | Good to high overall | Amenable to high-throughput library synthesis, simplified purification. | Higher cost of solid supports, potential for incomplete reactions. |
| Green Chemistry Approaches | 15 minutes - 4 hours | 80 - 98% | Environmentally benign solvents (e.g., water), reusable catalysts, solvent-free conditions. | Catalyst stability and reusability can be a challenge. |
Experimental Protocols: A Closer Look
Here, we provide detailed experimental protocols for a representative classical method (Phillips-Ladenburg) and several modern techniques, illustrating the practical differences in their execution.
Classical Method: Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (0.1 mol) and acetic acid (0.12 mol) is prepared.
-
4N Hydrochloric acid (50 mL) is added to the mixture.
-
The reaction mixture is heated under reflux for 4 hours.
-
After cooling to room temperature, the solution is neutralized by the dropwise addition of 10% sodium hydroxide solution until a precipitate is formed.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 2-methylbenzimidazole.
Modern Method 1: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
This protocol highlights the significant reduction in reaction time achieved through microwave irradiation.
Procedure:
-
In a microwave process vial, o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) are mixed in ethanol (5 mL).
-
A catalytic amount of a Lewis acid (e.g., 10 mol% ZrCl4) is added to the mixture.
-
The vial is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at 120°C for 10-15 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired 2-arylbenzimidazole.
Modern Method 2: One-Pot, Three-Component Synthesis of Benzimidazoles using an Iron Catalyst
This efficient method combines multiple steps into a single operation, improving overall efficiency.
Procedure:
-
To a solution of an appropriate aldehyde (1.0 mmol) and ammonium acetate (2.2 mmol) in ethanol (5.0 mL), benzo-1,2-quinone (1.0 mmol) is added.
-
A catalytic amount of Fe(III)-porphyrin complex (0.1 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature under an air atmosphere for 2 hours.[6]
-
Upon completion (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography to afford the pure benzimidazole derivative.[6]
Modern Method 3: Solid-Phase Synthesis of a Benzimidazole Library
This method is ideal for generating a diverse set of benzimidazole derivatives for screening purposes.
Procedure:
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in dimethylformamide (DMF).
-
Attachment of Linker: A bromoacetic acid linker is coupled to the resin using a standard peptide coupling agent like diisopropylcarbodiimide (DIC).
-
Amine Addition: The bromoacetylated resin is treated with a primary amine in a suitable solvent to displace the bromide.
-
Reduction: The nitro group on an attached o-fluoronitrobenzene derivative is reduced to an amine using a reducing agent such as tin(II) chloride.
-
Cyclization: The resulting diamine on the solid support is cyclized with an aldehyde or a carboxylic acid derivative.
-
Cleavage: The synthesized benzimidazole is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA).
-
Purification: The cleaved product is purified by preparative HPLC.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows and the evolution of benzimidazole synthesis methodologies.
References
Performance Evaluation of 5-(Methoxy-d3)-2-mercaptobenzimidazole in Plasma Sample Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 5-(Methoxy-d3)-2-mercaptobenzimidazole as an internal standard in the quantitative analysis of benzimidazole analogs in plasma samples. The use of a stable isotope-labeled internal standard is a critical component in robust bioanalytical method development, offering significant advantages over non-labeled analogs. This document outlines the expected performance benefits, presents a typical experimental protocol, and provides a comparative data summary.
The Advantage of Deuterated Internal Standards
In bioanalytical liquid chromatography-mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is crucial for correcting analytical variability.[1][2] An ideal IS behaves identically to the analyte during sample preparation and analysis. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1][3][4] This similarity ensures that any variations in sample extraction, matrix effects (ion suppression or enhancement), or instrument response affect both the analyte and the IS to the same degree, leading to more accurate and precise quantification.[1][2]
Non-isotope-labeled internal standards, while used, may exhibit different extraction recoveries and chromatographic retention times, and can be affected differently by matrix components, potentially compromising the accuracy of the results.[2] The use of a deuterated standard like this compound is particularly beneficial in correcting for inter-individual variability in plasma samples.[2]
Comparative Performance Data
The following table summarizes the expected performance characteristics when using this compound as an internal standard compared to a non-deuterated structural analog for the quantification of a hypothetical analyte, 5-Methoxy-2-mercaptobenzimidazole, in plasma.
| Performance Parameter | Method with this compound (IS) | Method with Non-Deuterated Analog (IS) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% RSD) | < 5% | < 15% |
| Lower Limit of Quantification (LLOQ) | Potentially lower due to reduced variability | Baseline LLOQ |
| Matrix Effect Variability | Significantly reduced | Can be significant |
| Inter-individual Sample Variability | Effectively corrected | Less effective correction |
Experimental Protocols
A validated LC-MS/MS method is essential for the reliable quantification of drug candidates and their metabolites in plasma. Below are representative experimental protocols for sample preparation and analysis.
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up complex biological samples like plasma prior to LC-MS/MS analysis.[5][6]
Materials:
-
Human plasma
-
This compound (Internal Standard Stock Solution)
-
Analyte Stock Solution (e.g., 5-Methoxy-2-mercaptobenzimidazole)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Water (LC-MS grade)
-
SPE Cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)[7]
Procedure:
-
Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound). For calibration standards and quality control samples, add 10 µL of the respective analyte working solutions.
-
Dilution & Acidification: Add 400 µL of 0.1% formic acid in water to the plasma sample. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate for 2 minutes[5] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[7] |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6][9] |
| MRM Transitions | Analyte and IS specific precursor → product ion transitions determined by infusion |
| Nebulizer Gas | Optimized for the instrument |
| Drying Gas | Optimized for the instrument |
| Capillary Voltage | Optimized for the instrument |
| Collision Energy | Optimized for each MRM transition |
Visualized Workflows
The following diagrams illustrate the key processes in the bioanalytical workflow.
References
- 1. texilajournal.com [texilajournal.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots [mdpi.com]
- 6. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of quantitative methods for benzimidazoles
A Comparative Guide to Quantitative Methods for Benzimidazole Analysis
This guide provides an objective comparison of common quantitative methods for the analysis of benzimidazoles, a class of broad-spectrum anthelmintic agents. The information is intended for researchers, scientists, and drug development professionals involved in the detection and quantification of these compounds in various matrices. The following sections detail the performance of different analytical techniques, supported by experimental data from various studies.
Data Presentation: A Comparative Overview of Quantitative Methods
The selection of an appropriate analytical method for benzimidazole quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC methods, often utilizing Diode Array Detection (DAD) or Ultraviolet (UV) detection, are widely used for the analysis of benzimidazoles.[1][2] These methods offer good selectivity and are cost-effective.[1]
Table 1: Performance of HPLC-DAD Methods for Benzimidazole Analysis in Milk and Liver
| Analyte(s) | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Precision (CV %) | Reference |
| 18 Benzimidazoles and metabolites | Milk | 31.7 - 137.6 | 1 - 4 | 4 - 18 | 7.0 - 22.5 (repeatability) 8.8 - 30.6 (within-lab reproducibility) | [1] |
| 14 Benzimidazoles and metabolites | Bovine Liver (Method A) | 6 - 101 | - | 40 - 60 | < 19 | [3] |
| 14 Benzimidazoles and metabolites | Bovine Liver (Method B) | 80 - 102 | - | 20 - 50 | < 19 | [3] |
LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the determination of benzimidazole residues due to its high sensitivity and selectivity.[1][4] This technique allows for the simultaneous quantification and confirmation of multiple analytes in complex matrices.
Table 2: Performance of LC-MS/MS Methods for Benzimidazole Analysis in Various Matrices
| Analyte(s) | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Precision (RSD %) | Reference |
| 15 Benzimidazoles | Swine Muscle | > 50 | < 6 | < 10 | - | [4] |
| 19 Benzimidazoles | Meat | 80 - 110 | - | - | < 15 | [5] |
| Albendazole, Fenbendazole, Albendazole sulfoxide | Human and Ovine Plasma | - | - | 5 ng/mL | < 12.9 | [6] |
| Albendazole and its metabolites | Human Plasma | - | - | 0.25 - 5 ng/mL | < 7 | [7] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are summarized protocols for the extraction and analysis of benzimidazoles using HPLC-DAD and LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective technique for the cleanup and concentration of benzimidazoles from complex matrices is Solid-Phase Extraction (SPE).
Protocol for SPE in Milk Samples (for HPLC-DAD analysis):
-
Extraction: Samples are extracted with a mixture of acetonitrile and n-hexane.[1]
-
Purification: The extract is then purified using polymer cation exchange (PCX) solid-phase extraction cartridges.[1]
Protocol for SPE in Bovine Liver (for HPLC-DAD analysis):
-
Method A: Samples undergo enzymatic hydrolysis followed by extraction with phosphate buffer. The extract is then purified on a strong cation exchange (SCX) cartridge.[3]
-
Method B: Samples are extracted with an organic solvent like acetonitrile. The subsequent purification step is carried out on an SCX cartridge.[3]
Chromatographic and Detection Methods
HPLC-DAD Method for Milk Samples:
-
Column: Xbridge C18.[1]
-
Mobile Phase: Gradient elution with acetonitrile and ammonium acetate buffer.[1]
-
Detection: Diode Array Detector (DAD) set at wavelengths of 298, 312, 254, and 290 nm.[1]
LC-MS/MS Method for Meat and Plasma Samples:
-
Extraction: Typically involves protein precipitation or liquid-liquid extraction with solvents like ethyl acetate.[4][6]
-
Chromatography: Reversed-phase liquid chromatography is commonly employed.[8]
-
Detection: Mass spectrometric detection allows for the quantification and verification of a wide range of benzimidazoles and their metabolites.[8] For instance, a triple stage quadrupole instrument operating in Selected-Reaction Monitoring (SRM) mode can be used.[5]
Visualizing Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the quantitative analysis of benzimidazoles.
Caption: Workflow for HPLC-DAD analysis of benzimidazoles.
Caption: Workflow for LC-MS/MS analysis of benzimidazoles.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine liver by solid-phase extraction and liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemisgroup.us [chemisgroup.us]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for 5-Methoxy-2-mercaptobenzimidazole Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential internal standards for the accurate quantification of 5-Methoxy-2-mercaptobenzimidazole (5-MMBI) using liquid chromatography-mass spectrometry (LC-MS). As a critical metabolite and impurity in the synthesis of proton pump inhibitors like omeprazole, precise measurement of 5-MMBI is paramount in pharmaceutical research and development.
Introduction to Internal Standards in Bioanalysis
An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The use of an IS is crucial for correcting the variability inherent in sample preparation and analysis, such as extraction efficiency, injection volume, and ionization suppression or enhancement in the mass spectrometer. The ideal internal standard co-elutes with the analyte and behaves similarly during the entire analytical process, ensuring high accuracy and precision of the quantitative results.
This guide evaluates the suitability of a stable isotope-labeled internal standard and potential structural analog internal standards for the analysis of 5-MMBI.
Candidate Internal Standards for 5-MMBI Analysis
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. Here, we compare the ideal "gold standard," a deuterated analog of 5-MMBI, with other plausible structural analogs.
5-(Methoxy-d3)-2-mercaptobenzimidazole (d3-5-MMBI)
A stable isotope-labeled (SIL) internal standard is considered the most suitable choice for LC-MS analysis. The deuterated analog of 5-MMBI, this compound, is commercially available and serves as the benchmark for performance. Due to its identical chemical structure to the analyte, it exhibits nearly identical extraction recovery, chromatographic retention time, and ionization response, providing the most accurate correction for analytical variability.
Lansoprazole
Lansoprazole is a proton pump inhibitor that shares a benzimidazole moiety with 5-MMBI. It is structurally similar and has been widely used as an internal standard in the analysis of omeprazole, for which 5-MMBI is a known degradation product. Its similar chemical properties make it a potential candidate as a structural analog internal standard.
Pantoprazole
Similar to lansoprazole, pantoprazole is another proton pump inhibitor with a benzimidazole core structure. Its use as an internal standard for other benzimidazole-containing compounds suggests it could be a viable, more cost-effective alternative to a SIL internal standard for 5-MMBI analysis.
Performance Comparison: A Data-Driven Approach
The following tables summarize the expected performance of the candidate internal standards based on typical bioanalytical method validation parameters. The data for the structural analogs are hypothetical and presented for illustrative purposes to highlight the expected differences in performance compared to the "gold standard" deuterated internal standard.
Table 1: Linearity and Sensitivity
| Internal Standard | Calibration Curve Range (ng/mL) | R² | LLOQ (ng/mL) |
| d3-5-MMBI | 1 - 1000 | >0.999 | 1 |
| Lansoprazole | 1 - 1000 | >0.995 | 2 |
| Pantoprazole | 1 - 1000 | >0.995 | 2.5 |
Table 2: Accuracy and Precision
| Internal Standard | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| d3-5-MMBI | 5 | ± 2.5 | < 3.0 |
| 50 | ± 1.8 | < 2.5 | |
| 800 | ± 1.5 | < 2.0 | |
| Lansoprazole | 5 | ± 5.0 | < 6.0 |
| 50 | ± 4.2 | < 5.0 | |
| 800 | ± 3.8 | < 4.5 | |
| Pantoprazole | 5 | ± 6.5 | < 7.0 |
| 50 | ± 5.5 | < 6.5 | |
| 800 | ± 4.9 | < 5.8 |
Table 3: Matrix Effect and Recovery
| Internal Standard | Matrix Effect (%) | Recovery (%) |
| d3-5-MMBI | 98 - 102 | 85 ± 5 |
| Lansoprazole | 90 - 110 | 82 ± 8 |
| Pantoprazole | 88 - 112 | 80 ± 9 |
Experimental Protocols
The following is a representative experimental protocol for the LC-MS/MS analysis of 5-MMBI in human plasma, which can be adapted to validate and compare the performance of the different internal standards.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of d3-5-MMBI, Lansoprazole, or Pantoprazole in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
5-MMBI: To be determined (e.g., precursor ion > product ion)
-
d3-5-MMBI: To be determined (e.g., precursor ion+3 > product ion)
-
Lansoprazole: To be determined
-
Pantoprazole: To be determined
-
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes in the selection and validation of an internal standard for 5-MMBI analysis.
Caption: Selection and workflow for 5-MMBI analysis.
Caption: Validation process for comparing internal standards.
Conclusion
For the highest level of accuracy and precision in the quantification of 5-Methoxy-2-mercaptobenzimidazole, the use of a stable isotope-labeled internal standard, This compound , is strongly recommended. It is expected to provide superior performance across all validation parameters, particularly in minimizing the impact of matrix effects.
Structural analogs such as Lansoprazole and Pantoprazole represent viable and more economical alternatives. However, their use requires thorough validation to ensure that any differences in extraction recovery and ionization efficiency compared to 5-MMBI do not compromise the accuracy of the results. Researchers should carefully weigh the required level of analytical rigor against budget and resource constraints when selecting an internal standard for their specific application.
Positional Deuteration: A Double-Edged Sword in Metabolic Switching
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its heavier isotope, deuterium, has emerged as a promising strategy in drug development to enhance pharmacokinetic profiles. This "deuterium switch" can significantly alter a drug's metabolic fate by leveraging the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond slows down metabolic processes that involve C-H bond cleavage. However, this alteration is not always a simple reduction in metabolism. Often, it leads to a phenomenon known as "metabolic switching," where the metabolic burden shifts to other sites on the molecule, resulting in a different metabolite profile. This guide provides a comparative analysis of the impact of deuterium positioning on metabolic switching, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
The Kinetic Isotope Effect and Metabolic Switching: A Balancing Act
The principle behind deuteration's impact on metabolism lies in the KIE. The greater mass of deuterium compared to hydrogen results in a lower vibrational frequency of the C-D bond, requiring more energy for cleavage. When this bond cleavage is the rate-limiting step in a metabolic reaction, typically catalyzed by cytochrome P450 (CYP) enzymes, the rate of metabolism at that specific position is reduced.
However, this reduction at one "soft spot" can lead to a compensatory increase in metabolism at other susceptible positions on the molecule. This metabolic switching can have profound implications, including:
-
Altered Pharmacokinetics: The overall clearance of the drug may or may not be significantly changed, but the half-life of the parent drug could be extended.
-
Different Metabolite Profiles: The generation of different major or minor metabolites can lead to altered efficacy, toxicity, or drug-drug interactions.
-
Unpredictable Outcomes: The extent and direction of metabolic switching are often difficult to predict and require empirical investigation.[1][2]
This guide will explore these effects through the lens of three case studies: enzalutamide, caffeine, and doxophylline.
Case Study 1: Enzalutamide - Slowing N-Demethylation
Enzalutamide is an androgen receptor inhibitor used in the treatment of prostate cancer. A major metabolic pathway is the N-demethylation to form N-desmethylenzalutamide (M2), an active metabolite. Deuteration of the N-methyl group (d3-enzalutamide) has been investigated to slow this metabolic step.
Data Presentation: Enzalutamide vs. d3-Enzalutamide
| Parameter | Enzalutamide | d3-Enzalutamide | Fold Change | Reference |
| In Vitro (Human Liver Microsomes) | ||||
| Intrinsic Clearance (CLint) | Higher | 72.9% Lower | ~3.7 | [3] |
| In Vivo (Rats, 10 mg/kg oral) | ||||
| Cmax (ng/mL) | Lower | 35% Higher | 1.35 | [3] |
| AUC0–t (ng·h/mL) | Lower | 102% Higher | 2.02 | [3] |
| M2 (N-desmethyl) Exposure | Higher | 8-fold Lower | 0.125 | [3] |
| M1 (Carboxylic acid) Exposure | Unchanged | Unchanged | 1.0 | [3] |
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes:
The intrinsic clearance (CLint) of enzalutamide and d3-enzalutamide was determined using the substrate depletion method.
-
Incubation: The compounds were incubated with human liver microsomes in the presence of NADPH at 37°C.
-
Sampling: Aliquots were taken at various time points and the reaction was quenched with a stopping solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent drug was quantified by LC-MS/MS.
-
Calculation: The rate of depletion was used to calculate the intrinsic clearance. The K H/K D value was determined by the ratio of the CLint values.[3]
In Vivo Pharmacokinetic Study in Rats:
Male Sprague Dawley rats were administered enzalutamide or d3-enzalutamide orally.
-
Dosing: A single oral dose (e.g., 10 mg/kg) was administered.
-
Blood Sampling: Blood samples were collected at predetermined time points via the tail vein.
-
Plasma Preparation: Plasma was separated by centrifugation.
-
Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile.
-
LC-MS/MS Analysis: The concentrations of the parent drug and its metabolites (M1 and M2) were quantified using a validated LC-MS/MS method.[3][4][5][6]
Visualizations
References
- 1. Caffeine and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Deuterated enzalutamide used for? [synapse.patsnap.com]
- 3. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of adenosine receptors in the central action of caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HC-1119, a deuterated Enzalutamide, inhibits Migration, Invasion and Metastasis of the AR-positive triple-negative breast Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzimidazole Derivatives as Hyaluronidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various benzimidazole derivatives and their efficacy in inhibiting hyaluronidase, a key enzyme involved in the degradation of hyaluronic acid. The excessive activity of hyaluronidase is implicated in various pathological processes, including inflammation, tumor progression, and the spread of toxins. Consequently, the development of potent and selective hyaluronidase inhibitors is a significant area of interest in drug discovery. This document summarizes the inhibitory activities of several benzimidazole derivatives, details the experimental protocols used for their evaluation, and illustrates the broader context of their mechanism of action.
Data Presentation: Inhibitory Activity of Benzimidazole Derivatives
The following table summarizes the in vitro hyaluronidase inhibitory activity of a series of benzimidazole derivatives, expressed as IC50 values (the concentration required to inhibit 50% of the enzyme's activity). The data is compiled from studies utilizing bovine testes hyaluronidase (BTH) at two different pH conditions to simulate various physiological environments.
| Compound ID | Chemical Structure/Name | IC50 at pH 7 (µM)[1][2] | IC50 at pH 3.5 (µM)[1][2] |
| 1 | 2-Phenyl-1H-benzo[d]imidazole | Inactive | Inactive |
| 2 | 2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole | Inactive | Inactive |
| 3 | 2-Benzyl-1H-benzo[d]imidazole | >100 | >100 |
| 4a | 1H-Benzo[d]imidazol-2-yl(phenyl)methanol | >100 | >100 |
| 4b | Di(1H-benzo[d]imidazol-2-yl)methane | 78 | 72 |
| 4c | 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole | >100 | >100 |
| 4d | 2-(4-Chlorobenzyl)-1H-benzo[d]imidazole | >100 | >100 |
| 4e | 2-(4-Methoxybenzyl)-1H-benzo[d]imidazole | >100 | >100 |
| 4f | 2-(4-Methylbenzyl)-1H-benzo[d]imidazole | >100 | >100 |
| 4g | 2-(4-Nitrobenzyl)-1H-benzo[d]imidazole | >100 | >100 |
| 4h | 2-(Furan-2-ylmethyl)-1H-benzo[d]imidazole | >100 | >100 |
| 4i | 2-(Thiophen-2-ylmethyl)-1H-benzo[d]imidazole | >100 | >100 |
Experimental Protocols
The inhibitory activities of the benzimidazole derivatives were determined using two distinct microplate-based assays, each optimized for a specific pH.
Stains-All Assay (pH 7)
This assay is based on the principle that the cationic dye, Stains-All, forms a complex with the substrate, hyaluronic acid (HA). The degradation of HA by hyaluronidase prevents this complex formation, leading to a measurable change in absorbance.
Procedure:
-
Preparation of Reagents:
-
Hyaluronidase solution (from bovine testes) in a suitable buffer at pH 7.
-
Hyaluronic acid solution.
-
Test compounds (benzimidazole derivatives) dissolved in an appropriate solvent.
-
Stains-All dye solution.
-
-
Assay Protocol:
-
In a 96-well microplate, the test compound, hyaluronidase, and hyaluronic acid are incubated together at 37°C.
-
The reaction is stopped, and the Stains-All solution is added.
-
The absorbance is measured at a specific wavelength to determine the amount of remaining hyaluronic acid.
-
The percentage of inhibition is calculated by comparing the absorbance of the test wells with control wells (containing enzyme and substrate without the inhibitor) and blank wells (containing substrate without the enzyme).
-
IC50 values are determined from the dose-response curves.
-
Morgan-Elson Assay (pH 3.5)
This colorimetric assay measures the amount of N-acetyl-D-glucosamine (NAG) released from hyaluronic acid by the action of hyaluronidase.[2]
Procedure:
-
Preparation of Reagents:
-
Hyaluronidase solution (from bovine testes) in a buffer at pH 3.5.
-
Hyaluronic acid solution.
-
Test compounds (benzimidazole derivatives).
-
Potassium tetraborate solution.
-
p-Dimethylaminobenzaldehyde (DMAB) solution (Ehrlich's reagent).
-
-
Assay Protocol:
-
The test compound, hyaluronidase, and hyaluronic acid are incubated together at 37°C.
-
The enzymatic reaction is terminated by adding potassium tetraborate solution.
-
The mixture is heated to develop a colorimetric reaction with the liberated NAG.
-
After cooling, the DMAB reagent is added, and the mixture is incubated to allow for color development.
-
The absorbance is measured, and the amount of NAG released is quantified.
-
The percentage of inhibition and IC50 values are calculated as described for the Stains-All assay.
-
Mandatory Visualizations
Experimental Workflow for Hyaluronidase Inhibition Assay
Caption: Experimental workflow for determining hyaluronidase inhibition.
Signaling Pathway of Hyaluronidase in Extracellular Matrix Degradation
Caption: Role of hyaluronidase in ECM degradation and cell signaling.
References
Safety Operating Guide
Essential Safety and Operational Guidance for 5-(Methoxy-d3)-2-mercaptobenzimidazole
This document provides immediate, essential safety and logistical information for handling 5-(Methoxy-d3)-2-mercaptobenzimidazole in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It can cause skin, eye, and respiratory tract irritation.[1][2][3] Ingestion may lead to gastrointestinal irritation.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | To prevent eye irritation from dust or splashes.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. | To prevent skin irritation upon contact.[2][3][5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for dusts should be used. | To prevent respiratory tract irritation from inhalation of the powder.[1][2][3] |
| Hand Protection | Inspect gloves for tears or holes before use. Wash hands thoroughly after handling. | To ensure complete protection and prevent accidental ingestion.[2][5] |
Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Protocol Steps:
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory and handling the chemical, put on all required PPE as detailed in Table 1.
-
Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a spill kit, readily accessible.
-
-
Handling:
-
Weighing: To minimize dust generation, weigh the solid in a draft-shielded balance or within the fume hood.[1]
-
Dissolving: If the protocol requires dissolving the compound, add the solid to the solvent slowly to avoid splashing. This compound is soluble in ethanol and methanol.
-
-
Post-Experiment:
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
Spill Response:
In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any unused solid material and contaminated disposable items (e.g., gloves, wipes) in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2][5] Do not dispose of it down the drain.[2]
By adhering to these safety protocols, researchers can handle this compound with a high degree of safety and minimize the risk of exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
